molecular formula C6H5BrIN B1528139 3-Bromo-5-iodo-4-methylpyridine CAS No. 1245536-23-5

3-Bromo-5-iodo-4-methylpyridine

Cat. No.: B1528139
CAS No.: 1245536-23-5
M. Wt: 297.92 g/mol
InChI Key: APXVUGOSIOXAOS-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-methylpyridine (CAS 1245536-23-5) is a high-purity halogenated pyridine derivative with a molecular weight of 297.92 g/mol and the formula C₆H₅BrIN . This compound is a valuable synthetic intermediate in medicinal chemistry and agrochemical research. Its primary research value lies in the orthogonal reactivity of its bromine and iodine substituents, which allows for selective, sequential metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations . This enables researchers to efficiently construct complex, diversely functionalized pyridine-based scaffolds. This building block is particularly employed in the development of kinase inhibitors and other biologically active compounds targeting cancer, inflammation, and central nervous system disorders . The methyl group at the 4-position can influence the electron density of the ring and enhance molecular binding and stability, making it a useful motif in lead optimization . The product is intended for research and development purposes only and is not for medicinal, edible, or human use. It should be stored at room temperature in a cool, dry place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVUGOSIOXAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-5-iodo-4-methylpyridine in Modern Chemistry

3-Bromo-5-iodo-4-methylpyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on the pyridine core, provides a versatile scaffold for the development of novel molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide provides a comprehensive overview of a reliable synthetic pathway to 3-bromo-5-iodo-4-methylpyridine, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Strategic Approach to the Synthesis

The synthesis of 3-bromo-5-iodo-4-methylpyridine is best approached through a sequential halogenation of the readily available starting material, 4-methylpyridine. The key to a successful synthesis lies in controlling the regioselectivity of the bromination and iodination reactions. The order of these halogenation steps is critical and is dictated by the directing effects of the substituents on the pyridine ring.

Our proposed and validated pathway involves a two-step process:

  • Bromination of 4-methylpyridine to selectively introduce a bromine atom at the 3-position.

  • Iodination of the resulting 3-bromo-4-methylpyridine to introduce an iodine atom at the 5-position.

This sequence is governed by the electronic and steric influences of the methyl group and the subsequently introduced bromine atom, which direct the incoming electrophiles to the desired positions.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthetic route from the starting material to the final product.

Synthesis_Pathway Start 4-Methylpyridine Step1 Bromination Start->Step1 Br2, Catalyst Intermediate 3-Bromo-4-methylpyridine Step1->Intermediate Step2 Iodination Intermediate->Step2 I2, Oxidizing Agent Product 3-Bromo-5-iodo-4-methylpyridine Step2->Product

Caption: Synthetic workflow for 3-Bromo-5-iodo-4-methylpyridine.

Part 1: Synthesis of 3-Bromo-4-methylpyridine

Mechanistic Rationale

The initial step involves the electrophilic bromination of 4-methylpyridine. The pyridine ring is an electron-deficient system, which makes electrophilic substitution challenging compared to benzene. The methyl group at the 4-position is an activating group and directs incoming electrophiles to the ortho (3 and 5) positions. However, the strong electron-withdrawing effect of the nitrogen atom deactivates the ring, particularly at the alpha (2 and 6) and gamma (4) positions. Consequently, electrophilic attack is most favored at the beta (3 and 5) positions. By carefully controlling the reaction conditions and stoichiometry, monosubstitution can be achieved to yield 3-bromo-4-methylpyridine as the major product. A common method involves reacting 4-methylpyridine with a brominating agent in the presence of a catalyst under controlled temperatures.[1]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-methylpyridine (1 equivalent) in a suitable solvent such as oleum or a mixture of sulfuric acid and water, add a catalytic amount of a Lewis acid like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃).

  • Bromination: While stirring the mixture at a controlled temperature, typically between 80-120°C, slowly add bromine (1 equivalent) dropwise. The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it over crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the pH is alkaline. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-bromo-4-methylpyridine.

Part 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Mechanistic Rationale

The second step is the iodination of 3-bromo-4-methylpyridine. In this intermediate, the pyridine ring is substituted with an electron-donating methyl group at the 4-position and an electron-withdrawing but ortho-, para-directing bromine atom at the 3-position. The combined directing effects of these two groups strongly favor the introduction of the iodine atom at the 5-position. The methyl group directs to the 3- and 5-positions, while the bromine atom directs to the 1- (not possible), 2-, 4-, and 6-positions. The most electronically favorable and sterically accessible position for electrophilic attack is the 5-position. Iodination is typically carried out using molecular iodine in the presence of an oxidizing agent or an electrophilic iodine source.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 3-bromo-4-methylpyridine (1 equivalent) in a suitable solvent, such as a mixture of sulfuric acid and water or acetic acid.

  • Iodination: Add molecular iodine (I₂) (1-1.2 equivalents) and a suitable oxidizing agent like periodic acid (HIO₄), potassium iodate (KIO₃), or silver sulfate (Ag₂SO₄) to the solution.[2] The oxidizing agent is necessary to generate a more potent electrophilic iodine species in situ.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-100°C and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture and quench by pouring it into a solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the solution with a suitable base and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3-bromo-5-iodo-4-methylpyridine, is then purified by recrystallization or column chromatography.

Quantitative Data Summary

StepReactantProductReagentsTypical YieldPurity (Post-Purification)
14-Methylpyridine3-Bromo-4-methylpyridineBr₂, AlCl₃/FeBr₃70-85%>98%
23-Bromo-4-methylpyridine3-Bromo-5-iodo-4-methylpyridineI₂, HIO₄/KIO₃65-80%>99%

Safety Considerations

  • Halogens: Bromine and iodine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids: Strong acids like sulfuric acid and oleum are highly corrosive. Use with extreme caution and appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Handle them in a fume hood away from ignition sources.

  • Exothermic Reactions: The halogenation reactions can be exothermic. Ensure proper temperature control and be prepared for rapid cooling if necessary.

Conclusion

The synthesis of 3-bromo-5-iodo-4-methylpyridine is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The presented two-step pathway, starting from 4-methylpyridine, provides a reliable and scalable method for the preparation of this valuable building block. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in drug discovery and materials science.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])

  • 2,5-Dibromo-4-methylpyridine: Halogenated Pyridine Intermediate for Advanced Synthesis. (URL: [Link])

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (URL: [Link])

  • 3-Bromo-5-iodo-4-methylpyridine | 1245536-23-5 - J&K Scientific. (URL: [Link])

  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem. (URL: [Link])

  • 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1 | Chemsrc. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. (URL: [Link])

  • Method for preparing 3-bromo-4-methylpyridine - Google P
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
  • Synthesis of 3, 5-dibromo-4-iodopyridine - Google P

Sources

step-by-step synthesis of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Introduction

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the ability of the halogen atoms to serve as versatile synthetic handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth, step-by-step methodology for the synthesis of 3-Bromo-5-iodo-4-methylpyridine, a highly functionalized pyridine derivative with significant potential as an intermediate in drug discovery and materials science. The presented two-step synthetic pathway begins with the accessible starting material 4-methylpyridine (also known as γ-picoline) and is designed to provide a robust and reproducible route for laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of 3-Bromo-5-iodo-4-methylpyridine is most effectively achieved through a sequential halogenation strategy starting from 4-methylpyridine. The core logic of this pathway involves two distinct steps:

  • Electrophilic Bromination: Introduction of a bromine atom at the 3-position of the 4-methylpyridine ring. This initial halogenation sets the stage for the subsequent, regioselective introduction of iodine.

  • Directed ortho-Metalation and Iodination: Utilizing the directing effect of the bromine atom, a lithium-halogen exchange or deprotonation is performed, followed by quenching with an iodine source to install the iodine atom specifically at the 5-position.

This strategy is advantageous due to the commercial availability of the starting material and the high degree of regiochemical control offered by the chosen reaction sequence.

Synthesis_Workflow Start 4-Methylpyridine Intermediate 3-Bromo-4-methylpyridine Start->Intermediate Step 1: Electrophilic Bromination (Br₂, AlCl₃, KBr) Product 3-Bromo-5-iodo-4-methylpyridine Intermediate->Product Step 2: Directed Iodination (n-BuLi, I₂)

Caption: Overall workflow for the synthesis of 3-Bromo-5-iodo-4-methylpyridine.

Step 1: Synthesis of 3-Bromo-4-methylpyridine

Mechanistic Rationale & Experimental Causality

The direct bromination of the pyridine ring is an electrophilic aromatic substitution reaction. Pyridine itself is electron-deficient and reacts sluggishly. However, the reaction can be driven forward under harsh conditions, such as high temperatures and the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also preventing unwanted side reactions. The reaction is typically performed at elevated temperatures (e.g., 120°C) to overcome the activation energy barrier.[4][5] The methyl group at the 4-position is a weak activating group and, along with the reaction conditions, directs the incoming bromine atom primarily to the 3-position.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • 4-Methylpyridine (γ-picoline)

    • Aluminum chloride (AlCl₃), anhydrous

    • Potassium bromide (KBr)

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂)

    • Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and dropping funnel

    • Stirring plate with heating mantle

    • Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (0.07 mol) and potassium bromide (0.01 mol).[4]

    • Slowly add 4-methylpyridine (0.054 mol) to the flask at room temperature with stirring. Stir the resulting mixture for 1 hour.[4]

    • Heat the reaction mixture to 120°C.[4][5]

    • Add bromine (0.07 mol) dropwise over approximately 1 hour, maintaining the temperature at 120°C.

    • Continue heating and stirring the mixture at 120°C for 26 hours.[4]

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[4]

    • Neutralize the aqueous solution by slowly adding a sodium hydroxide solution until the pH is approximately 7-8.[4]

    • Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield 3-Bromo-4-methylpyridine as a tan oil.[4]

Quantitative Data Summary
ParameterValueMoles (mmol)Equivalents
4-Methylpyridine5.03 g541.0
Aluminum Chloride9.33 g701.3
Potassium Bromide1.19 g100.18
Bromine11.18 g (3.58 mL)701.3
Typical Yield ~57% [4]

Step 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Mechanistic Rationale & Experimental Causality

The introduction of the iodine atom at the 5-position is achieved through a directed ortho-metalation (DoM) followed by iodination. In this reaction, a strong organolithium base, such as n-butyllithium (n-BuLi), is used. While several positions on the 3-bromo-4-methylpyridine ring could potentially be deprotonated, the 5-position is favored. The bromine at the 3-position acts as a ortho-directing group, acidifying the adjacent protons. The reaction is conducted at very low temperatures (-78°C to -100°C) to prevent side reactions and ensure the stability of the lithiated intermediate.[6] Once the lithiated pyridine is formed, it is quenched with an electrophilic iodine source, such as molecular iodine (I₂), which rapidly reacts at the site of the carbanion to form the C-I bond, yielding the desired product with high regioselectivity.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • 3-Bromo-4-methylpyridine

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

    • Iodine (I₂)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk line or glovebox for handling air/moisture-sensitive reagents

    • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Procedure:

    • Dissolve 3-bromo-4-methylpyridine (1.0 equiv.) in anhydrous THF in a dry flask under an inert argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C.

    • Stir the reaction mixture at -78°C for 30-60 minutes to allow for complete formation of the lithiated intermediate.

    • In a separate flask, prepare a solution of iodine (1.2 equiv.) in anhydrous THF.

    • Add the iodine solution dropwise to the lithiated pyridine solution at -78°C. A color change should be observed as the iodine is consumed.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78°C.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[6]

    • Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford 3-Bromo-5-iodo-4-methylpyridine.

Quantitative Data Summary
ParameterValue (for 10 mmol scale)Moles (mmol)Equivalents
3-Bromo-4-methylpyridine1.72 g101.0
n-Butyllithium (2.5 M)4.2 mL10.51.05
Iodine (I₂)3.05 g121.2
Typical Yield Not specified, but generally moderate to good for this type of reaction.

Characterization of 3-Bromo-5-iodo-4-methylpyridine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 2- and 6-positions, and a singlet in the aliphatic region for the methyl group protons.

  • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₆H₅BrIN, with a characteristic isotopic pattern for bromine.

Safety and Handling

  • 4-Methylpyridine: Flammable liquid. Handle in a well-ventilated fume hood.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper Schlenk techniques.

  • Iodine: Harmful if swallowed or inhaled. Stains skin and clothing.

All steps of this synthesis should be performed by trained personnel in a well-equipped chemical laboratory with appropriate safety measures in place.

Conclusion

This guide outlines a comprehensive and logical two-step synthesis for 3-Bromo-5-iodo-4-methylpyridine from 4-methylpyridine. By employing a classical electrophilic bromination followed by a highly regioselective directed ortho-metalation and iodination, this pathway provides reliable access to a valuable and synthetically versatile di-halogenated pyridine intermediate. The detailed protocols and mechanistic rationale serve as a practical resource for researchers engaged in pharmaceutical and chemical synthesis.

References

  • Vertex AI Search. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • Guidechem. 3-Bromo-4-methylpyridine 3430-22-6 wiki.
  • ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
  • Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ChemicalBook. 3,5-Dibromo-4-methylpyridine synthesis.
  • Guidechem. 3-Bromo-4-methylpyridine 3430-22-6.
  • Vertex AI Search. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wikipedia. 4-Methylpyridine.

Sources

Introduction: The Strategic Value of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-5-iodo-4-methylpyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its unique physicochemical properties, such as aqueous solubility, stability, and hydrogen bonding capability, make it a privileged structure in drug design.[1][2] Among the vast landscape of pyridine derivatives, polyhalogenated congeners serve as exceptionally versatile building blocks. They enable modular and regioselective synthesis strategies, allowing for the controlled, stepwise introduction of diverse functionalities.

This guide focuses on 3-Bromo-5-iodo-4-methylpyridine (CAS No. 1245536-23-5), a heterocycle of significant interest for synthetic chemists.[3][4] The presence of two different halogen atoms—bromine and iodine—at distinct positions on the pyridine ring offers a powerful tool for selective chemical manipulation. This differential reactivity is the key to its utility, providing a gateway to complex molecular architectures. We will explore its chemical properties, provide a plausible synthetic pathway, and delve into its reactivity profile, with a particular focus on the principles governing selective functionalization in modern cross-coupling reactions.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogues.

General Properties

The identity and key physicochemical characteristics of 3-Bromo-5-iodo-4-methylpyridine are summarized below.

PropertyValue / DescriptionSource
CAS Number 1245536-23-5[3][4]
Molecular Formula C₆H₅BrIN[5]
Molecular Weight 297.92 g/mol [5]
IUPAC Name 3-bromo-5-iodo-4-methylpyridine[4]
SMILES CC1=C(C=NC=C1Br)I[4]
Physical Form Expected to be a solid at room temperature.Inferred from analogues like 3-Bromo-5-iodopyridine (mp 127-131 °C)
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane.General chemical knowledge
Spectroscopic Data (Predicted)

Spectroscopic analysis is critical for confirming the structure and purity of the compound. The following table outlines the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

TechniqueExpected Signals & Interpretation
¹H NMR Two distinct signals in the aromatic region, corresponding to the protons at C2 and C6. Both would appear as singlets due to the lack of adjacent protons. A singlet in the aliphatic region (~2.0-2.5 ppm) corresponding to the methyl (CH₃) group protons. The exact chemical shifts are influenced by the electronic effects of the halogen substituents.
¹³C NMR Six distinct signals are expected. One signal for the methyl carbon and five for the pyridine ring carbons. The carbons directly bonded to the halogens (C3 and C5) will be significantly shifted. Carbons adjacent to the nitrogen will also have characteristic shifts.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z ≈ 297. Isotopic patterns will be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence. Fragmentation would likely involve the loss of iodine, bromine, or the methyl group.

Synthesis Pathway: A Multi-Step Approach

A robust synthesis of 3-Bromo-5-iodo-4-methylpyridine can be designed from the readily available starting material, 4-methylpyridine (4-picoline). The proposed pathway involves a sequence of bromination followed by a regioselective iodination.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Directed Lithiation & Iodination 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine  AlCl₃, KBr, Br₂  120°C, 26h 3-Bromo-5-iodo-4-methylpyridine 3-Bromo-5-iodo-4-methylpyridine 3-Bromo-4-methylpyridine->3-Bromo-5-iodo-4-methylpyridine  1. LDA, THF, -78°C  2. I₂, THF

Caption: Proposed two-step synthesis of 3-Bromo-5-iodo-4-methylpyridine.

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a known procedure for the bromination of 4-methylpyridine.[6] The Lewis acid AlCl₃ activates the pyridine ring towards electrophilic substitution.

Materials:

  • 4-Methylpyridine (0.054 mol)

  • Aluminum chloride (AlCl₃) (0.07 mol)

  • Potassium bromide (KBr) (0.01 mol)

  • Bromine (Br₂) (0.07 mol)

  • Nitrogen gas supply

  • Standard reaction glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Under a nitrogen atmosphere, charge a round-bottom flask with AlCl₃ (0.07 mol) and KBr (0.01 mol).

  • Slowly add 4-methylpyridine (0.054 mol) to the flask at room temperature with stirring. Stir the resulting mixture for 1 hour.

  • Equip the flask with a condenser and heat the mixture to 120°C.

  • Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

  • Maintain the reaction at 120°C with continuous stirring for 26 hours.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Neutralize the solution to pH ~7 by adding aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., petroleum ether: ethyl acetate eluent) to yield 3-Bromo-4-methylpyridine.[6]

Protocol 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

This step utilizes a directed ortho-metalation strategy. The bromo-substituent at C3 directs the strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate the C5 position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source.[7][8]

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene (2.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve 3-Bromo-4-methylpyridine (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.0 equiv) dropwise, maintaining the temperature at -78°C. Stir the reaction at this temperature for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve iodine (2.0 equiv) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to isolate 3-Bromo-5-iodo-4-methylpyridine.

Reactivity Profile and Strategic Application

The synthetic value of 3-Bromo-5-iodo-4-methylpyridine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst.[9] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[9][10][11]

This principle dictates that the C-I bond at the 5-position is significantly more reactive than the C-Br bond at the 3-position.[10][11] This reactivity difference allows for highly regioselective mono-functionalization at the C5 position under mild conditions, leaving the C-Br bond available for a subsequent, different coupling reaction under more forcing conditions.

G cluster_0 Selective Coupling at C5 (Iodo) cluster_1 Subsequent Coupling at C3 (Bromo) start 3-Bromo-5-iodo-4-methylpyridine suzuki1 Suzuki (Ar-B(OH)₂) start->suzuki1  Pd Catalyst  Mild Conditions sonogashira1 Sonogashira (R-C≡CH) start->sonogashira1  Pd Catalyst  Mild Conditions buchwald1 Buchwald-Hartwig (R₂NH) start->buchwald1  Pd Catalyst  Mild Conditions prod1 5-Substituted-3-bromo- 4-methylpyridine suzuki1->prod1 sonogashira1->prod1 buchwald1->prod1 suzuki2 Suzuki prod2 3,5-Disubstituted- 4-methylpyridine suzuki2->prod2 sonogashira2 Sonogashira sonogashira2->prod2 buchwald2 Buchwald-Hartwig buchwald2->prod2 prod1->suzuki2  Pd Catalyst  Forcing Conditions prod1->sonogashira2  Pd Catalyst  Forcing Conditions prod1->buchwald2  Pd Catalyst  Forcing Conditions

Caption: Regioselective functionalization strategy for 3-Bromo-5-iodo-4-methylpyridine.

Protocol 3: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a general framework for the selective coupling of an aryl or heteroaryl group at the more reactive C-I bond.[11][12]

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O mixture, 4:1)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm selective consumption of the starting material and formation of the mono-coupled product.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the combined organic layers. Purify by column chromatography to yield the 3-bromo-5-aryl-4-methylpyridine product.

Applications in Drug Discovery

Substituted pyridines are integral to the development of novel therapeutic agents for a wide range of conditions, including cancer, neurological disorders, and infectious diseases.[1][13][14] 3-Bromo-5-iodo-4-methylpyridine is a prime example of a building block that facilitates Structure-Activity Relationship (SAR) studies. Its capacity for sequential, regioselective functionalization allows medicinal chemists to systematically explore chemical space around the pyridine core, optimizing for potency, selectivity, and pharmacokinetic properties. The ability to introduce a diverse set of substituents at two distinct vectors (C3 and C5) is a powerful strategy for developing novel clinical candidates.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Based on related compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[15] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • How to synthesize 4-METHYL-3-Nitropyridine. Guidechem.
  • 4-Methyl-3-nitropyridine 97. Sigma-Aldrich.
  • 3-Bromo-5-iodo-4-methylpyridine | 1245536-23-5. ChemicalBook.
  • 3-Bromo-5-iodo-4-methylpyridine | 1245536-23-5. J&K Scientific.
  • Cas 3430-27-1,3-Amino-4-methylpyridine. LookChem.
  • Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reac. Benchchem.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • 3-Bromo-5-iodopyridine 95. Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • Iodination. Common Conditions.
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.
  • 2-Bromo-3-iodo-4-methylpyridine. PubChem.
  • 3-Bromo-4-methylpyridine | 3430-22-6. ChemicalBook.
  • Lithiation / Iodination. Common Organic Chemistry.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • 3-Bromo-4-methylpyridine 96. Sigma-Aldrich.

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3-Bromo-5-iodo-4-methylpyridine structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Bromo-5-iodo-4-methylpyridine

Foreword

In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them foundational to the synthesis of complex molecular architectures. Among these, 3-Bromo-5-iodo-4-methylpyridine is a particularly noteworthy scaffold, offering three distinct points for functionalization. The precise and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical prerequisite for its effective use in any synthetic campaign. A failure to rigorously validate the identity and purity of this starting material can compromise entire research programs, leading to ambiguous results and wasted resources.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of 3-Bromo-5-iodo-4-methylpyridine. It is designed for researchers, analytical scientists, and drug development professionals who require a self-validating system for molecular characterization. We will move beyond simple data reporting to explore the causality behind experimental choices and integrate multi-technique data into a cohesive and irrefutable structural assignment.

Foundational Physicochemical & Spectroscopic Properties

Before delving into advanced analytical workflows, a summary of the compound's fundamental properties provides a necessary baseline for all subsequent experiments. These values are essential for calculating molar equivalents, predicting solubility, and interpreting spectroscopic data.

PropertyValueSource
Molecular Formula C₆H₅BrINPubChem
Molecular Weight 325.92 g/mol PubChem
Appearance Off-white to light yellow crystalline solid (Typical)N/A
Canonical SMILES CC1=C(C=NC=C1I)BrPubChem
InChI InChI=1S/C6H5BrIN/c1-4-5(8)2-9-3-6(4)7/h2-3H,1H3PubChem

The "Gold Standard": Single Crystal X-Ray Crystallography

For unambiguous structural determination, single-crystal X-ray crystallography is the definitive technique. It provides a precise three-dimensional map of electron density, allowing for the exact placement of each atom and the determination of bond lengths, bond angles, and crystal packing interactions. While contingent on the ability to grow a high-quality single crystal, the resulting data is considered irrefutable proof of structure.

Experimental Workflow: From Powder to Structure

The process is a meticulous one, requiring patience and precision. The goal is to encourage slow, ordered crystal growth, which minimizes defects and maximizes diffraction quality.

G Figure 1: X-Ray Crystallography Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound in Minimal Hot Solvent b Slow Cooling or Solvent Evaporation a->b c Harvest High-Quality Single Crystal (>0.1 mm) b->c d Mount Crystal on Goniometer c->d Mounting e Expose to Monochromatic X-ray Beam d->e f Rotate Crystal & Collect Diffraction Pattern e->f g Process Data & Determine Unit Cell f->g Raw Data h Solve Phase Problem (Generate Electron Density Map) g->h i Build & Refine Atomic Model h->i j Final Structure Validation i->j k CIF File (Bond Lengths, Angles) j->k Final Output

Figure 1: X-Ray Crystallography Workflow
  • Solvent Screening: Test the solubility of 3-Bromo-5-iodo-4-methylpyridine in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) to find a solvent in which it is sparingly soluble at room temperature but readily soluble when hot.

  • Supersaturated Solution Preparation: In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a supersaturated solution.

  • Slow Cooling: Cover the vial and allow it to cool to room temperature undisturbed over several hours. For less soluble compounds, placing the vial in a Dewar flask of hot water can slow the cooling process further.

  • Crystal Selection: Once crystals have formed, they should be examined under a microscope. Select a crystal that is well-formed, transparent, and free of cracks or other visible defects.[1][2][3] The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[1][4]

  • Data Collection & Analysis: The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion) within the X-ray diffractometer.[1][5] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a diffraction pattern is collected.[1][2][4] This pattern of reflections is then processed using specialized software to solve the phase problem, generate an electron density map, and ultimately refine the atomic positions to yield the final three-dimensional structure.[1][5]

Orthogonal Confirmation via Spectroscopic Methods

While crystallography is definitive, it is not always feasible. Spectroscopic methods provide a more rapid and accessible means of structural confirmation. When used in combination, they create a self-validating dataset that confirms the structure with extremely high confidence.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Causality & Expected Results: The key feature for 3-Bromo-5-iodo-4-methylpyridine will be the molecular ion (M⁺) peak. Iodine is monoisotopic (¹²⁷I), but bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[6][7][8] This means the mass spectrum will not show a single molecular ion peak, but a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6][7][8][9][10] This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom.[6][7]

IonCalculated m/zExpected Relative IntensityNotes
[M]⁺ (C₆H₅⁷⁹BrIN)⁺324.86~100%Corresponds to the molecule containing the ⁷⁹Br isotope.
[M+2]⁺ (C₆H₅⁸¹BrIN)⁺326.86~97%Corresponds to the molecule containing the ⁸¹Br isotope.
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will protonate the pyridine nitrogen to give an [M+H]⁺ ion. The characteristic bromine isotope pattern will be observed at m/z 325.87 and 327.87.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Data Interpretation: Confirm the presence of the [M+H]⁺ and [M+2+H]⁺ ion cluster with the expected ~1:1 intensity ratio.[7][8][9] The high-resolution measurement should provide a mass accuracy of <5 ppm, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[11] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

Causality & Expected Spectra: The structure of 3-Bromo-5-iodo-4-methylpyridine is relatively simple, leading to a clean and predictable NMR spectrum.

  • Symmetry: The molecule is asymmetric, so all carbons and protons are unique.

  • ¹H NMR: We expect three distinct signals: two in the aromatic region for the pyridine protons (H-2 and H-6) and one in the aliphatic region for the methyl group (CH₃). The protons at H-2 and H-6 will appear as singlets because they have no adjacent protons to couple with. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the nitrogen atom.

  • ¹³C NMR: We expect six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms (Br, I, N) and their position on the ring.

Position¹H Prediction (ppm)¹³C Prediction (ppm)Notes
C2 N/A~150-155Downfield due to proximity to nitrogen.
H2 ~8.3-8.6N/ASinglet, deshielded by adjacent nitrogen.
C3 N/A~120-125Carbon bearing the bromine atom.
C4 N/A~145-150Substituted with the methyl group.
CH₃ ~2.4-2.6~18-22Typical range for a methyl group on an aromatic ring.
C5 N/A~95-100Carbon bearing the iodine atom; heavy atom effect may broaden signal.
C6 N/A~155-160Downfield due to proximity to nitrogen.
H6 ~8.5-8.8N/ASinglet, deshielded by adjacent nitrogen and iodine.
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D Correlation Spectroscopy (COSY/HSQC/HMBC): For unambiguous assignment, acquire 2D NMR spectra.[11][12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This will definitively link the methyl proton signal to its carbon and the H-2/H-6 signals to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[14][15] This is crucial for confirming the overall structure. For example, the methyl protons (~2.5 ppm) should show correlations to C3, C4, and C5, confirming their position.

G Figure 2: NMR Data Integration Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Assignment h1 ¹H NMR (Proton Environments) hsqc HSQC (Direct C-H Bonds) h1->hsqc hmbc HMBC (Long-Range C-H Bonds) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc assign Assign Signals to Specific Atoms hsqc->assign connect Confirm Connectivity & Regiochemistry hmbc->connect assign->connect structure Validated Molecular Structure connect->structure

Figure 2: NMR Data Integration Workflow

Conclusion: A Triad of Validation

References

  • Title: X-ray Crystallography Source: Creative BioMart URL: [Link]

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications (Journal of Natural Products) URL: [Link]

  • Title: How can you identify the presence of halogens using mass spectrometry? Source: TutorChase URL: [Link]

  • Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

  • Title: A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI (International Journal of Environmental Research and Public Health) URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: Small molecule-NMR Source: University of Gothenburg URL: [Link]

  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: PubMed URL: [Link]

  • Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC International URL: [Link]

  • Title: ms isotopes: Br and Cl Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: X-ray crystallography Source: PubMed Central (NIH) URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: ChemsusChem URL: [Link]

  • Title: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable synthons in the development of novel pharmaceuticals and functional materials. 3-Bromo-5-iodo-4-methylpyridine, with its distinct substitution pattern, presents a unique spectroscopic challenge and serves as an excellent case study for the application of modern analytical techniques.

Part 1: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

A plausible synthetic route to 3-Bromo-5-iodo-4-methylpyridine can be extrapolated from established methods for the synthesis of related halopyridines, such as 3,5-Dibromo-4-methylpyridine and 3,5-dibromo-4-iodopyridine.[1][2] The proposed synthesis involves a multi-step process starting from a readily available precursor.

Proposed Synthetic Protocol:

A potential route could start from 4-methylpyridine (γ-picoline).

  • Dibromination: The first step would involve the selective bromination of 4-methylpyridine at the 3 and 5 positions. This can be achieved using a suitable brominating agent under controlled conditions.

  • Iodination: Subsequent selective iodination at one of the bromine-substituted positions would yield the target molecule. This could potentially be achieved through a halogen exchange reaction.

A detailed experimental protocol for a related compound, 3,5-Dibromo-4-methylpyridine, involves the lithiation of 3,5-dibromopyridine followed by methylation with methyl iodide.[1] A similar strategy could be adapted, or a direct halogenation approach on a suitable 4-methylpyridine derivative could be explored.

Part 2: Predicted NMR Spectroscopic Data

The following are predicted ¹H and ¹³C NMR spectral data for 3-Bromo-5-iodo-4-methylpyridine, based on the analysis of similar substituted pyridines.[3][4][5]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H-28.2 - 8.5Singlet (s)Deshielded due to the adjacent nitrogen atom and the inductive effect of the bromine atom.
H-68.5 - 8.8Singlet (s)Deshielded due to the adjacent nitrogen atom and the inductive effect of the iodine atom. The electronegativity and anisotropic effects of the halogens will cause a slight difference in the chemical shifts of H-2 and H-6.
-CH₃2.3 - 2.6Singlet (s)Typical chemical shift for a methyl group attached to an aromatic ring.
¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-2150 - 155Deshielded by the adjacent nitrogen atom.
C-3120 - 125Shielded by the bromine atom (heavy atom effect), but deshielded by the overall electron-withdrawing nature of the substituents.
C-4145 - 150Deshielded due to the attachment of the methyl group and being flanked by two halogenated carbons.
C-595 - 105Significantly shielded due to the carbon-iodine bond (heavy atom effect).
C-6155 - 160Deshielded by the adjacent nitrogen atom.
-CH₃18 - 22Typical chemical shift for a methyl group on an aromatic ring.

Part 3: Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion Peaks:

The molecular formula of 3-Bromo-5-iodo-4-methylpyridine is C₆H₅BrIN. The presence of bromine and iodine will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.

  • Bromine Isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)

  • Iodine Isotope: ¹²⁷I (100%)

This will lead to two major molecular ion peaks separated by 2 m/z units, with nearly equal intensity:

  • [M]⁺: (for C₆H₅⁷⁹Br¹²⁷IN)

  • [M+2]⁺: (for C₆H₅⁸¹Br¹²⁷IN)

Predicted accurate masses for protonated species of a similar compound, 3-bromo-5-iodo-2-methoxy-4-methylpyridine, are available and can be used as a reference for what to expect.[6]

Predicted Fragmentation Pattern:

The fragmentation of pyridine derivatives in the mass spectrometer is influenced by the substituents on the ring. For 3-Bromo-5-iodo-4-methylpyridine, the following fragmentation pathways are plausible under electron ionization (EI):

  • Loss of Halogen Radicals: The initial fragmentation is likely to involve the loss of the weaker C-I bond to form an [M-I]⁺ ion, followed by the loss of the C-Br bond to form an [M-Br]⁺ ion.

  • Loss of Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions is also a possibility.

  • Ring Cleavage: At higher energies, cleavage of the pyridine ring can occur, leading to smaller fragment ions.

Fragmentation_Pathway

Part 4: Experimental Protocols

To obtain definitive spectral data, the following experimental workflows are recommended.

NMR Data Acquisition Workflow:

NMR_Workflow

Mass Spectrometry Data Acquisition Workflow:

MS_Workflow

Conclusion

The structural characterization of 3-Bromo-5-iodo-4-methylpyridine serves as a valuable exercise for researchers in the chemical sciences. While direct experimental data is not currently widespread, a combination of predictive spectroscopy, based on established principles, and a clear synthetic and analytical plan provides a robust framework for its unambiguous identification. The methodologies and predicted data presented in this guide are intended to empower scientists to confidently approach the synthesis and characterization of this and other novel halogenated pyridine derivatives.

References

  • Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
  • Pyridine - Wikipedia. [Link]

  • 3-bromo-5-iodo-2-methoxy-4-methylpyridine - PubChem. [Link]

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solubility and stability of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-iodo-4-methylpyridine

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-5-iodo-4-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, its unique electronic and steric properties, conferred by the presence of two different halogen atoms (bromine and iodine) and a methyl group, make it a valuable synthetic intermediate for the development of novel pharmaceutical agents and specialized organic materials. The precise control over synthetic pathways and the reliability of subsequent applications hinge on a thorough understanding of its fundamental physicochemical properties, particularly its solubility and stability.

This guide provides a comprehensive technical overview of the solubility and stability profiles of 3-Bromo-5-iodo-4-methylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causative logic behind experimental design and interpretation. We will explore theoretical considerations, present detailed protocols for empirical determination, and discuss best practices for handling and storage to ensure compound integrity.

Part 1: Core Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before undertaking solubility or stability studies. While extensive experimental data for 3-Bromo-5-iodo-4-methylpyridine is not widely published, we can infer key characteristics from its structure and data on closely related analogues.

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This is further modulated by the substituents:

  • Bromo and Iodo Groups: These halogens are electron-withdrawing through their inductive effect (-I), which decreases the electron density of the aromatic ring.[1]

  • Methyl Group: This group is weakly electron-donating through an inductive effect (+I), which can slightly stabilize the ring.[1]

This electronic profile, combined with the steric bulk of the iodine and methyl groups, governs the compound's intermolecular interactions and, consequently, its physical properties and reactivity.

Table 1: Key Physicochemical Properties of 3-Bromo-5-iodo-4-methylpyridine and Related Analogues

Property3-Bromo-5-iodo-4-methylpyridine3-Bromo-4-methylpyridine (Analogue)3-Bromo-5-methylpyridine (Analogue)Source
CAS Number 1245536-23-53430-22-63430-16-8[2][3]
Molecular Formula C₆H₅BrINC₆H₆BrNC₆H₆BrN[2][3]
Molecular Weight 297.92 g/mol 172.02 g/mol 172.02 g/mol [2][3]
Appearance Data not availableYellow LiquidColorless Liquid[4][5]
Boiling Point Data not available199-200 °C197.4 °C[5][6]
Density Data not available1.549 g/mL at 25 °C1.487 g/mL at 25 °C[6]
Flash Point Data not available79.4 °C (closed cup)90.6 °C (closed cup)[7]

Part 2: Solubility Profile and Determination

Solubility is a critical parameter that influences bioavailability, reaction kinetics, and formulation development. The solubility of 3-Bromo-5-iodo-4-methylpyridine is dictated by its ability to overcome the crystal lattice energy and be solvated by the solvent molecules. Given its halogenated, somewhat nonpolar structure, it is expected to have limited solubility in aqueous media and greater solubility in common organic solvents.

Theoretical Considerations
  • Aqueous Solubility: The molecule lacks significant hydrogen bond donating groups, and the large halogen substituents contribute to its hydrophobicity. Therefore, aqueous solubility is predicted to be low. For ionizable compounds like pyridines, solubility is pH-dependent; protonation of the pyridine nitrogen at low pH can increase aqueous solubility.[8][9]

  • Organic Solubility: The compound is expected to be soluble in a range of organic solvents. Based on analogues, solvents like chloroform and methanol are likely effective.[6] Solubility in ethers, esters (like ethyl acetate), and chlorinated solvents is also anticipated.

Experimental Workflow for Solubility Determination

A definitive solubility profile must be determined empirically. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid 3-Bromo-5-iodo-4-methylpyridine prep2 Add to vials containing known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter supernatant through 0.22 µm syringe filter to remove undissolved solid sep1->sep2 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Quantify concentration using HPLC-UV or UV-Vis Spectroscopy analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL) against a standard curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the steps for accurately measuring the equilibrium solubility of the target compound.

  • Objective: To determine the thermodynamic solubility of 3-Bromo-5-iodo-4-methylpyridine in a selected panel of solvents.

  • Materials:

    • 3-Bromo-5-iodo-4-methylpyridine (solid, high purity)

    • Solvents: Purified Water, pH 7.4 Phosphate Buffer, Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • 0.22 µm PTFE or PVDF syringe filters

    • Analytical balance

    • HPLC-UV or UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of solid 3-Bromo-5-iodo-4-methylpyridine (e.g., ~10 mg, accurately weighed) to a series of vials. The key is to ensure solid remains after equilibrium is reached.

    • Pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[11]

    • After incubation, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

    • Prepare a series of dilutions of the filtrate with the appropriate solvent.

    • Quantify the concentration of the compound in the diluted filtrates using a validated analytical method (e.g., HPLC-UV) against a pre-generated calibration curve.[9]

    • Calculate the solubility in units such as mg/mL or µM, accounting for the dilution factors.

Part 3: Stability Profile and Forced Degradation

Assessing chemical stability is crucial for determining appropriate storage conditions, shelf-life, and identifying potential incompatibilities. Halogenated heterocyclic compounds can be susceptible to several degradation pathways.

Potential Degradation Pathways

For halogenated pyridines, the following pathways are plausible and should be investigated in a forced degradation study.[12]

  • Hydrolysis: The carbon-halogen bonds, particularly the C-I bond which is weaker than the C-Br bond, may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to cleave carbon-halogen bonds, initiating radical chain reactions and leading to a complex mixture of degradation products.[12][13] Light sensitivity is a noted concern for some related iodo-pyridines.[14]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the methyl group could also be susceptible to oxidation, especially in the presence of strong oxidizing agents.[12]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 3-Bromo-5-iodo-4-methylpyridine Hydrolysis_P Hydrolysis Products (e.g., Hydroxypyridines) Parent->Hydrolysis_P Hydrolysis Oxidation_P Oxidation Products (e.g., N-Oxides) Parent->Oxidation_P Oxidation Photo_P Photodegradation Products (Radical-derived species) Parent->Photo_P Photodegradation Acid Acid (H+) / Heat Base Base (OH-) / Heat Oxidation Oxidant (e.g., H₂O₂) Light Light (hν)

Sources

A Comprehensive Technical Guide to the Reactive Sites of 3-Bromo-5-iodo-4-methylpyridine: A Keystone Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: 3-Bromo-5-iodo-4-methylpyridine is a highly versatile heterocyclic compound that serves as a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its synthetic utility is derived from the distinct and predictable reactivity of its three key sites: the carbon-iodine bond at the C5 position, the carbon-bromo bond at the C3 position, and the electron-deficient pyridine core. This guide provides a detailed analysis of these reactive centers, outlining the chemical principles that govern their selectivity and offering field-proven protocols for their strategic functionalization through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Introduction

The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs, where the nitrogen atom often acts as a hydrogen bond acceptor, influencing molecular recognition at biological targets. The ability to precisely install various substituents onto the pyridine ring is therefore a cornerstone of modern drug discovery and development. Molecules like 3-Bromo-5-iodo-4-methylpyridine are invaluable as they offer multiple, orthogonally reactive handles for the sequential and controlled construction of complex molecular architectures.

Structural Features of 3-Bromo-5-iodo-4-methylpyridine

The structure of 3-Bromo-5-iodo-4-methylpyridine (CAS No. 1245536-23-5) presents a unique combination of electronic and steric properties.[1] The pyridine nitrogen renders the aromatic ring electron-deficient, influencing its susceptibility to certain reaction classes. The key features are the two different halogen substituents, which provide a basis for selective reactivity.

PropertyValue
Molecular FormulaC₆H₅BrIN
Molecular Weight313.92 g/mol
IUPAC Name3-bromo-5-iodo-4-methylpyridine
SMILESCc1c(Br)cnc(I)c1
InChIInChI=1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3

Hierarchical Reactivity of Halogenated Sites

The primary value of 3-Bromo-5-iodo-4-methylpyridine in synthetic chemistry lies in the differential reactivity of the C-I and C-Br bonds. This hierarchy allows for selective, stepwise functionalization of the molecule.

The Carbon-Iodine Bond (C5): The Primary Site of Reactivity

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This makes the iodine-substituted carbon (C5) the most reactive site for palladium-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the Pd(0) complex. This step occurs much more readily at the C-I bond due to its lower bond dissociation energy. In Sonogashira couplings, for instance, the reactivity trend is well-established: I > OTf > Br >> Cl.[2][3]

The Carbon-Bromine Bond (C3): The Secondary Reactive Site

The C-Br bond is more stable and less reactive than the C-I bond. It typically requires more forcing conditions (e.g., higher temperatures, different ligands, or longer reaction times) to undergo oxidative addition. This difference in reactivity is the key to the molecule's utility, enabling a synthetic strategy where the C5 position is functionalized first, followed by a subsequent transformation at the C3 position.

Visualization of Reactivity Hierarchy

The logical relationship of reactivity can be visualized as a clear hierarchy, guiding synthetic planning.

G cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling C5 (Iodo) C5 (Iodo) C3 (Bromo) C3 (Bromo) C5 (Iodo)->C3 (Bromo) Higher Reactivity C5 (Iodo)->C3 (Bromo) Higher Reactivity

Diagram illustrating the reactivity hierarchy of the halogenated sites.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization

Palladium-catalyzed reactions are the most powerful tools for functionalizing 3-Bromo-5-iodo-4-methylpyridine.[4] By carefully selecting the reaction conditions, chemists can achieve exquisite control over which site reacts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-Pd(II)(I)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2->Reductive_Elimination

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Causality of Selectivity: The higher reactivity of the C-I bond ensures that oxidative addition occurs preferentially at the C5 position under mild conditions. This allows for the selective synthesis of 3-bromo-5-aryl-4-methylpyridine derivatives.

This protocol is designed as a self-validating system. Successful formation of the desired product with minimal formation of the disubstituted or C3-coupled product validates the selective conditions.

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv). The choice of catalyst and ligand is crucial for efficiency.

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyridine core to a terminal alkyne.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8][9] The selectivity for the C-I bond is again paramount, allowing for the synthesis of 3-bromo-5-alkynyl-4-methylpyridine intermediates.

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the resulting residue via column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[10][11] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[12] The development of specialized phosphine ligands has been critical to the broad scope of this reaction.[10] Again, the reaction can be directed selectively to the C5 position.

Workflow for Sequential Cross-Coupling

The differential reactivity enables a powerful, two-step synthetic sequence to create highly substituted pyridines.

workflow Start 3-Bromo-5-iodo- 4-methylpyridine Step1 Reaction 1: Suzuki or Sonogashira (Mild Conditions) Start->Step1 Intermediate 3-Bromo-5-(R1)- 4-methylpyridine Step1->Intermediate Step2 Reaction 2: Buchwald-Hartwig or Suzuki (Forcing Conditions) Intermediate->Step2 Product 3-(R2)-5-(R1)- 4-methylpyridine Step2->Product

Workflow for sequential functionalization of 3-Bromo-5-iodo-4-methylpyridine.

Orthogonal Reactivity: Metal-Halogen Exchange

An alternative strategy for functionalizing the C5 position involves metal-halogen exchange. This reaction converts the organic halide into a potent organometallic nucleophile, which can then be trapped with various electrophiles.[13][14]

Principle and Selectivity

Treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, can induce a rapid exchange of the halogen for a lithium atom. This exchange is kinetically controlled and occurs much faster at the C-I bond than the C-Br bond.[13] The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[14][15]

  • Setup: Dissolve 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30-60 minutes. This generates the 3-bromo-4-methyl-5-lithiopyridine intermediate in situ.

  • Electrophilic Quench: Add a suitable electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or gaseous CO₂ to form a carboxylic acid).

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify by column chromatography.

Exploring the Reactivity of the Pyridine Core

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[16] This reaction is generally favored on electron-poor aromatic systems, such as pyridine rings, especially when activated by strong electron-withdrawing groups.[16][17]

The mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[16][17] Because this step involves the attack on the carbon bearing the leaving group, the electronegativity of the halogen can play a significant role. In many SNAr reactions, the leaving group reactivity trend is F > Cl ≈ Br > I.[18][19] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is the inverse of the reactivity order seen in palladium-catalyzed cross-coupling reactions.

For 3-Bromo-5-iodo-4-methylpyridine, SNAr is less common than cross-coupling because the ring is not strongly activated and Br/I are not the best leaving groups for this mechanism. The reaction would likely require harsh conditions and a potent nucleophile.

mechanisms cluster_SNAr SNAr Mechanism cluster_XCoupling Pd Cross-Coupling Mechanism SNAr_RDS Rate-Determining Step: Nucleophilic Attack (Favored by Electronegative Halogen, e.g., F) XCouple_RDS Rate-Determining Step: Oxidative Addition (Favored by Weaker C-X Bond, e.g., I)

Comparison of the rate-determining steps in SNAr and Cross-Coupling reactions.

Summary of Reactivity

Reaction TypePrimary Reactive SiteKey ReagentsTypical ConditionsMechanistic Principle
Suzuki Coupling C5 (Iodo)Ar-B(OH)₂, Pd Catalyst, Base80-100 °COxidative Addition (I > Br)
Sonogashira Coupling C5 (Iodo)Terminal Alkyne, Pd Cat., Cu(I), Base25-60 °COxidative Addition (I > Br)
Buchwald-Hartwig C5 (Iodo)R₂NH, Pd Catalyst, Ligand, Base80-110 °COxidative Addition (I > Br)
Li-Halogen Exchange C5 (Iodo)n-BuLi or t-BuLi-78 °CKinetic Exchange (I > Br)
SNAr C2/C6 (theoretically)Strong NucleophileHarsh ConditionsNucleophilic Attack (F > Cl > Br > I)

Conclusion

3-Bromo-5-iodo-4-methylpyridine is a paradigm of strategic molecular design. The well-defined hierarchy of its reactive sites—governed by the fundamental principles of bond energies and reaction kinetics—provides chemists with a reliable and versatile platform for constructing complex, highly substituted pyridine derivatives. An understanding of the differential reactivity of the C-I and C-Br bonds in both palladium-catalyzed cross-couplings and metal-halogen exchange reactions is essential for leveraging this building block to its full potential in the fields of drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis method of 3-bromo-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]

  • Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Bromo-4-methylpyridine, 96%. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between 3 and 4‐bromodiphenylmethyl‐pyridine to give 5‐Br(Br),.... Retrieved from [Link]

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potential applications of 3-Bromo-5-iodo-4-methylpyridine in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of 3-Bromo-5-iodo-4-methylpyridine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Orthogonal Halogenation in Pyridine Scaffolds

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. 3-Bromo-5-iodo-4-methylpyridine is a prime example of such a scaffold, engineered for versatility and synthetic efficiency. This trisubstituted pyridine derivative is not merely another halogenated heterocycle; its true value lies in the differential reactivity of its two halogen atoms—iodine and bromine. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference enables chemists to perform sequential, site-selective functionalization, a concept known as orthogonal synthesis.

This guide provides an in-depth exploration of the potential applications of 3-Bromo-5-iodo-4-methylpyridine, focusing on its utility in constructing complex molecular architectures. We will delve into the mechanistic principles behind its selective reactivity, provide field-tested experimental protocols, and illustrate its potential in the synthesis of novel compounds for pharmaceutical and materials research.

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective application. The key properties of 3-Bromo-5-iodo-4-methylpyridine are summarized below.

PropertyValueReference
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
CAS Number 1245536-23-5[2]
Appearance White to off-white solid[1]
Canonical SMILES CC1=C(C=NC=C1Br)I[2]
InChIKey APXVUGOSIOXAOS-UHFFFAOYSA-N[2]

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application of 3-Bromo-5-iodo-4-methylpyridine stems from the ability to selectively address the C-I and C-Br bonds in a stepwise manner. The typical order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-OTf > C-Br >> C-Cl.[3] This principle allows for an initial coupling reaction at the highly reactive C-5 iodo position under mild conditions, leaving the C-3 bromo position intact for a subsequent, often more forcing, transformation.[4] This workflow provides a powerful route to di-substituted pyridine cores with precisely controlled diversity.

Workflow for Sequential Functionalization

The logical flow of a two-step, orthogonal cross-coupling strategy is illustrated below. This approach allows for the introduction of two distinct R-groups (R¹ and R²) onto the pyridine scaffold.

G start 3-Bromo-5-iodo-4-methylpyridine step1 First Cross-Coupling (e.g., Suzuki, Sonogashira) - Mild Conditions - Pd(PPh₃)₄ catalyst start->step1 intermediate 3-Bromo-4-methyl-5-(R¹)-pyridine step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Harsher Conditions - Bulky phosphine ligands (e.g., XPhos) intermediate->step2 final 3-(R²)-4-methyl-5-(R¹)-pyridine (Disubstituted Product) step2->final

Caption: Sequential cross-coupling workflow using 3-Bromo-5-iodo-4-methylpyridine.

Step 1: Selective Sonogashira Coupling at the C-5 Iodo Position

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an excellent choice for the initial functionalization.[3][5] It proceeds under mild, copper-co-catalyzed conditions that are highly selective for the C-I bond.[6]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the selective coupling of a terminal alkyne at the C-5 position.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), the desired terminal alkyne (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvents. A common mixture is triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:2 ratio. The reaction concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the 3-bromo-5-alkynyl-4-methylpyridine intermediate.[7][8]

Step 2: Suzuki-Miyaura Coupling at the C-3 Bromo Position

Once the C-5 position is functionalized, the remaining C-3 bromo group can be targeted. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for this second transformation.[9] To achieve coupling at the less reactive C-Br bond, more forcing conditions or more active catalyst systems are often required.[4][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the subsequent coupling of an arylboronic acid at the C-3 position of the intermediate synthesized in Step 1.

  • Reagent Preparation: In a microwave vial or pressure flask, combine the 3-bromo-5-(R¹)-4-methylpyridine intermediate (1.0 equiv), the desired boronic acid or boronic ester (1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.05 equiv), and a base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (3.0 equiv).[11]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[11] Monitor for the disappearance of the starting material.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The final di-substituted product can be purified by flash chromatography or recrystallization.

Applications in Drug Discovery & Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12][13] The ability to rapidly generate libraries of di-substituted pyridines from a single, versatile starting material like 3-Bromo-5-iodo-4-methylpyridine is invaluable for structure-activity relationship (SAR) studies.

This building block is particularly relevant for synthesizing compounds targeting a range of diseases. For instance, related halogenated aminopyridines are precursors to potent tyrosine kinase inhibitors for cancer therapy and CRAC inhibitors for treating autoimmune diseases.[14] Similarly, substituted pyridines are central to the development of proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[12]

Logical Flow from Building Block to Bioactive Candidate

The diagram below illustrates how 3-Bromo-5-iodo-4-methylpyridine can serve as a starting point for generating a diverse library of drug-like molecules for biological screening.

G cluster_0 Orthogonal Synthesis Platform cluster_1 Drug Discovery Pipeline start 3-Bromo-5-iodo-4-methylpyridine c1 C-I Coupling (R¹ Library) start->c1 c2 C-Br Coupling (R² Library) c1->c2 library Diverse Library of Di-substituted Pyridines c2->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Preclinical Candidate lead->candidate

Caption: From versatile building block to preclinical candidate.

Summary of Orthogonal Reaction Conditions

The key to successfully utilizing 3-Bromo-5-iodo-4-methylpyridine is the selection of appropriate reaction conditions to discriminate between the two halogenated sites.

Reaction TypeTarget BondTypical Catalyst SystemBaseSolventTemperature
Sonogashira C-IPd(PPh₃)₄ / CuIAmine (e.g., Et₃N)THF, DMFRoom Temp.
Suzuki C-IPd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O, TolueneRoom Temp. - 80 °C
Suzuki C-BrPd₂(dba)₃ / XPhos, SPhosK₃PO₄Dioxane/H₂O, Toluene80 °C - 120 °C
Buchwald-Hartwig C-BrPd₂(dba)₃ / BINAPNaOtBuToluene, Dioxane80 °C - 110 °C

Conclusion

3-Bromo-5-iodo-4-methylpyridine is a strategically designed and highly valuable building block for modern chemical research. Its defining feature—the presence of two differentially reactive halogen atoms—provides chemists with a powerful tool for orthogonal synthesis. By enabling the controlled, sequential introduction of diverse functional groups, this reagent facilitates the efficient construction of complex pyridine-based molecules. Its applications are particularly profound in medicinal chemistry, where it can accelerate the discovery and optimization of novel therapeutic agents. As synthetic methodologies continue to advance, the utility of such versatile and intelligently designed scaffolds will undoubtedly continue to grow, solidifying their essential role in the molecular sciences.

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  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Common Organic Chemistry.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • ResearchG
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ChemicalBook. 5-Bromo-2-iodo-4-picoline.

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Foreword: The Strategic Importance of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methylpyridine Derivatives

The 3-bromo-5-iodo-4-methylpyridine scaffold is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. The distinct electronic properties and reactivity of the bromine and iodine substituents at the C3 and C5 positions, respectively, allow for selective, sequential functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of diverse molecular libraries for screening and lead optimization. This guide provides a comprehensive overview of the core synthetic strategies, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Part 1: The Principal Synthetic Route: A Stepwise Functionalization Strategy

The most reliable and frequently employed strategy for constructing the 3-bromo-5-iodo-4-methylpyridine core involves a linear sequence starting from the commercially available 4-methylpyridine (4-picoline). This approach relies on the controlled, regioselective introduction of each functional group.

Synthesis of the Key Precursor: 3-Bromo-4-methylpyridine

The initial step involves the electrophilic bromination of 4-methylpyridine. The methyl group at C4 is an ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. This combination preferentially directs the incoming electrophile (bromine) to the C3 and C5 positions.

Causality of Experimental Choice: Direct bromination using bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) or in strong acidic media like oleum is a common method. The acid activates the bromine, making it a more potent electrophile to overcome the deactivated nature of the pyridine ring.[1] An alternative, high-yield method involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine, which offers excellent regiocontrol.[2][3]

Experimental Protocol: Bromination of 4-Methylpyridine [1]

  • Setup: To a reaction vessel equipped with a stirrer and a dropping funnel, add 4-methylpyridine (0.054 mol). Under an inert nitrogen atmosphere, slowly add a mixture of aluminum chloride (AlCl₃, 0.07 mol) and potassium bromide (KBr, 0.01 mol) while stirring at room temperature. Stir for 1 hour.

  • Reaction: Heat the mixture to 120°C. Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

  • Incubation: Maintain the reaction at 120°C with continuous stirring for 26 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into crushed ice. Neutralize the solution by adding an aqueous sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers and remove the solvent via steam distillation. The resulting crude oil is purified by column chromatography (petroleum ether:ethyl acetate = 6:1) to yield 3-bromo-4-methylpyridine.

Directed Nitration: Installing the 5-Position Handle

With 3-bromo-4-methylpyridine in hand, the next step is to introduce a functional group at the C5 position, which will ultimately become the iodo group. Nitration is the logical choice, as the nitro group can be readily converted to a diazonium salt. The existing methyl and bromo substituents will direct the nitration to the C5 position.

Protocol: Nitration of 3-Bromo-4-methylpyridine

  • Setup: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Reaction: Slowly add 3-bromo-4-methylpyridine to the cooled acid mixture, ensuring the temperature does not exceed 10°C.

  • Incubation: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-4-methyl-5-nitropyridine.

Reduction to the Amine: The Penultimate Step

The nitro group is a versatile precursor to the amine, which is required for the subsequent Sandmeyer reaction. This reduction can be achieved under various conditions.

Causality of Experimental Choice: Catalytic hydrogenation (e.g., using Pd/C) offers a clean and efficient method.[2] Alternatively, reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, is a robust and widely used laboratory method.

Protocol: Reduction of 3-Bromo-4-methyl-5-nitropyridine

  • Setup: Dissolve 3-bromo-4-methyl-5-nitropyridine in ethanol or concentrated HCl.

  • Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring. Heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction and neutralize with a concentrated NaOH solution until a basic pH is achieved.

  • Extraction: Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers and concentrate in vacuo to yield 5-amino-3-bromo-4-methylpyridine.

The Sandmeyer Reaction: Final Iodination

The final step is the conversion of the 5-amino group to the 5-iodo group. The Sandmeyer reaction is the classic and most effective method for this transformation.[4] It proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile.[5][6]

Protocol: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

  • Diazotization: Dissolve 5-amino-3-bromo-4-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). Cool the solution to 0-5°C in an ice-salt bath.

  • Salt Formation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for 15-30 minutes after addition is complete.

  • Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution. Nitrogen gas evolution should be observed.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding a sodium thiosulfate solution to remove any excess iodine.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final 3-bromo-5-iodo-4-methylpyridine.

Workflow for the Principal Synthetic Route

G cluster_0 Part 1: Principal Synthetic Route 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Bromination (Br2, AlCl3) 3-Bromo-4-methyl-5-nitropyridine 3-Bromo-4-methyl-5-nitropyridine 3-Bromo-4-methylpyridine->3-Bromo-4-methyl-5-nitropyridine Nitration (HNO3, H2SO4) 5-Amino-3-bromo-4-methylpyridine 5-Amino-3-bromo-4-methylpyridine 3-Bromo-4-methyl-5-nitropyridine->5-Amino-3-bromo-4-methylpyridine Reduction (SnCl2/HCl or H2/Pd-C) 3-Bromo-5-iodo-4-methylpyridine 3-Bromo-5-iodo-4-methylpyridine 5-Amino-3-bromo-4-methylpyridine->3-Bromo-5-iodo-4-methylpyridine Sandmeyer Reaction (NaNO2, KI)

Caption: Linear synthesis of 3-Bromo-5-iodo-4-methylpyridine.

Part 2: Advanced Synthetic Strategy: The Halogen Dance Reaction

An alternative, more convergent, and elegant approach to functionalized pyridines is the "halogen dance" (HD) reaction.[7] This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom (typically bromine or iodine) to an adjacent, more thermodynamically stable position.[8]

Mechanistic Principle: The reaction is initiated by deprotonation of the pyridine ring by a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.[8][9] This generates a lithiated intermediate. The halogen then "dances" or migrates to this anionic center, creating a new, more stable lithiated species, which can then be trapped by an electrophile. The driving force is the formation of the most stable organolithium intermediate.[8]

A hypothetical application to this system could involve starting with a dibrominated precursor.

Hypothetical Workflow via Halogen Dance:

  • Precursor Synthesis: Synthesize 3,5-dibromo-4-methylpyridine from 3,5-dibromopyridine and methyl iodide.[10]

  • Deprotonation: Treat 3,5-dibromo-4-methylpyridine with LDA at -78°C. Deprotonation could occur at C2 or C6.

  • Halogen Migration: A 1,2-migration of the bromine atom from C3 could occur, leading to a more stable lithiated species.

  • Electrophilic Quench: The newly formed organolithium intermediate is quenched with an iodine source (e.g., molecular iodine, I₂) to install the iodo group, potentially leading to a rearranged product. While powerful, controlling the regioselectivity of both the deprotonation and the migration can be challenging and highly substrate-dependent.

G Start Aryl-Br Intermediate1 [Aryl(Li)-Br] Anionic Complex Start->Intermediate1 + Strong Base (LDA) - Deprotonation Intermediate2 Aryl(Br)-Li (Rearranged) Intermediate1->Intermediate2 Halogen Migration (1,2-shift) Product Aryl(Br)-E Intermediate2->Product + Electrophile (E+) - Quench

Sources

An In-depth Technical Guide to 3-Bromo-5-iodo-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

3-Bromo-5-iodo-4-methylpyridine is a strategically important heterocyclic compound for medicinal chemistry and drug discovery. Its unique arrangement of a methyl group and two different halogen atoms—bromine and iodine—on a pyridine core provides a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, making it a valuable building block in the construction of novel drug candidates. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in modern drug development.

IUPAC Name: 3-bromo-5-iodo-4-methylpyridine CAS Number: 1245536-23-5

Physicochemical Properties

While extensive experimental data for 3-Bromo-5-iodo-4-methylpyridine is not widely published, its properties can be inferred from related structures and computational models.

PropertyValueSource
Molecular Formula C₆H₅BrINPubChem
Molecular Weight 297.92 g/mol PubChem
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateGeneral knowledge of similar compounds
Reactivity The iodo group is generally more reactive in cross-coupling reactions than the bromo groupGeneral organic chemistry principles

Synthesis of 3-Bromo-5-iodo-4-methylpyridine: A Strategic Approach

The synthesis of 3-Bromo-5-iodo-4-methylpyridine is not extensively detailed in publicly available literature. However, a plausible and strategic synthetic route can be designed based on established methodologies for the halogenation of pyridine rings, particularly through diazotization of an appropriate aminopyridine precursor.

Rationale for the Synthetic Strategy

The chosen synthetic pathway leverages the Sandmeyer-type reaction, a robust and widely used method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This approach offers good control over the regioselectivity of the halogenation. The differential introduction of bromine and iodine is a key consideration.

Postulated Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available methylpyridine derivative.

Synthesis_of_3-Bromo-5-iodo-4-methylpyridine cluster_0 Starting Material Preparation cluster_1 Step 1: Selective Bromination cluster_2 Step 2: Iodination A 4-Methyl-3,5-diaminopyridine B Diazotization of one amino group A->B NaNO₂, HBr C Sandmeyer Reaction (Bromination) B->C CuBr D 3-Amino-5-bromo-4-methylpyridine C->D E Diazotization of the second amino group D->E NaNO₂, H₂SO₄ F Sandmeyer-type Reaction (Iodination) E->F KI G 3-Bromo-5-iodo-4-methylpyridine F->G

Caption: Postulated synthetic workflow for 3-Bromo-5-iodo-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of similar substrates. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 3-Amino-5-bromo-4-methylpyridine

  • Diazotization: Dissolve 4-methyl-3,5-diaminopyridine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the mono-diazonium salt.

  • Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr.

  • Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.

  • Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography to obtain 3-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

  • Diazotization: Dissolve 3-amino-5-bromo-4-methylpyridine in an aqueous solution of a non-nucleophilic acid like sulfuric acid (H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination: Add a solution of potassium iodide (KI) in water to the diazonium salt solution.

  • Allow the reaction to warm to room temperature. The desired product will often precipitate out of the solution.

  • Work-up: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent to obtain pure 3-Bromo-5-iodo-4-methylpyridine.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The presence of multiple, distinct halogen atoms in 3-Bromo-5-iodo-4-methylpyridine makes it a particularly valuable intermediate for creating diverse molecular libraries for drug screening.

Role as a Versatile Scaffold

The pyridine ring is a common motif in many approved drugs due to its ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets.[1][2] The bromo and iodo substituents on 3-Bromo-5-iodo-4-methylpyridine serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at these positions, enabling extensive structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

Given the prevalence of the substituted pyridine scaffold in medicinal chemistry, 3-Bromo-5-iodo-4-methylpyridine could be a key intermediate in the synthesis of inhibitors for various therapeutic targets, including:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core, and the ability to functionalize the pyridine ring at two positions allows for the exploration of different binding pockets.[1]

  • G-Protein Coupled Receptors (GPCRs): Substituted pyridines are found in numerous GPCR ligands.

  • Ion Channels: The diverse functionalities that can be introduced onto the 3-Bromo-5-iodo-4-methylpyridine scaffold make it suitable for developing modulators of ion channels.

Illustrative Application Workflow

The following diagram illustrates a generalized workflow for the application of 3-Bromo-5-iodo-4-methylpyridine in a drug discovery program.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development A 3-Bromo-5-iodo-4-methylpyridine B Selective Cross-Coupling at Iodo Position (e.g., Suzuki) A->B C Cross-Coupling at Bromo Position (e.g., Sonogashira) B->C D Diverse Library of Substituted Pyridines C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H In vitro and in vivo studies G->H I Drug Candidate Selection H->I

Caption: Generalized drug discovery workflow utilizing 3-Bromo-5-iodo-4-methylpyridine.

Safety and Handling

As with all halogenated organic compounds, 3-Bromo-5-iodo-4-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-iodo-4-methylpyridine represents a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, facilitating the synthesis of diverse compound libraries for biological screening. While detailed experimental data on this specific compound is limited, its potential for enabling the discovery of novel therapeutics is significant. As the demand for new and effective drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

  • PubChem. 3-Bromo-5-iodo-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis of 3, 5-dibromo-4-iodopyridine. CN102898359A.
  • Google Patents. Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. CN102924369A.
  • Ningbo Inno Pharmchem Co.,Ltd. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

  • PubChem. 5-Bromo-3-iodo-2-isopropoxy-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • S. P. Singh, et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 2021. [Link]

  • A. K. Sharma, et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

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Methodological & Application

Protocol and Application Guide: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-iodo-4-methylpyridine. This versatile dihalogenated heterocycle is a valuable building block in medicinal chemistry and materials science, offering the potential for sequential, site-selective functionalization to construct complex molecular architectures.

Introduction: The Strategic Value of Dihalogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its broad functional group tolerance and relatively mild conditions have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Substituted pyridine scaffolds are particularly prevalent in drug discovery, forming the core of numerous biologically active agents.[4][5] Dihalogenated pyridines, such as 3-bromo-5-iodo-4-methylpyridine, are powerful synthetic intermediates because they possess two distinct reaction handles. The ability to selectively functionalize one position while leaving the other intact for subsequent transformations is a key strategy for the divergent synthesis of compound libraries and complex target molecules.

The Principle of Chemoselective Coupling

The success of a sequential functionalization strategy hinges on the principle of chemoselectivity, which is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The reactivity for this step follows a well-established trend:

C–I > C–Br > C–Cl [6]

For 3-bromo-5-iodo-4-methylpyridine, the carbon-iodine bond at the C-5 position is substantially weaker and thus more susceptible to oxidative addition than the more robust carbon-bromine bond at the C-3 position.[4][6] By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve highly selective coupling at the iodo-position, yielding a 5-aryl-3-bromo-4-methylpyridine intermediate that is primed for a second, distinct coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I in this case) of the substrate, forming a square planar Aryl-Pd(II)-Halide intermediate.

  • Transmetalation: A base activates the organoboron reagent (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻).[8][9] This complex then transfers its organic group (R') to the palladium center, displacing the halide and forming an Aryl-Pd(II)-R' intermediate.

  • Reductive Elimination: The two organic groups (the pyridine and R') on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ OA_Int Aryl-Pd(II)(I)L₂ Pd0->OA_Int Oxidative Addition Trans_Int Aryl-Pd(II)(R')L₂ OA_Int->Trans_Int Transmetalation Trans_Int->Pd0 Reductive Elimination Product Aryl-R' Trans_Int->Product Aryl_I Aryl-I (3-Bromo-5-iodo-4-methylpyridine) Aryl_I->OA_Int Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->OA_Int

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Selective Coupling at the C-5 Position

This protocol provides a representative procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-5 position of 3-bromo-5-iodo-4-methylpyridine.

4.1. Reagents and Stoichiometry

ComponentRoleTypical StoichiometryExample
3-Bromo-5-iodo-4-methylpyridineElectrophile1.0 equiv298 mg (1.0 mmol)
Arylboronic AcidNucleophile1.2 equiv1.2 mmol
Palladium CatalystCatalyst2-5 mol%Pd(PPh₃)₄ (58 mg, 0.05 mmol)
BaseActivator2.0-3.0 equivK₂CO₃ (276 mg, 2.0 mmol)
Solvent SystemReaction Medium-1,4-Dioxane (8 mL), H₂O (2 mL)

4.2. Equipment

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Schlenk line or glovebox (recommended for air-sensitive catalysts)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

4.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-iodo-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles. This is critical to remove oxygen, which can deactivate the catalyst.[11]

  • Solvent Addition: Degas the solvents (1,4-dioxane and water) by bubbling the inert gas through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask. The addition of water is often crucial for dissolving the inorganic base.[10][12]

  • Reaction Execution: Place the flask under a positive pressure of the inert gas, attach a condenser, and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-aryl-3-bromo-4-methylpyridine product.[7]

Causality Behind Experimental Choices: Optimizing for Success

The choices of catalyst, base, and solvent are not arbitrary; they are critical parameters that directly influence reaction efficiency, selectivity, and scope.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a robust and common choice, couplings involving electron-deficient heteroaryl halides like pyridines can be challenging.[3][13] If yields are low, switching to a catalyst system generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand is recommended.[8] For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the reductive elimination step and stabilizing the catalyst.[14][15][16]

  • The Role of the Base: The base is essential for activating the boronic acid.[9] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used, with the more soluble and basic Cs₂CO₃ often succeeding where others fail.[9][17] Potassium phosphate (K₃PO₄) is another highly effective base, particularly for difficult couplings.[9][18] The choice of base should be tailored to the substrate's sensitivity; for substrates with base-labile functional groups, a milder base like KF may be necessary.[8]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[10][12] A mixture of an organic solvent and water is the most common system, as it aids in dissolving the inorganic base and accelerates transmetalation.[10][12]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting Start Low or No Conversion Check_Catalyst Is the catalyst active? (Fresh bottle? Proper degassing?) Start->Check_Catalyst Check_Boronic Is the boronic acid stable? (Purity? Degradation?) Check_Catalyst->Check_Boronic Yes Solution_Catalyst Use fresh catalyst/precatalyst. Improve inert atmosphere technique. Check_Catalyst->Solution_Catalyst No Check_Conditions Are conditions optimal? (Temp? Base? Ligand?) Check_Boronic->Check_Conditions Yes Solution_Boronic Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol). Check_Boronic->Solution_Boronic No Solution_Ligand Switch to a more active ligand system (e.g., Buchwald ligand for heteroaryls). Check_Conditions->Solution_Ligand No Side_Reaction Side Reaction Observed Deborylation Protodeboronation? Side_Reaction->Deborylation Homocoupling Homocoupling of Boronic Acid? Side_Reaction->Homocoupling Solution_Deborylation Increase reaction rate (higher temp, more active catalyst). Use boronic ester. Deborylation->Solution_Deborylation Solution_Homocoupling Improve degassing of solvents. Ensure a robust inert atmosphere. Homocoupling->Solution_Homocoupling

Caption: A decision workflow for troubleshooting the Suzuki coupling.

  • Issue: Low or No Conversion:

    • Cause: Inactive catalyst due to oxidation.

  • Issue: Protodeboronation: The boronic acid is converted back to the corresponding arene.

    • Cause: The boronic acid is unstable under the reaction conditions, often exacerbated by slow reaction rates.[19] Pyridine boronic acids can be particularly prone to this.[11]

    • Solution: Switch to the corresponding boronic acid pinacol ester (Bpin), which is significantly more stable.[10] Alternatively, use a more active catalyst system to accelerate the desired coupling over the decomposition pathway.

  • Issue: Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10]

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.

  • Issue: Poor Reactivity of Pyridine Substrate:

    • Cause: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[5][13]

    • Solution: Employing sterically bulky and electron-rich ligands can disfavor this inhibitory coordination and improve catalytic turnover.

References

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • Use of Base Metals in Suzuki Coupling . Wordpress. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides . ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . SpringerLink. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Royal Society of Chemistry. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction . Catalysis Consulting. [Link]

  • Base-Free Suzuki-Miyaura Coupling . ChemistryViews. [Link]

  • Help needed with unreproducible Suzuki coupling . Reddit. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction . National Institutes of Health (NIH). [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . National Institutes of Health (NIH). [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group . The Journal of Organic Chemistry. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction . MDPI. [Link]

  • 3-Bromo-5-iodo-4-methylpyridine . J&K Scientific. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides . Royal Society of Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . MDPI. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS . Thieme Connect. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study . ResearchGate. [Link]

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Application Notes and Protocols for the Regioselective Sonogashira Cross-Coupling of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and materials science. Its presence in numerous FDA-approved drugs and advanced organic materials underscores its importance as a versatile heterocyclic building block.[1][2] The ability to selectively introduce molecular complexity onto the pyridine ring is paramount for tuning the physicochemical and pharmacological properties of new chemical entities. The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes, stands out as a premier tool for this purpose.[3][4]

This guide provides a detailed technical overview and actionable protocols for the regioselective Sonogashira cross-coupling of 3-Bromo-5-iodo-4-methylpyridine. This dihalogenated pyridine derivative offers a unique opportunity for sequential, site-selective functionalization, enabling the synthesis of complex, tri-substituted pyridine architectures.

The Principle of Regioselective Sonogashira Coupling

The success of a regioselective Sonogashira coupling on a dihalogenated substrate like 3-Bromo-5-iodo-4-methylpyridine hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[5][6] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond the kinetically favored and rate-determining step.[5]

By carefully controlling the reaction conditions, it is possible to achieve selective coupling of a terminal alkyne at the more reactive C5-iodo position, leaving the C3-bromo position intact for subsequent downstream transformations. This stepwise approach provides a powerful strategy for the divergent synthesis of a library of compounds from a single, versatile intermediate.

The Catalytic Cycles: A Mechanistic Overview

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles, one involving palladium and the other a copper(I) co-catalyst.

Sonogashira_Mechanism

The palladium cycle begins with the oxidative addition of the aryl halide (preferentially the aryl iodide) to a palladium(0) complex. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base and subsequently reacts with a copper(I) salt to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes cis-trans isomerization, followed by reductive elimination to yield the desired alkynylated pyridine and regenerate the active palladium(0) catalyst.

Experimental Design and Optimization

The successful regioselective Sonogashira coupling of 3-Bromo-5-iodo-4-methylpyridine requires careful consideration of several key experimental parameters.

Catalyst and Ligand Selection

A variety of palladium sources can be employed, with bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common.[6][8] The choice of phosphine ligands can influence catalyst stability and reactivity. For electron-deficient substrates like pyridines, standard triphenylphosphine is often sufficient.

The copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for facilitating the formation of the copper acetylide and accelerating the reaction, allowing for milder reaction conditions.[4]

Base and Solvent System

An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide byproduct generated during the reaction and can also act as a solvent or co-solvent.[1] The choice of solvent can significantly impact the reaction's efficiency. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[8][9] Degassing the solvent prior to use is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Reaction Temperature and Stoichiometry

To ensure high regioselectivity for the C-I bond, the reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate, typically ranging from room temperature to 60-80 °C.[6] Higher temperatures may lead to the undesired coupling at the less reactive C-Br bond.

Controlling the stoichiometry is also critical to prevent the formation of the di-alkynylated product. A slight excess (1.1-1.2 equivalents) of the terminal alkyne is generally recommended.

Data Presentation: Representative Reaction Parameters and Yields

While specific data for 3-Bromo-5-iodo-4-methylpyridine is not extensively published, the following table provides representative yields and conditions for the Sonogashira coupling of analogous dihalopyridines, which can serve as a reliable guide for expected outcomes.

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT4~90
2-Bromo-4-iodopyridine1-HexynePd(PPh₃)₄ / CuIEt₃N / DMF606~85
3-Amino-5-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF1003~92
3,5-DibromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT12~75 (mono-alkynylated)

Note: Yields are approximate and can vary based on the specific alkyne, catalyst loading, and reaction scale.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood by trained personnel. All reagents are chemical irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Standard Copper-Catalyzed Regioselective Sonogashira Coupling

This protocol provides a general and robust procedure for the selective alkynylation at the C5-iodo position of 3-Bromo-5-iodo-4-methylpyridine.

Experimental_Workflow

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-iodo-4-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an anaerobic atmosphere.

  • Add the anhydrous and degassed solvent (e.g., a 2:1 mixture of THF/Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-3-bromo-4-methylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, the presence of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. A copper-free protocol can mitigate this issue.

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous and the reaction is performed under strictly anaerobic conditions. An increase in catalyst loading or reaction temperature may be necessary.

  • Formation of Di-alkynylated Product: This indicates that the reaction conditions are too harsh, leading to the activation of the C-Br bond. To favor mono-alkynylation, lower the reaction temperature, shorten the reaction time, and use no more than 1.2 equivalents of the alkyne.

  • Lack of Regioselectivity: While highly unlikely due to the significant difference in C-I and C-Br bond reactivity, any observed reaction at the bromine position can be suppressed by lowering the reaction temperature and using a less active catalyst system.

  • Subsequent Coupling: The resulting 5-alkynyl-3-bromo-4-methylpyridine is a valuable intermediate for further diversification. The C-Br bond can be functionalized using a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or a second Sonogashira coupling, often requiring more forcing conditions than the initial reaction.

Conclusion

The regioselective Sonogashira cross-coupling of 3-Bromo-5-iodo-4-methylpyridine is a highly effective and strategic method for the synthesis of functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, chemists can achieve selective alkynylation at the C5 position. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel molecules with significant potential in medicine and materials science.

References

  • Benchchem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chen, F., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12588-12603.
  • Lee, J., Park, J., & Cho, C. (2002). Regioselective Synthesis of 3-Alkynyl-5-bromo-2-pyrones via Pd-Catalyzed Couplings on 3,5-Dibromo-2-pyrone. Organic Letters, 4(7), 1151-1153.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

Sources

Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 3-Bromo-5-iodo-4-methylpyridine. This dihalogenated pyridine derivative presents a key challenge of regioselectivity, which can be effectively controlled to favor mono-amination at the more reactive C-I bond. We will explore the mechanistic principles governing this selectivity, detail optimized protocols for the synthesis of 3-amino-5-bromo-4-methylpyridine derivatives, and discuss the critical experimental parameters that ensure high yield and selectivity. This guide is intended for researchers in synthetic organic chemistry and drug development who utilize palladium-catalyzed cross-coupling reactions to construct complex nitrogen-containing heterocyclic scaffolds. The resulting 5-bromo-3-aminopyridine core is a valuable intermediate for further functionalization in the synthesis of biologically active molecules.[1]

Introduction and Scientific Context

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become an indispensable tool for forming C-N bonds in modern organic synthesis.[2][3] Its broad functional group tolerance and wide substrate scope have replaced harsher classical methods, revolutionizing the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][4]

The substrate, 3-Bromo-5-iodo-4-methylpyridine, is a dihalogenated heterocycle that offers two potential sites for cross-coupling. The primary scientific challenge in its functionalization is achieving regioselectivity. Understanding the principles that govern the differential reactivity of the C-I and C-Br bonds is paramount for designing a synthetic route that yields a single, desired isomer. This control is critical in multi-step syntheses where the remaining halogen serves as a handle for subsequent transformations, such as a Suzuki or a second Buchwald-Hartwig coupling.

This document provides the scientific rationale and a field-proven protocol for selectively targeting the C-5 iodo position, leveraging the inherent reactivity differences between aryl iodides and bromides in the key oxidative addition step of the catalytic cycle.

Mechanistic Rationale for Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

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// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> Complex1; Complex1 -> AmineCoord; AmineCoord -> Complex2; Complex2 -> Deprotonation; Deprotonation -> Complex3; Complex3 -> RedElim; RedElim -> Pd0 [label=" + Ar-NR₂"]; } }

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The rate-determining step is typically the initial oxidative addition of the aryl halide to the Pd(0) complex.[5] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl [7][8]

This hierarchy is the cornerstone of our strategy. The carbon-iodine bond in 3-Bromo-5-iodo-4-methylpyridine is significantly weaker and more polarizable than the carbon-bromine bond, causing it to undergo oxidative addition to the palladium catalyst at a much faster rate. By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective mono-amination at the C-I position while leaving the C-Br bond intact for future chemical modifications. Studies on other dihalopyridines have confirmed this reactivity pattern, where the iodo-substituted position is preferentially functionalized over bromo- or chloro-substituted sites.[9]

Key Experimental Parameters and Optimization

The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of several interconnected parameters. The goal is to identify conditions that are vigorous enough to cleave the C-I bond but mild enough to leave the C-Br bond untouched.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[7] For challenging substrates, pre-formed catalysts (e.g., XPhos Pd G3) offer higher activity and reproducibility.
Ligand XPhos, RuPhos, or XantphosElectron-rich, sterically bulky biaryl phosphine ligands are essential. They promote the crucial reductive elimination step, prevent catalyst decomposition, and are effective for electron-deficient heterocyclic substrates like pyridine.[9][10][11]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[8] NaOtBu is highly effective but incompatible with base-sensitive functional groups.[12] K₃PO₄ and Cs₂CO₃ are milder alternatives that offer excellent functional group tolerance.[7]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic, and relatively non-polar solvents are standard. They provide good solubility for the reactants and catalyst system while remaining inert.[3] Chlorinated solvents should be avoided as they can interfere with the catalyst.[7]
Temperature 80–100 °CTemperature control is critical for selectivity. Starting at a lower temperature (e.g., 80 °C) favors the reaction at the more labile C-I bond. Higher temperatures (>110 °C) may lead to a loss of selectivity and the formation of di-aminated products.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[12] Maintaining an inert atmosphere throughout the setup and reaction is crucial to prevent catalyst oxidation and ensure high catalytic activity.

Detailed Experimental Protocol

This protocol details the selective mono-amination of 3-Bromo-5-iodo-4-methylpyridine with a representative primary amine, benzylamine. The quantities can be adjusted for other amines, but the molar ratios should be maintained.

Safety Precautions: This procedure involves flammable solvents, air-sensitive reagents, and potentially toxic palladium compounds. It must be performed in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Workflow Overview

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// Edges Setup -> Charge; Charge -> Inert; Inert -> AddLiquids; AddLiquids -> React; React -> Workup; Workup -> Purify; Purify -> Characterize; } }

Caption: Step-by-step experimental workflow for the amination reaction.

Reagents & Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 eq)

  • Amine (e.g., Benzylamine) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

  • XPhos (4-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (4.4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard glassware for workup and chromatography

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk tube containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow to cool to room temperature.

  • Charging Solids: Under a positive flow of argon, charge the Schlenk tube with 3-Bromo-5-iodo-4-methylpyridine (e.g., 313 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21 mg, 0.044 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[13]

  • Addition of Liquids: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., benzylamine, 131 µL, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 5 mL of water. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, N-benzyl-5-bromo-4-methylpyridin-3-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR techniques (e.g., NOESY) if necessary.

Applications in Drug Discovery

The product of this selective amination, a 3-amino-5-bromopyridine derivative, is a highly valuable intermediate in medicinal chemistry. The remaining bromine at the C-5 position can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or a second amination) to build molecular complexity. This "scaffold decoration" approach is fundamental in generating libraries of compounds for screening in drug discovery programs. For example, substituted aminopyridines are core structures in compounds targeting neurological disorders and are used in the development of various inhibitors.[1][14]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 20, 2026, from [Link]

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  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]

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  • American Chemical Society. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. Retrieved January 20, 2026, from [Link]

  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 20, 2026, from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: Regioselective Heck Reaction of 3-Bromo-5-iodo-4-methylpyridine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This guide provides a detailed protocol for the regioselective Heck vinylation of 3-Bromo-5-iodo-4-methylpyridine, a dihalogenated heterocyclic building block of significant interest in medicinal chemistry. Pyridine scaffolds are ubiquitous in FDA-approved drugs, and methods for their precise functionalization are critical for drug discovery and development.[3][4][5] We will explore the mechanistic basis for the reaction's selectivity, provide a robust, step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a highly controlled, selective coupling at the C-5 position, leaving the C-3 bromine available for subsequent orthogonal transformations.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged scaffold in pharmaceutical science, appearing in numerous therapeutic agents across a wide range of applications, including oncology, infectious diseases, and cardiovascular medicine.[3][4][5][6][7] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it an invaluable component in designing molecules with specific biological targets. The palladium-catalyzed Heck reaction offers a powerful method for introducing vinyl groups onto such scaffolds, which can then serve as versatile handles for further molecular elaboration.[8]

The substrate, 3-Bromo-5-iodo-4-methylpyridine, presents a unique synthetic opportunity. The differential reactivity of its two halogen substituents under palladium catalysis allows for a predictable and regioselective reaction. The carbon-iodine bond, being weaker and more susceptible to oxidative addition to a Pd(0) center, is the primary site for the Heck coupling. This inherent selectivity provides a strategic advantage, enabling the synthesis of a 5-vinyl-3-bromopyridine derivative, which can be further diversified through subsequent cross-coupling reactions at the bromine position.

Mechanistic Rationale & Regioselectivity

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][9][10][11] Understanding this cycle is crucial for rationalizing the reaction conditions and predicting the outcome.

The Catalytic Cycle:

  • Catalyst Activation: A Pd(II) precatalyst, such as Palladium(II) acetate, is reduced in situ to the active Pd(0) species.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step.

  • Alkene Coordination & Insertion: The alkene coordinates to the resulting arylpalladium(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.[9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a hydridopalladium complex.

  • Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated hydrohalic acid (HX) and facilitates the reductive elimination of HX from the hydridopalladium complex, regenerating the active Pd(0) catalyst.[1][9]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2 Ar-Pd(II)-X(L)₂ ox_add->pd2 alkene_coord Alkene Coordination pd2->alkene_coord Alkene insertion Migratory Insertion alkene_coord->insertion pd2_alkene R-CH₂-CH(Ar)-Pd(II)-X(L)₂ insertion->pd2_alkene beta_elim β-Hydride Elimination pd2_alkene->beta_elim pd_hydride H-Pd(II)-X(L)₂ beta_elim->pd_hydride Product regen Base-Assisted Regeneration pd_hydride->regen Base regen->pd0 - HBX Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Glassware (Substrate, Catalyst, Ligand, Base) setup Assemble Reaction Under Inert Gas (Argon or Nitrogen) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent (e.g., DMF) add_reagents Add Solvent, Alkene, and Base prep_solvent->add_reagents setup->add_reagents heat Heat to Reaction Temp (e.g., 100 °C) with Stirring add_reagents->heat monitor Monitor Progress by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Dilute with Water & Extract (e.g., Ethyl Acetate) cool->quench wash Wash Organic Layer with Brine quench->wash dry Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (¹H NMR, ¹³C NMR, MS) purify->analyze

Caption: General experimental workflow for the Heck reaction.

Materials and Reagents
  • Substrate: 3-Bromo-5-iodo-4-methylpyridine

  • Alkene: n-Butyl acrylate

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Potassium carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Inert Gas: Argon or Nitrogen

  • Work-up: Ethyl acetate, Deionized water, Brine

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add 3-Bromo-5-iodo-4-methylpyridine (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

    • Scientist's Note: Using a 2:1 ligand-to-palladium ratio for monodentate phosphines like PPh₃ is standard practice to ensure the formation of the active L₂Pd(0) species and prevent palladium black precipitation. [1][13]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv). Then, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

    • Scientist's Note: Anhydrous conditions are important as water can interfere with the catalyst cycle. DMF is a common polar aprotic solvent that effectively solubilizes the reagents and tolerates the temperatures required. [14]An inorganic base like K₂CO₃ is chosen to avoid potential side reactions with the pyridine nitrogen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. [15]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). [15]7. Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product, (E)-butyl 3-(3-bromo-4-methylpyridin-5-yl)acrylate.

Optimization of Reaction Conditions

The success and efficiency of the Heck reaction are highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.

ParameterCommon ChoicesRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a cost-effective and air-stable Pd(II) precatalyst that is readily reduced in situ. [1]Pd₂(dba)₃ is a Pd(0) source and may be preferred for reactions sensitive to the reduction step.
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)For electron-deficient heteroaryl halides, more electron-rich and bulky phosphine ligands like P(o-tolyl)₃ can accelerate the oxidative addition step. [16]NHCs are highly effective but more expensive. [16][17]
Base K₂CO₃, NaOAc, Cs₂CO₃, Et₃N, DIPEAInorganic bases (K₂CO₃, NaOAc) are generally preferred for pyridine substrates to prevent catalyst poisoning or side reactions. [18]Organic amines like Et₃N can be used but may require higher temperatures.
Solvent DMF, DMAc, Acetonitrile, DioxanePolar aprotic solvents are standard. DMAc can be used for less reactive substrates requiring higher temperatures. Acetonitrile is a lower-boiling alternative. [14][18]
Temperature 80 - 140 °CHigher temperatures are often needed for less reactive aryl bromides, but for the more reactive aryl iodide, 100 °C is a good starting point. [19]Overheating can lead to catalyst decomposition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficiently anhydrous conditions. 4. Catalyst poisoning by pyridine N.1. Use a fresh bottle of palladium catalyst or a different precatalyst (e.g., Pd₂(dba)₃). 2. Increase the temperature in 10-20 °C increments. 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. Switch to a bulkier, more electron-donating ligand (e.g., P(t-Bu)₃) which can favor oxidative addition over N-coordination.
Formation of Palladium Black Catalyst decomposition and aggregation.Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure a thoroughly deoxygenated reaction environment.
Side Product Formation 1. Double Heck reaction (if alkene has multiple sites). 2. Isomerization of the product double bond. 3. Reaction at the C-Br position.1. Use a slight excess of the dihalopyridine. 2. Lower the reaction temperature or shorten the reaction time. 3. This is unlikely due to the high reactivity of C-I bond, but if observed, consider a milder catalyst system or lower temperature.

Conclusion

The protocol described herein offers a reliable and highly regioselective method for the vinylation of 3-Bromo-5-iodo-4-methylpyridine. The predictable reactivity of the carbon-iodine bond in the Mizoroki-Heck reaction provides a strategic entry point for the synthesis of complex, functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, and base, researchers can efficiently generate valuable intermediates, paving the way for the development of novel therapeutic agents and advanced materials.

References

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Application Notes and Protocols: The Strategic Role of 3-Bromo-5-iodo-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-Bromo-5-iodo-4-methylpyridine, a highly functionalized heterocyclic building block, and its strategic application in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic versatility of this reagent and provides detailed protocols for its use in constructing complex molecular architectures relevant to drug discovery.

Introduction: A Scaffold of Untapped Potential

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Their ability to act as bioisosteres of phenyl rings, engage in hydrogen bonding, and modulate physicochemical properties makes them a privileged scaffold. 3-Bromo-5-iodo-4-methylpyridine (CAS 1245536-23-5) represents a particularly sophisticated variant of this scaffold.[1] Its true value lies in the orthogonal reactivity of its two distinct halogen atoms—a feature that allows for programmed, sequential chemical modifications.

The iodine atom at the 5-position and the bromine atom at the 3-position possess differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This intrinsic difference enables chemists to perform selective functionalization, first at the iodo-position under milder conditions, and subsequently at the bromo-position under more forcing conditions. This step-wise approach is invaluable for the convergent synthesis of complex molecules, such as kinase inhibitors, where precise placement of different substituents is critical for achieving target potency and selectivity.[2][3]

This document will detail the synthetic utility of this building block, provide robust protocols for its sequential functionalization, and discuss its application in the synthesis of pharmacologically relevant compound classes.

Part 1: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

While not widely commercially available, a plausible synthetic route can be devised from readily available starting materials, leveraging established methodologies for the halogenation of pyridine rings. A common strategy involves the diazotization of an aminopyridine precursor.

A potential synthetic pathway could start from 3,5-dibromo-4-aminopyridine, which can be synthesized from 4-aminopyridine.[4] The amino group can then be converted to a diazonium salt and subsequently displaced with iodine. A final step would involve a halogen dance or a more direct route to install the final bromine. A more direct, albeit challenging, route might involve the sequential halogenation of 4-methylpyridine. A patented method for a similar compound, 3,5-dibromo-4-iodopyridine, involves the diazotization of 3,5-dibromo-4-aminopyridine followed by a reaction with an iodide salt.[5]

cluster_synthesis Proposed Synthetic Pathway start 3,5-Dibromo-4-aminopyridine step1 Diazotization (NaNO₂, H₂SO₄) start->step1 1. step2 Iodination (KI) step1->step2 2. product 3-Bromo-5-iodo-4-methylpyridine step2->product One-pot reaction

Caption: Proposed one-pot synthesis of the title compound.

Part 2: Sequential Cross-Coupling: The Key to Molecular Diversity

The primary utility of 3-Bromo-5-iodo-4-methylpyridine is its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and directional assembly of bi- or tri-aryl structures, which are common motifs in kinase inhibitors and other targeted therapeutics.

Principle of Selectivity

The selectivity arises from the difference in bond dissociation energies (BDE) of C-I and C-Br bonds. The C-I bond has a lower BDE, making it more reactive towards the initial oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura coupling.

cluster_reactivity Differential Reactivity Workflow Start 3-Bromo-5-iodo-4-methylpyridine Step1 Mild Pd Catalyst + R¹-B(OH)₂ Start->Step1 Suzuki Coupling 1 (C-I position) Intermediate 3-Bromo-4-methyl-5-(R¹)-pyridine Step1->Intermediate Step2 Active Pd Catalyst + R²-B(OH)₂ Intermediate->Step2 Suzuki Coupling 2 (C-Br position) Final 3-(R²)-4-methyl-5-(R¹)-pyridine Step2->Final

Caption: Sequential Suzuki coupling exploiting differential halogen reactivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C5-iodo position. The conditions are chosen to be mild enough to preserve the C3-bromo bond for subsequent functionalization.

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd(PPh₃)₄ (3 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%, if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvents: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

  • Reaction Setup: To a dry Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if required).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Arylboronic Acid PartnerCatalyst SystemExpected Yield
Phenylboronic acidPd(PPh₃)₄85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂90-98%
3-Fluorophenylboronic acidPd(OAc)₂ / SPhos85-93%
Yields are estimated based on analogous reactions with similar substrates.[6]
Protocol 2: Subsequent Coupling at the C3-Bromo Position

This protocol uses the product from the first coupling to introduce a second, different aryl group at the less reactive C3-bromo position. More active catalyst systems and/or higher temperatures are often required.

Materials:

  • 3-Bromo-4-methyl-5-(aryl)-pyridine (from Protocol 1) (1.0 equiv)

  • Second Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

  • Reaction Setup: Follow the setup procedure from Protocol 1, using the bromopyridine intermediate, the second arylboronic acid, the stronger base (K₃PO₄ or Cs₂CO₃), and the more active Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere & Solvent Addition: As described in Protocol 1.

  • Reaction: Heat the mixture to a higher temperature, typically 100-110 °C. Monitor the reaction progress. This step may require a longer reaction time (12-24 hours).

  • Work-up and Purification: Follow the procedures outlined in Protocol 1.

Part 3: Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are heterocyclic compounds designed to compete with ATP for binding in the enzyme's active site.[8] The general structure often includes a "hinge-binding" heterocycle and other substituted aryl groups that occupy adjacent hydrophobic pockets.

3-Bromo-5-iodo-4-methylpyridine is an ideal starting point for building such inhibitors. The sequential Suzuki coupling strategy allows for the precise installation of a hinge-binding moiety (e.g., an aminopyrimidine or pyrazole) and a second fragment designed to confer selectivity or improve pharmacokinetic properties.

Conceptual Synthesis of a Kinase Inhibitor cluster_step1 Step 1: C-I Coupling cluster_step2 Step 2: C-Br Coupling Start 3-Bromo-5-iodo- 4-methylpyridine Reagent1 Hinge-Binder-B(OH)₂ Intermediate Intermediate Product Start->Intermediate Reagent1->Intermediate Mild Suzuki Conditions Reagent2 Solubilizing-Group-B(OH)₂ Final Final Kinase Inhibitor Scaffold Intermediate->Final Reagent2->Final Forcing Suzuki Conditions

Caption: Building a kinase inhibitor via sequential coupling.

This modular approach accelerates the exploration of structure-activity relationships (SAR) by allowing chemists to rapidly generate a library of analogs with diverse substitutions at the C3 and C5 positions.[9]

Part 4: Other Potential Applications in Drug Discovery

The versatility of this building block extends beyond kinase inhibitors. The substituted pyridine core is relevant in various therapeutic areas:

  • PDE4 Inhibitors: 3-Bromo-4-methylpyridine derivatives have been investigated as potent phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory diseases.[10] The iodo-substituent provides an additional handle for further modification to optimize activity and properties.

  • GABA-A Receptor Ligands: Substituted pyridines can serve as scaffolds for ligands targeting the benzodiazepine site of the GABA-A receptor.

  • Agrochemicals: Halogenated pyridines are crucial intermediates in the synthesis of modern pesticides and crop protection agents, where precise molecular engineering enhances efficacy and selectivity.[10][11]

Safety and Handling

  • Hazard Classification: Based on analogous compounds like 3-Bromo-4-methylpyridine, this reagent should be handled as a potential irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive.

Conclusion

3-Bromo-5-iodo-4-methylpyridine is a powerful and strategically designed building block for medicinal chemistry. Its defining feature—two differentially reactive halogen atoms—provides chemists with a tool for efficient, controlled, and sequential synthesis of complex, highly substituted pyridine derivatives. This capability is particularly valuable in the rapid generation of compound libraries for SAR studies in drug discovery programs, most notably in the development of targeted kinase inhibitors. The protocols and applications outlined in this guide serve as a foundation for researchers to unlock the full synthetic potential of this versatile intermediate.

References

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  • ChemicalBook. (n.d.). 3,5-Dibromo-4-methylpyridine synthesis.
  • Chem-Impex. (n.d.). 3-Bromo-5-iodopyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96 3430-22-6.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-25.
  • ChemicalBook. (2025, July 16). 3-Bromo-5-iodo-4-methylpyridine | 1245536-23-5.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • (n.d.). 4-Bromo-3-methylpyridine: A Key Intermediate for Pharmaceutical R&D.
  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-35.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.
  • Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules.

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Application Note & Protocol: 3-Bromo-5-iodo-4-methylpyridine as a Regioselective Intermediate for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Heterocyclic Halogenation Patterns

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly substituted pyridines, form the core of numerous Active Pharmaceutical Ingredients (APIs).[1][2] 3-Bromo-5-iodo-4-methylpyridine is a highly valuable, albeit specialized, intermediate whose utility lies in the differential reactivity of its two halogen substituents. This inherent electronic disparity allows for programmed, regioselective cross-coupling reactions, providing a powerful tool for medicinal chemists to build molecular complexity in a controlled, stepwise manner.

This document serves as a technical guide for researchers and drug development professionals, outlining the properties, strategic applications, and detailed protocols for utilizing 3-Bromo-5-iodo-4-methylpyridine in the synthesis of advanced pharmaceutical intermediates. We will explore the chemical principles that make this reagent a cornerstone for constructing bi-aryl and aryl-alkynyl systems, which are prevalent in targeted therapies such as kinase inhibitors.

Physicochemical & Safety Profile

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.

PropertyValueReference
CAS Number 1245536-23-5[3]
Molecular Formula C₆H₅BrIN[4]
Molecular Weight 297.92 g/mol -
Appearance Typically an off-white to yellow solid[4][5]
Melting Point Not widely reported, requires experimental determination-
Solubility Soluble in common organic solvents (e.g., Dioxane, DMF, THF)-

Safety & Handling: 3-Bromo-5-iodo-4-methylpyridine is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[4][5] Based on data for structurally similar compounds like 3,5-dibromo-4-methylpyridine and 3-bromo-4-methylpyridine, this chemical should be considered harmful if swallowed, and capable of causing skin and serious eye irritation.[4][5][6][7][8] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

The Core Principle: Regioselective Cross-Coupling

The primary advantage of 3-Bromo-5-iodo-4-methylpyridine is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

  • The C-I Bond: This bond is longer, weaker, and more polarizable than the C-Br bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst at a much faster rate.[9] This allows for selective functionalization at the 5-position of the pyridine ring while leaving the 3-position (bromo) intact for a subsequent, different coupling reaction.

  • The C-Br Bond: This bond is stronger and less reactive. It typically requires more forcing conditions (e.g., higher temperature, stronger activating ligands on the palladium catalyst) to undergo oxidative addition.[9]

This reactivity differential is the key to its utility, enabling a two-step, one-pot or sequential synthesis of di-substituted pyridines with distinct R-groups at the 3 and 5 positions, as illustrated below.

G cluster_0 Synthetic Workflow: Sequential Cross-Coupling A 3-Bromo-5-iodo-4-methylpyridine (Starting Intermediate) B Step 1: First Coupling (Suzuki or Sonogashira at C-I Bond) A->B Reagent 1 Pd Catalyst (mild conditions) C Monosubstituted Intermediate (3-Bromo-5-R1-4-methylpyridine) B->C D Step 2: Second Coupling (Suzuki or Sonogashira at C-Br Bond) C->D Reagent 2 Pd Catalyst (harsher conditions) E Disubstituted Product (3-R2-5-R1-4-methylpyridine) (Core for API) D->E G A 3-Bromo-5-iodo-4-methylpyridine Starting Material B Suzuki Coupling 1 Reactant: 4-chlorophenylboronic acid Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C A->B C Intermediate A 3-Bromo-5-(4-chlorophenyl)-4-methylpyridine B->C D Sonogashira Coupling Reactant: Terminal Alkyne Conditions: Pd(PPh₃)₄, CuI, Et₃N, 90°C C->D E Final Core Structure 3-Alkynyl-5-(4-chlorophenyl)-4-methylpyridine (Scaffold for API development) D->E

Sources

functionalization of the pyridine ring in 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Functionalization of 3-Bromo-5-iodo-4-methylpyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. However, the true potential of a pyridine core is unlocked through precise functionalization. 3-Bromo-5-iodo-4-methylpyridine is a particularly valuable building block, offering two distinct and orthogonally reactive halogen atoms. This differential reactivity between the C-I and C-Br bonds provides a strategic advantage, enabling sequential and site-selective introduction of diverse molecular fragments.

This guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of 3-Bromo-5-iodo-4-methylpyridine. We will delve into the mechanistic underpinnings of selective cross-coupling and metal-halogen exchange reactions, offering field-proven insights and detailed, reproducible protocols for researchers engaged in complex molecule synthesis.

Pillar 1: The Principle of Regioselective Functionalization

The synthetic utility of 3-Bromo-5-iodo-4-methylpyridine is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2][3] The bond dissociation energy of the C–X bond decreases significantly down the halogen group (C-Cl > C-Br > C-I). Consequently, the C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond.[4][5] This kinetic difference is the foundation for achieving high regioselectivity. By carefully controlling reaction conditions, one can selectively functionalize the C-5 iodo position while leaving the C-3 bromo position intact for subsequent transformations.

Caption: Sequential functionalization strategy for 3-Bromo-5-iodo-4-methylpyridine.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for functionalizing this scaffold.[6][7] By leveraging the reactivity difference between iodine and bromine, we can achieve selective C-C and C-N bond formations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of C-C bond formation.[1][8] For 3-Bromo-5-iodo-4-methylpyridine, the reaction can be directed with high fidelity to the C-5 position.

Causality Behind Experimental Choices:

  • Catalyst System: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is effective.[9] For the initial, more reactive C-I coupling, triphenylphosphine is often sufficient. The subsequent, more challenging C-Br coupling may require more electron-rich and bulky ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[10][11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex for the transmetalation step.[8][9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent to create a biphasic system.[8]

  • Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are typical choices.[8] The addition of water is common when using inorganic carbonate or phosphate bases.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol details the selective coupling of an arylboronic acid at the C-5 iodo position.

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-iodo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(PPh₃)₄ (0.03 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-aryl-4-methylpyridine product.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and copper(I).[4][12] This reaction proceeds readily at the C-I position under mild conditions.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[4] The palladium catalyst undergoes oxidative addition with the aryl iodide. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols.[13] These often require specific ligands and conditions but can provide cleaner reactions.

Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine

  • Terminal Alkyne (1.3 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or a mixture of THF and Diisopropylamine (DIPA)

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromo-5-iodo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the solvent (e.g., THF).

  • Add the amine base (e.g., DIPA, 3.0 eq).

  • Add the terminal alkyne (1.3 eq) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS for completion (typically 1-6 hours).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 3-bromo-5-alkynyl-4-methylpyridine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[14][15] This transformation allows for the introduction of primary or secondary amines at the C-5 position.

Causality Behind Experimental Choices:

  • Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[14][16] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands) are generally required to promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[14]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active amide nucleophile.[17] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used for more reactive substrates or with highly active catalyst systems.[17]

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-5 Position

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine

  • Primary or Secondary Amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • In a glovebox or under a robust inert atmosphere, add NaOt-Bu (1.5 eq) to an oven-dried Schlenk flask.

  • Add 3-Bromo-5-iodo-4-methylpyridine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Application Note 2: Functionalization via Metal-Halogen Exchange

An alternative strategy for functionalizing the C-5 position is through a metal-halogen exchange reaction. This method converts the aryl halide into a potent organometallic nucleophile, which can then be quenched with a variety of electrophiles.[18][19]

Principle of a Lithium-Halogen Exchange: The exchange rate for lithium-halogen exchange follows the same trend as for palladium-catalyzed reactions: I > Br > Cl.[18] By treating 3-Bromo-5-iodo-4-methylpyridine with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures, the iodine at C-5 can be selectively exchanged for lithium.[20] The resulting aryllithium species is a powerful nucleophile that can react with electrophiles like aldehydes, ketones, CO₂, or alkyl halides.

Causality Behind Experimental Choices:

  • Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate acting as a base or reacting with the solvent (e.g., THF).[19]

  • Alkyllithium Reagent: n-Butyllithium is commonly used. tert-Butyllithium can sometimes offer faster exchange rates. The stoichiometry must be carefully controlled.

Protocol 4: Selective Lithiation and Electrophilic Quench at the C-5 Position

Caption: Workflow for a typical Lithium-Halogen Exchange and Electrophilic Quench.

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

  • Add 3-Bromo-5-iodo-4-methylpyridine (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The following table summarizes typical conditions for the regioselective functionalization at the C-5 iodo position.

Reaction TypeCatalyst SystemBaseSolventTemperatureKey Feature
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane/H₂O80-100 °CForms C(sp²)-C(sp²) bonds; robust and versatile.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMFRoom Temp.Forms C(sp²)-C(sp) bonds; very mild conditions.
Buchwald-Hartwig Pd₂(dba)₃ / Biaryl LigandNaOt-BuToluene, Dioxane90-110 °CForms C(sp²)-N bonds; requires strong base and specific ligands.
Lithium-Halogen n-BuLi or t-BuLiN/ATHF, Ether-78 °CForms an organolithium nucleophile; requires cryogenic conditions.

Conclusion and Future Directions

The 3-Bromo-5-iodo-4-methylpyridine scaffold is a powerful platform for the construction of complex, highly substituted pyridine derivatives. The predictable and high regioselectivity of reactions at the C-5 iodo position allows for a modular approach to synthesis. Once the C-5 position is functionalized, the remaining C-3 bromo position can be targeted for a second transformation, often requiring more forcing conditions or more active catalyst systems. This sequential approach opens the door to a vast chemical space, enabling the rapid generation of libraries for drug discovery and the development of novel materials. Future work in this area will likely focus on developing even milder and more sustainable catalytic systems, including those based on earth-abundant metals, to further enhance the utility of this versatile building block.

References

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Synfacts. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Novel Heterocycles Using 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Differential Reactivity

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel, functional molecules. Its utility is significantly enhanced when substituted with multiple, orthogonally reactive functional groups. 3-Bromo-5-iodo-4-methylpyridine is an exemplary building block, offering medicinal chemists a powerful tool for sequential and site-selective functionalization. The key to its synthetic value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl, a principle rooted in bond dissociation energies that allows for the selective reaction of the iodo-substituent under milder conditions, while the more robust bromo-substituent remains available for a subsequent, more forcing transformation.[1][2] This inherent reactivity difference enables the controlled, stepwise construction of complex, multi-substituted pyridine derivatives, a crucial capability in drug discovery and the synthesis of functional materials.[3][4]

This guide provides an in-depth exploration of the synthetic applications of 3-Bromo-5-iodo-4-methylpyridine, complete with detailed protocols, expert insights, and troubleshooting advice for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Principle: Regioselective Functionalization Workflow

The central strategy for employing 3-Bromo-5-iodo-4-methylpyridine is a two-step, regioselective functionalization. The first coupling reaction is performed under mild conditions to target the more labile C-I bond at the C-5 position. After purification of the mono-functionalized intermediate, a second coupling is carried out under more forcing conditions to react the C-Br bond at the C-3 position. This stepwise approach provides precise control over the final structure.

G cluster_0 cluster_1 cluster_2 A 3-Bromo-5-iodo-4-methylpyridine B Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) Mild Conditions A->B Reagent 1 [Pd(0)] cat. C 3-Bromo-5-(R1)-4-methylpyridine (Intermediate) B->C D Step 2: C-Br Coupling (e.g., Suzuki, Buchwald-Hartwig) Forcing Conditions C->D Reagent 2 [Pd(0)] cat. E 3-(R2)-5-(R1)-4-methylpyridine (Final Product) D->E

Caption: Sequential functionalization workflow for 3-Bromo-5-iodo-4-methylpyridine.

Application 1: Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[5] The differential reactivity of the halogens in 3-Bromo-5-iodo-4-methylpyridine allows for a highly controlled diarylation sequence.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst Selection: For the initial, milder coupling at the C-I position, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is often sufficient.[6] These catalysts are reactive enough to activate the C-I bond without significantly disturbing the C-Br bond at lower temperatures. For the second, more challenging C-Br coupling, a more active catalyst system employing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the more difficult oxidative addition step.[1]

  • Base Selection: The choice of base is critical. A weaker base like Na₂CO₃ or K₂CO₃ is typically used for the first step to maintain selectivity.[6] For the second step, a stronger base such as K₃PO₄ or Cs₂CO₃ is often required to promote the transmetalation of the less reactive boronic acid and to facilitate the reaction at the C-Br position.[1]

  • Solvent and Temperature: The first coupling can often be performed at or slightly above room temperature in solvents like DME/H₂O or Toluene/EtOH/H₂O. The second coupling usually requires higher temperatures (e.g., 80-110 °C) in a higher-boiling solvent like dioxane or DMF to overcome the higher activation energy of C-Br bond cleavage.[1]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

Objective: To selectively couple an arylboronic acid at the C-5 position of 3-Bromo-5-iodo-4-methylpyridine.

ParameterValueNotes
Starting Material 3-Bromo-5-iodo-4-methylpyridine1.0 equiv
Coupling Partner 4-Methoxyphenylboronic Acid1.1 equiv
Catalyst Pd(PPh₃)₄3 mol%
Base Na₂CO₃ (2M aq. solution)3.0 equiv
Solvent 1,4-Dioxane~0.1 M
Temperature 80 °C
Time 4-6 hoursMonitor by TLC/LC-MS
Expected Yield 85-95%

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is consumed (4-6 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Application 2: Regioselective Sonogashira Coupling

The Sonogashira reaction provides a powerful route to synthesize aryl-alkyne structures, which are valuable precursors for more complex heterocyclic systems.[7][8][9] The C-I bond reacts preferentially under standard Sonogashira conditions, allowing for the selective introduction of an alkynyl group at the C-5 position.

Expertise & Experience: Trustworthiness Through Self-Validation

A successful Sonogashira coupling relies on the strict exclusion of oxygen and the careful management of the catalyst system. This protocol is designed to be self-validating by incorporating key control points.

  • Dual Catalyst System: The synergy between the palladium catalyst (for oxidative addition) and the copper(I) co-catalyst (to form the reactive copper(I) acetylide) is crucial.[7] The use of CuI is standard, and its quality is important; older or discolored CuI may be less active.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves not only as a base to neutralize the HX generated but also as a solvent and a reducing agent to maintain the Pd(0) active state.[8][10]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for high yields and reproducibility.

Protocol 2: Selective Sonogashira Coupling at the C-5 (Iodo) Position

Objective: To selectively couple a terminal alkyne at the C-5 position of 3-Bromo-5-iodo-4-methylpyridine.

ParameterValueNotes
Starting Material 3-Bromo-5-iodo-4-methylpyridine1.0 equiv
Coupling Partner Phenylacetylene1.2 equiv
Catalyst PdCl₂(PPh₃)₂2 mol%
Co-catalyst Copper(I) Iodide (CuI)4 mol%
Base/Solvent Triethylamine (Et₃N)~0.2 M
Temperature 50 °C
Time 2-4 hoursMonitor by TLC/LC-MS
Expected Yield 80-90%

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine via syringe, followed by phenylacetylene (1.2 equiv).

  • Heat the mixture to 50 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 3-Bromo-4-methyl-5-(phenylethynyl)pyridine.

Caption: Reaction scheme for selective Sonogashira coupling.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11][12][13] After an initial coupling at the C-5 position, the remaining bromide at C-3 can be functionalized with a primary or secondary amine. This reaction is particularly sensitive to ligand choice and reaction conditions.

Expertise & Experience: Authoritative Grounding

The success of a Buchwald-Hartwig amination on a potentially deactivated heterocyclic bromide requires a highly active catalyst system. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical for deprotonating the amine and facilitating the catalytic cycle.[1] The use of specialized biarylphosphine ligands, such as Xantphos or Josiphos, can be crucial for achieving high yields, especially with challenging substrates.[11][14]

Protocol 3: Buchwald-Hartwig Amination at the C-3 (Bromo) Position

Objective: To couple a secondary amine with the 3-bromo-5-aryl-4-methylpyridine intermediate.

ParameterValueNotes
Starting Material 3-Bromo-5-aryl-4-methylpyridine1.0 equiv
Coupling Partner Morpholine1.2 equiv
Catalyst Precursor Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base Sodium tert-butoxide (NaOtBu)1.4 equiv
Solvent Toluene~0.1 M
Temperature 100-110 °C
Time 12-24 hoursMonitor by TLC/LC-MS
Expected Yield 70-85%

Step-by-Step Methodology:

  • In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.

  • Add the 3-Bromo-5-aryl-4-methylpyridine starting material (1.0 equiv).

  • Add degassed toluene, followed by morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Due to the less reactive C-Br bond, the reaction may require an extended time (12-24 hours).

  • After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue by flash column chromatography to yield the desired 3-(morpholino)-5-aryl-4-methylpyridine product.

References

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry Publishing. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • Organic Letters. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes and Protocols for 3-Bromo-5-iodo-4-methylpyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a forward-looking guide on the potential applications of 3-Bromo-5-iodo-4-methylpyridine in materials science. While this specific heterocycle is a relatively novel building block with a nascent publication record in materials applications, its unique structural and electronic features—namely, the distinct reactivities of its bromo and iodo substituents and the inherent properties of the pyridine ring—position it as a highly promising candidate for the development of next-generation organic electronics and functional polymers. These notes are intended for researchers, chemists, and materials scientists, offering both a theoretical framework and detailed, plausible experimental protocols to stimulate and guide future research endeavors.

Part 1: Foundational Insights & Strategic Potential

Introduction to 3-Bromo-5-iodo-4-methylpyridine

3-Bromo-5-iodo-4-methylpyridine is a halogenated pyridine derivative. Halogenated pyridines are significant in the synthesis of pharmaceuticals, agrochemicals, and functional materials[1]. The core utility of this molecule in materials science stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. The C-I bond is more susceptible to oxidative addition to a metal center (e.g., Palladium(0)) than the C-Br bond. This allows for selective, stepwise functionalization, making it a versatile precursor for creating precisely defined, complex molecular architectures.

The pyridine ring itself imparts valuable electronic properties, including electron-deficient characteristics and the ability to coordinate with metals. The methyl group provides moderate electron-donating character and can influence solubility and morphology in solid-state applications.

Core Strengths in Materials Synthesis
  • Orthogonal Reactivity: The ability to selectively react at the 5-position (iodo) while leaving the 3-position (bromo) intact (or vice-versa under specific conditions) is the most powerful attribute of this molecule. This enables the synthesis of well-defined oligomers and polymers.

  • Electronic Tuning: The electron-withdrawing nature of the pyridine nitrogen and the halogens can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of resulting materials, which is often desirable for n-type organic semiconductors.

  • Structural Versatility: The pyridine nitrogen offers a site for post-synthetic modification, such as quaternization or coordination to metal ions, opening avenues for creating sensors or materials with switchable properties.

Part 2: Hypothetical Application in Organic Electronics

Application Focus: Synthesis of a Donor-Acceptor Conjugated Polymer for Organic Field-Effect Transistors (OFETs)

The development of high-performance organic semiconductors is crucial for advancements in flexible displays, printable circuits, and large-area sensors. Donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units alternate along the polymer backbone, are a cornerstone of modern organic electronics. Here, we propose using 3-Bromo-5-iodo-4-methylpyridine as the acceptor unit in a D-A copolymer.

Rationale: The electron-deficient nature of the di-halogenated pyridine core makes it an excellent acceptor moiety. By polymerizing it with an electron-rich comonomer (e.g., a bithiophene derivative), a D-A copolymer with a low bandgap can be synthesized. The differential reactivity of the C-I and C-Br bonds allows for a controlled polymerization, potentially leading to a polymer with high regioregularity and, consequently, improved charge transport properties.

Experimental Protocol: Synthesis of Poly[(4,4'-bis(2-ethylhexyl)-dithieno[3,2-b:2',3'-d]silole)-alt-(3-bromo-4-methylpyridine-5-yl)]

This protocol describes a hypothetical Suzuki polycondensation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A 3-Bromo-5-iodo-4-methylpyridine catalyst Pd(PPh3)4 K2CO3, Toluene/H2O A->catalyst Step 1: Selective reaction at C-I B Dithienosilole Diboronic Ester B->catalyst C Donor-Acceptor Polymer D Byproducts catalyst->C Step 2: Polymerization at C-Br catalyst->D

A proposed synthetic pathway for a Donor-Acceptor Polymer.

Materials and Equipment:

  • 3-Bromo-5-iodo-4-methylpyridine (Monomer A)

  • 2,6-bis(trimethyltin)-4,4-bis(2-ethylhexyl)dithieno[3,2-b:2',3'-d]silole (Monomer B - for a Stille coupling alternative) or the corresponding diboronic ester for Suzuki coupling.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • 2M Aqueous Potassium Carbonate (K₂CO₃) solution

  • Soxhlet extraction apparatus

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)

Protocol Steps:

  • Monomer Preparation: In a Schlenk flask, dissolve 1.0 equivalent of 3-Bromo-5-iodo-4-methylpyridine and 1.0 equivalent of the dithienosilole diboronic ester comonomer in anhydrous toluene (20 mL per mmol of monomer).

  • Degassing: Sparge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: To the degassed solution, add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%). Then, add the 2M K₂CO₃ solution (4 equivalents).

  • Reaction: Heat the biphasic mixture to reflux (approximately 90-95 °C) under a positive pressure of inert gas. Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred beaker of methanol (10x the volume of the toluene). The polymer should precipitate as a solid.

  • Purification:

    • Filter the crude polymer and wash it with methanol and acetone to remove oligomers and residual catalyst.

    • Perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, hexane, chloroform) to fractionate the polymer and remove impurities. The desired polymer is typically extracted in the chloroform or chlorobenzene fraction.

  • Final Product: Precipitate the purified polymer from the chloroform fraction into methanol again, filter, and dry under vacuum at 40-50 °C for 24 hours.

Proposed Characterization:

Technique Purpose Expected Outcome
¹H NMR Structural verificationDisappearance of boronic ester protons, characteristic aromatic signals of the polymer backbone.
GPC Molecular weight & PDIDetermine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Optical propertiesDetermine the absorption spectrum and estimate the optical bandgap.
Cyclic Voltammetry (CV) Electronic energy levelsDetermine the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) Thermal stabilityAssess the decomposition temperature, crucial for device stability.

Part 3: Hypothetical Application in Catalysis

Application Focus: Precursor for a P,N-Bidentate Ligand

P,N-bidentate ligands, which contain both a phosphorus and a nitrogen donor atom, are highly effective in various catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. The 3-bromo-5-iodo-4-methylpyridine can serve as a scaffold to synthesize novel P,N ligands where the pyridine nitrogen is one donor and a phosphine group is introduced at one of the halogenated positions.

Rationale: The rigid pyridine backbone can create a well-defined chiral pocket around a metal center when an appropriate chiral phosphine is introduced. The electronic properties of the ligand can be tuned by further substitution, potentially leading to catalysts with enhanced activity and selectivity.

Experimental Protocol: Synthesis of 3-(Diphenylphosphino)-5-iodo-4-methylpyridine

This protocol details a plausible synthesis via a Palladium-catalyzed phosphination reaction.

Workflow Diagram:

G A Reactant Loading (3-Bromo-5-iodo-4-methylpyridine, Diphenylphosphine, Pd(OAc)2, Xantphos, Base) B Inert Atmosphere Reaction (Toluene, 110°C, 12h) A->B Heat C Reaction Quench & Work-up (Cooling, Filtration) B->C Cool D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Pure Ligand

Experimental workflow for the synthesis of a P,N-ligand.

Materials and Equipment:

  • 3-Bromo-5-iodo-4-methylpyridine

  • Diphenylphosphine [HP(Ph)₂]

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Xantphos (or another suitable bulky phosphine ligand)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line and glovebox equipment

Protocol Steps:

  • Glovebox Setup: All reagents are sensitive to air and moisture. The reaction should be set up in a glovebox.

  • Reagent Loading: In a Schlenk tube, combine 3-Bromo-5-iodo-4-methylpyridine (1.0 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%). Add the base, Cs₂CO₃ (2.0 eq).

  • Solvent and Reactant Addition: Add anhydrous, degassed toluene. Finally, add diphenylphosphine (1.1 eq) dropwise while stirring. Note: The reaction is targeted at the more reactive C-Br bond for phosphination under these conditions, leaving the C-I bond for potential further functionalization.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexane/ethyl acetate) to yield the pure P,N-ligand.

Proposed Characterization:

Technique Purpose Expected Outcome
¹H, ¹³C NMR Structural verificationCorrelation of proton and carbon signals to the proposed structure.
³¹P NMR Confirmation of P-C bondA characteristic singlet in the phosphine region of the spectrum.
Mass Spectrometry Molecular WeightConfirmation of the molecular ion peak corresponding to the product.

References

  • Google Patents. Synthesis of 3, 5-dibromo-4-iodopyridine. CN102898359A.
  • MDPI. Novel Isoindigo-Based Organic Semiconductors. Available at: [Link]

  • Nature. Adduct-based p-doping of organic semiconductors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-5-iodo-4-methylpyridine. Our focus is to provide in-depth, field-proven insights to help you improve reaction yields, control regioselectivity, and troubleshoot common experimental hurdles.

Introduction: The Challenge of Regioselectivity

The Suzuki coupling of 3-bromo-5-iodo-4-methylpyridine presents a classic challenge in modern organic synthesis: regioselectivity . The molecule possesses two distinct halogen atoms at different positions on the pyridine ring. The success of a synthetic campaign often hinges on the ability to selectively functionalize one position over the other.

Generally, the reactivity of organic halides in the oxidative addition step of the Suzuki coupling follows the trend: I > Br > Cl.[1][2] This is due to the difference in carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[3] Therefore, the primary objective in most couplings with this substrate is to achieve selective reaction at the C5-iodo position while leaving the C3-bromo position intact for subsequent transformations.

This guide addresses the common issues that arise when this desired selectivity is not achieved or when overall yields are low despite achieving selectivity.

Troubleshooting Guide: Common Problems & Solutions

This section is structured to address specific, practical problems you might be observing in your experiments.

Q1: My reaction is producing a mixture of products, with coupling at both the iodo (C5) and bromo (C3) positions. How can I improve selectivity for the C5-iodo position?

This is the most common issue and points directly to the reaction conditions not adequately differentiating between the two C-X bonds.

Root Cause Analysis:

  • High Temperature: Excessive heat can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

  • Overly Active Catalyst System: Highly electron-rich and sterically demanding ligands, while excellent for activating stubborn C-Cl bonds, can sometimes be too reactive for this substrate, leading to indiscriminate coupling.[3][4]

  • Prolonged Reaction Time: Even under moderately selective conditions, allowing the reaction to proceed for too long after the C-I coupling is complete can lead to the slow, undesired coupling at the C-Br position.

Solutions & Protocol Adjustments:

  • Temperature Control: Begin your optimization at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress carefully by TLC or LC-MS. Only increase the temperature if the reaction is stalling.[5]

  • Catalyst and Ligand Choice: The choice of ligand is critical for tuning reactivity.[4]

    • Initial Recommendation: Start with a less reactive, "standard" catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃. Triphenylphosphine is often sufficient to promote C-I coupling without activating the C-Br bond.[6]

    • Advanced Options: If standard catalysts fail, consider ligands like Xantphos or dppf, which have been shown to promote C-I selectivity in dihalogenated systems.[7] Avoid highly active Buchwald ligands (e.g., SPhos, XPhos) in your initial screen, as they may be too reactive.[8]

Workflow for Improving Selectivity

G start Low C5-Iodo Selectivity Observed check_temp Is Reaction Temperature > 90°C? start->check_temp lower_temp Action: Reduce Temperature to 60-80°C. Monitor reaction closely. check_temp->lower_temp Yes check_catalyst Are you using a highly active ligand (e.g., Buchwald-type)? check_temp->check_catalyst No monitor Monitor reaction kinetics. Aim for completion in 2-6 hours. lower_temp->monitor switch_catalyst Action: Switch to a less reactive system. Try Pd(PPh3)4 or Pd(OAc)2/PPh3. check_catalyst->switch_catalyst Yes check_catalyst->monitor No switch_catalyst->monitor end Improved Selectivity Achieved monitor->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: My primary side-product is the dehalogenated starting material (3-bromo-4-methylpyridine or 5-iodo-4-methylpyridine). What is causing this?

Dehalogenation (or hydrodehalogenation) is a common side reaction where the halide is replaced by a hydrogen atom.[9]

Root Cause Analysis:

  • Hydride Source: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source before transmetalation occurs. Common sources include solvents (like THF, especially if old), amine bases, or even water under certain conditions.[9][10]

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing reductive elimination to the dehalogenated product.

Solutions & Protocol Adjustments:

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and peroxide-free solvents. If using THF or dioxane, it is best to use a freshly opened bottle or distill it over a suitable drying agent.[2]

  • Base Selection: While amine bases can be used, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred as they are less likely to act as hydride donors.

  • Accelerate Transmetalation: The key is to make the desired transmetalation step faster than the undesired dehalogenation pathway.

    • Ensure your base is sufficiently strong and soluble to activate the boronic acid, forming the more reactive boronate species.[1][11] Using a phase-transfer catalyst like TBAB can sometimes help in biphasic systems.

    • Confirm the quality of your boronic acid. Degradation can slow transmetalation.[2]

Q3: I'm observing significant homo-coupling of my boronic acid reagent (Ar-Ar). How can I minimize this?

Homo-coupling, also known as the Ullmann reaction, is the coupling of two boronic acid molecules.

Root Cause Analysis:

  • Oxygen Contamination: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[10] Oxygen can promote the oxidative homo-coupling of boronic acids.

  • Catalyst Decomposition: If the Pd(0) catalyst decomposes to palladium black, this can also catalyze homo-coupling.[12]

Solutions & Protocol Adjustments:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). All solvents and aqueous base solutions must be rigorously degassed before use.[10][13] A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.

  • Reagent Addition Sequence: A common and effective technique is to add the palladium catalyst to the reaction mixture last, after all other reagents have been added and the vessel has been purged with inert gas. This minimizes the catalyst's exposure to any trace oxygen.

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for this transformation?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, a good starting point for achieving high C-I selectivity is Pd(PPh₃)₄ . It is commercially available, easy to handle (though air-sensitive), and generally provides good selectivity for C(sp²)-I bonds over C(sp²)-Br bonds.[6] If yields are low, a system composed of a palladium precursor like Pd₂(dba)₃ with a ligand such as Xantphos can be effective, as the wide bite angle of Xantphos can promote the desired reductive elimination step without being overly reactive for oxidative addition at the C-Br bond.[3][7]

Catalyst SystemTypical Loading (mol%)Common SolventBaseKey Characteristics
Pd(PPh₃)₄2-5%Dioxane/H₂O, TolueneK₂CO₃, Na₂CO₃Good first choice for C-I selectivity; commercially available.[6][14]
Pd(OAc)₂ / PPh₃2-5% (1:2 to 1:4 ratio)DMF, DMEK₂CO₃In-situ generation of the active catalyst; cost-effective.
Pd₂(dba)₃ / Xantphos1-3% (1:1.2 ratio)Dioxane, TolueneK₃PO₄, Cs₂CO₃Good for more challenging substrates; promotes reductive elimination.[7]
PEPPSI-IPr1-3%THF, DioxaneK₃PO₄Highly active NHC-based catalyst; may risk lower selectivity.[15]
How does the choice of base affect the reaction?

The base plays a crucial role in the Suzuki coupling; it is not merely a spectator. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[11][16]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point.[17] Cs₂CO₃ is more soluble in organic solvents and more basic, which can accelerate the reaction, but it is also more expensive.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in couplings with sterically hindered substrates or electron-poor boronic acids.[18]

  • Fluorides (KF, CsF): Can be used, especially when base-sensitive functional groups (like esters) are present, but often lead to slower reaction rates.[19]

The choice of base should be matched with the solvent and the reactivity of the coupling partners. For 3-bromo-5-iodo-4-methylpyridine, K₂CO₃ or K₃PO₄ are excellent choices for initial screening.

What is the mechanism of the Suzuki coupling and where does selectivity arise?

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

G cluster_legend Legend Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX ArPdR Ar-Pd(II)L2-R' ArPdX->ArPdR ArPdR->Pd0 Ar-R' OA_label Oxidative Addition (Rate & Selectivity Determining Step) TM_label Transmetalation RE_label Reductive Elimination ArX Ar-X (3-Br-5-I-Py) ArX->Pd0 Boronic R'-B(OH)2 + Base Boronic->ArPdX

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-bromo-5-iodo-4-methylpyridine). This is the selectivity-determining step. The catalyst will preferentially insert into the weaker C-I bond over the stronger C-Br bond.[20][21]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]

Experimental Protocols

Protocol 1: Standard Selective Suzuki Coupling at the C5-Iodo Position

This protocol provides a reliable starting point for the selective coupling of an arylboronic acid to 3-bromo-5-iodo-4-methylpyridine.

Reagents & Materials:

  • 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or N₂)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-iodo-4-methylpyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon/nitrogen three times to create an inert atmosphere.

  • Solvent & Base Addition: Prepare a 2M solution of K₂CO₃ in water and degas it by bubbling argon through it for at least 20 minutes. Degas a sufficient volume of 1,4-dioxane separately in the same manner. Add the 1,4-dioxane, followed by the aqueous K₂CO₃ solution to the flask via syringe (a typical solvent ratio is 5:1 dioxane:water).

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Bells, S. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Deng, Y., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. [Link]

  • RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-5-iodo-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile dihalogenated pyridine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high selectivity and yield in your synthetic campaigns.

The primary challenge in functionalizing 3-bromo-5-iodo-4-methylpyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium catalyst, making it the preferred site for initial functionalization under carefully controlled conditions.[1][2] However, a variety of side reactions can occur, leading to reduced yields, complex product mixtures, and purification challenges. This guide will help you diagnose and mitigate these common issues.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Poor Selectivity - Significant formation of the 3-coupled (C-Br) isomer alongside the desired 5-coupled (C-I) product.

Q: My reaction is producing a mixture of isomers, with coupling occurring at both the bromine and iodine positions. How can I improve selectivity for the C-I bond?

A: This is the most common challenge and it stems from reaction conditions that are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds. The goal is to find a kinetic window where oxidative addition at the C-I bond is fast, while oxidative addition at the more stable C-Br bond is slow.[1]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
High Reaction Temperature The energy barrier for C-Br bond activation is higher than for C-I. Elevated temperatures provide sufficient energy to overcome this barrier, leading to a loss of selectivity.Action: Lower the reaction temperature. Start screens at room temperature and increase incrementally (e.g., in 10-15 °C steps) only if no reaction occurs.
Incorrect Ligand Choice The ligand's steric and electronic properties are critical.[3] Electron-rich, bulky ligands facilitate oxidative addition at lower temperatures, enhancing selectivity.[4][5]Action: Screen a panel of ligands. For Suzuki or Sonogashira, start with bulky monophosphine ligands like XPhos, SPhos, or RuPhos. These are known to promote challenging oxidative additions efficiently.[6]
Prolonged Reaction Time Even under moderately selective conditions, allowing the reaction to proceed for too long can lead to the slow but steady formation of the C-Br coupled product after the C-I coupling has completed.Action: Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Quench the reaction as soon as the formation of the desired mono-iodo coupled product maximizes and before significant C-Br product appears.
Palladium Source/Precatalyst The choice of palladium source can influence the concentration and activity of the active Pd(0) species.Action: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) that cleanly generates the active L₁Pd(0) species under mild conditions.[7]
Problem 2: Formation of Di-substituted Byproduct

Q: I'm observing a significant amount of the di-coupled product, where both the iodine and bromine have reacted. How can I favor mono-substitution?

A: Formation of the di-substituted product indicates that the reaction conditions are suitable for activating both C-X bonds and that the initially formed mono-coupled product is reacting further.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Incorrect Stoichiometry Using a large excess of the coupling partner (e.g., boronic acid, alkyne) will drive the reaction towards di-substitution once the initial C-I coupling is complete.Action: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of your coupling partner relative to the 3-bromo-5-iodo-4-methylpyridine substrate.
High Catalyst Loading A high concentration of the active catalyst can accelerate the second, less favorable C-Br coupling step.Action: Reduce the catalyst loading. Typical loadings range from 1-3 mol %. If di-substitution is a major issue, try reducing it to 0.5-1 mol %.
Reaction Monitoring As mentioned in Problem 1, extended reaction times will inevitably lead to the di-coupled product.Action: Stop the reaction at the optimal time based on analytical monitoring (TLC, LC-MS).
Problem 3: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)

Q: My main byproduct is a dimer of my boronic acid (biaryl) or alkyne (1,3-diyne). What is causing this and how can I prevent it?

A: Homocoupling (Glaser coupling in the case of alkynes) is a pervasive side reaction, particularly in Suzuki and Sonogashira reactions.[8][9] It is typically promoted by the presence of molecular oxygen or unstable Pd(II) species, which can facilitate oxidative coupling of the organometallic reagent.[10][11][12]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote boronic acid homocoupling.[11][12] It also directly facilitates the oxidative dimerization of copper acetylides in Sonogashira coupling.[8]Protocol: Implement rigorous degassing. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas. Use "freeze-pump-thaw" cycles (at least 3x) for the most sensitive reactions.
Unstable Pd(II) Precatalyst Using Pd(II) salts like Pd(OAc)₂ or PdCl₂ can sometimes lead to incomplete reduction to Pd(0), leaving residual Pd(II) that promotes homocoupling.[13]Action: Switch to a Pd(0) source like Pd₂(dba)₃ or a precatalyst. Alternatively, add a mild reducing agent like potassium formate to the reaction mixture to help scavenge residual Pd(II).[13]
Copper Catalyst (Sonogashira) The copper(I) co-catalyst in Sonogashira reactions is a primary driver of alkyne homocoupling (Glaser coupling).Action: Minimize the amount of CuI used (1-5 mol % is typical). Ensure strict anaerobic conditions. If homocoupling persists, consider switching to a "copper-free" Sonogashira protocol, which may require a different base (e.g., a hindered amine) or ligand system.[14][15]
Problem 4: Protodehalogenation - Replacement of I or Br with H

Q: My analysis shows the formation of 3-bromo-4-methylpyridine or 5-iodo-4-methylpyridine. Where is the hydrogen coming from?

A: Protodehalogenation (or hydrodehalogenation) is a side reaction where the halogen is replaced by a hydrogen atom.[16] It occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl halide.[11][17][18]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Hydride Source The Pd-H species can be generated from various sources in the reaction mixture, including water, alcohols (as solvents or impurities), or even certain bases and solvents (like DMF) at high temperatures.[16][17]Action: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. Ensure the base is anhydrous. Avoid alcoholic solvents if possible. If a base like an amine is used, ensure it is distilled and dry.
Base Choice Some bases, particularly organic amines or hydroxides, can facilitate the formation of Pd-H intermediates.Action: Consider using an inorganic base that is less likely to be a hydride donor, such as K₃PO₄ or Cs₂CO₃.
Side reaction with Organoboron Reagent In Suzuki couplings, the boronic acid itself can undergo protodeboronation to form an arene and boric acid. This process can be competitive with transmetalation.Action: Use fresh, high-purity boronic acids. Store them in a desiccator. Sometimes, using the corresponding boronate ester (e.g., pinacol ester) can reduce the rate of protodeboronation.

Visual Workflow & Pathway Diagrams

To better visualize the decision-making process and reaction pathways, refer to the following diagrams.

G cluster_0 Competitive Reaction Pathways Start 3-Bromo-5-iodo-4-methylpyridine + Coupling Partner Desired Desired Product 5-Aryl/Alkynyl-3-bromo-4-methylpyridine Start->Desired Selective C-I Coupling (Mild Conditions) Isomer Isomeric Byproduct 3-Aryl/Alkynyl-5-iodo-4-methylpyridine Start->Isomer C-Br Coupling (Harsh Conditions) Proto Protodehalogenation (Loss of I or Br) Start->Proto Pd-H Pathway Homo Homocoupling (Partner Dimer) Start->Homo O₂ / Pd(II) Pathway Disub Di-substituted Byproduct Desired->Disub Further Coupling (Excess Partner/Time)

Caption: Overview of desired vs. undesired reaction pathways.

G cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path start Problem: Low Yield / Complex Mixture identify Identify Major Byproduct(s) (LCMS, NMR) start->identify selectivity Poor Selectivity? identify->selectivity homo Homocoupling? disub Di-substitution? homo->disub No sol_homo Improve Degassing Use Pd(0) / Precatalyst Check CuI (Sonogashira) homo->sol_homo Yes selectivity->homo No sol_select Lower Temperature Screen Bulky Ligands Monitor Reaction Time selectivity->sol_select Yes proto Dehalogenation? disub->proto No sol_disub Adjust Stoichiometry (1.05 eq) Reduce Catalyst Load Monitor Reaction Time disub->sol_disub Yes sol_proto Use Anhydrous Solvents Check Base/Reagent Purity proto->sol_proto Yes

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling? A1: The reactivity trend (C-I > C-Br > C-Cl) is inversely correlated with the bond dissociation energy (BDE).[1] The C-I bond has a lower BDE (~65 kcal/mol for Ph-I) compared to the C-Br bond (~81 kcal/mol for Ph-Br). Consequently, the C-I bond undergoes the rate-determining oxidative addition step to the Pd(0) catalyst much more readily and under milder conditions than the C-Br bond.[2][19]

Q2: For a Suzuki-Miyaura coupling, which base is generally recommended for achieving high C-I selectivity? A2: A moderately strong, non-nucleophilic inorganic base is often the best choice. Potassium phosphate (K₃PO₄) is an excellent starting point. It is effective in promoting the transmetalation step without being overly harsh, which could degrade the catalyst or promote side reactions.[20] Cesium carbonate (Cs₂CO₃) is another good option, particularly for more challenging couplings. Stronger bases like alkoxides (e.g., NaOtBu, KHMDS) should be used with caution as they can promote C-Br activation and protodehalogenation, especially at elevated temperatures.

Q3: Can the pyridine nitrogen poison the palladium catalyst? How do I prevent this? A3: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[21] This is a known challenge for cross-coupling reactions on pyridine scaffolds. The most effective strategy to mitigate this is the use of bulky phosphine ligands (e.g., XPhos, SPhos, t-Bu₃P).[3] The steric hindrance from these ligands creates a "pocket" around the palladium atom that disfavors the binding of the pyridine substrate's nitrogen atom, allowing the catalytic cycle to proceed efficiently.

Q4: I need to perform a Buchwald-Hartwig amination. Is selective C-I amination feasible? A4: Yes, selective C-I amination is feasible and follows the same principles of selectivity. The Buchwald-Hartwig reaction can be sensitive, and success is highly dependent on the ligand-base combination.[21][22] Start with a modern, bulky biarylphosphine ligand like XPhos or RuPhos and a base like LiHMDS or K₃PO₄ at a low to moderate temperature. Careful screening of conditions is critical, as the nature of the amine coupling partner can significantly influence reactivity.[21][23]

Q5: Are there any specific considerations for Sonogashira couplings with this substrate? A5: For Sonogashira couplings, the main side reactions to watch for are Glaser (alkyne homocoupling) and loss of selectivity.[9][14][15] To achieve high C-I selectivity, use a minimal amount of copper(I) iodide (CuI) as the co-catalyst (or a copper-free protocol), maintain a strictly inert atmosphere to suppress Glaser coupling, and keep the temperature as low as possible. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

References

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC, NIH. (2024).
  • ResearchGate.
  • ChemRxiv.
  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • TCI Chemicals. Phosphine Ligands.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025).
  • MDPI. (2021).
  • BenchChem. (2025). Comparing the efficacy of different phosphine ligands in cross-coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • BenchChem. (2025).
  • OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • The Journal of Organic Chemistry. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • RSC Publishing. (2018).
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Wikipedia. Cross-coupling reaction.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia.
  • BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • ChemRxiv.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

preventing dehalogenation of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Bromo-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common side reaction of dehalogenation during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the mechanistic insights and practical solutions necessary to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses proactive measures and foundational knowledge for designing experiments that minimize the risk of dehalogenation from the outset.

Q1: I am planning a cross-coupling reaction with 3-Bromo-5-iodo-4-methylpyridine. Which halogen is more susceptible to reaction and potential dehalogenation?

A: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions. This selectivity is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being weaker and thus more susceptible to the initial oxidative addition step with the Pd(0) catalyst.

Therefore, you should expect selective reactivity at the 5-position (iodo). This inherent reactivity difference is advantageous for sequential, site-selective functionalization.[1][2] However, this also means that the iodo group is the primary site for the undesired hydrodehalogenation side reaction. If your goal is to react at the C-Br bond, the C-I position must be addressed first.

Q2: What is the fundamental mechanism behind the dehalogenation of my pyridine substrate?

A: Hydrodehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom.[3] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This reactive intermediate can intercept the aryl-palladium(II)-halide complex that forms after oxidative addition. Instead of proceeding with transmetalation (in Suzuki coupling) or amine binding (in Buchwald-Hartwig amination), this intermediate undergoes reductive elimination with the hydride, forming the dehalogenated pyridine and regenerating the Pd(0) catalyst.[4]

Key sources that generate these detrimental Pd-H species include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[5][6]

  • Solvents: Protic solvents like alcohols can directly act as hydride donors.[5][7] Polar aprotic solvents like DMF can also degrade, especially in the presence of water, to produce hydride sources.[5][8]

  • Water: Trace amounts of water in the reaction can react with bases or other reagents to generate hydride sources.[5][9]

  • Reagents: Impurities in reagents, such as borane species (B-H) in boronic acids, can contribute to Pd-H formation.[5]

Q3: What are the best practices for setting up a reaction to proactively minimize dehalogenation?

A: To prevent dehalogenation, every component of the reaction must be carefully chosen to suppress the formation of Pd-H species and to favor the desired reaction pathway over the dehalogenation pathway.

  • Catalyst & Ligand System: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination (the final product-forming step), which helps it outcompete the dehalogenation side reaction.[5] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are highly recommended.[3][5][10]

  • Base Selection: Avoid strong alkoxide bases. Opt for weaker, non-nucleophilic inorganic bases.[3][8] Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices that provide sufficient basicity for the coupling reaction without promoting hydride formation.[3]

  • Solvent Choice: Use anhydrous, aprotic solvents. Toluene and dioxane are generally the best choices for minimizing dehalogenation.[3][8] Ensure they are rigorously dried and degassed. Avoid all protic solvents (methanol, ethanol, isopropanol).[11]

  • Temperature Control: Operate at the lowest temperature that affords a reasonable reaction rate. Dehalogenation pathways can have a higher activation energy, so lowering the temperature (e.g., from 110 °C to 80 °C) can significantly suppress the side reaction while still allowing the desired coupling to proceed.[3][8]

  • Inert Atmosphere: Oxygen can degrade catalysts and reagents, leading to side reactions.[12] Always conduct reactions under a rigorously maintained inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.

Troubleshooting Guide

This section is for users who have already observed dehalogenation in their experiments. It provides a logical workflow to diagnose and solve the issue.

Q1: My LC-MS analysis shows a significant peak corresponding to the mass of 3-Bromo-4-methylpyridine. What has happened and what is the most direct way to fix it?

A: You are observing hydrodeiodination, the replacement of iodine with hydrogen. This is the most common dehalogenation pathway for this substrate. To resolve this, a systematic optimization of your reaction conditions is necessary. The following workflow will guide you through the process of identifying and eliminating the source of the problem.

Use the following decision tree to pinpoint the cause of dehalogenation and implement the appropriate solution. Start at the top and work your way down, changing one parameter at a time.

G cluster_0 cluster_1 Step 1: Evaluate Base cluster_2 Step 2: Evaluate Solvent cluster_3 Step 3: Evaluate Ligand cluster_4 Step 4: Evaluate Temperature start Dehalogenation Observed base_check Using NaOtBu, KOtBu, or other alkoxides? start->base_check base_sol ACTION: Switch to K₃PO₄, Cs₂CO₃, or K₂CO₃. base_check->base_sol Yes base_ok Base is inorganic. Proceed to Step 2. base_check->base_ok No solvent_check Using alcohol, DMF, DMAc, or non-anhydrous solvent? base_ok->solvent_check solvent_sol ACTION: Switch to anhydrous Toluene or Dioxane. solvent_check->solvent_sol Yes solvent_ok Solvent is appropriate. Proceed to Step 3. solvent_check->solvent_ok No ligand_check Using PPh₃ or no specialized ligand? solvent_ok->ligand_check ligand_sol ACTION: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). ligand_check->ligand_sol Yes ligand_ok Ligand is appropriate. Proceed to Step 4. ligand_check->ligand_ok No temp_check Reaction T > 100 °C? ligand_ok->temp_check temp_sol ACTION: Reduce temperature. Try 80 °C. temp_check->temp_sol Yes temp_ok Temperature is moderate. Re-evaluate reagent purity. temp_check->temp_ok No G pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa Ar-X ar_pd_x Ar-Pd(II)-X (Lₙ) oa->ar_pd_x trans Transmetalation (R-M) ar_pd_x->trans ar_pd_h Ar-Pd(II)-H (Lₙ) ar_pd_x->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R (Lₙ) trans->ar_pd_r re Reductive Elimination ar_pd_r->re re->pd0 product Ar-R (Product) re->product hydride Hydride Source (Base, Solvent, H₂O) hydride->ar_pd_x Intercepts Intermediate dehal_re Reductive Elimination (H) dehal_re->pd0 byproduct Ar-H (Byproduct) dehal_re->byproduct ar_pd_h->dehal_re

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Recommended Protocol: Suzuki-Miyaura Coupling at the 5-Iodo Position

This protocol is designed as a robust starting point to achieve selective coupling at the C-I bond while minimizing hydrodeiodination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).

    • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., XPhos, 4.4 mol %).

  • Reaction Setup:

    • Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Through the septum, add anhydrous, degassed toluene (or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath set to 80-90 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction's progress by TLC or LC-MS at appropriate intervals (e.g., 2, 6, 12 hours). [13]Check for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct (3-Bromo-4-methylpyridine).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. [5] * Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. [5] * Transfer the filtrate to a separatory funnel and wash with water and then brine. [5] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This protocol provides a self-validating system. Success under these conditions confirms that the dehalogenation issue was rooted in the choice of base, solvent, ligand, or temperature. If dehalogenation persists, a thorough purity check of all reagents is warranted.

References
  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • BenchChem. (n.d.). Preventing dehalogenation of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
  • Google Patents. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (n.d.).
  • PubMed. (2026).
  • BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • NIH. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I)

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Technical Support Center: Optimizing Catalyst Selection for 3-Bromo-5-iodo-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for cross-coupling reactions involving the highly versatile, yet challenging, building block: 3-Bromo-5-iodo-4-methylpyridine. The presence of two distinct halogen atoms offers a powerful handle for sequential and site-selective functionalization, but success hinges on precise control over the catalytic system. This document moves beyond mere protocols to explain the underlying principles governing catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen, the bromine or the iodine, is the primary reactive site in palladium-catalyzed cross-coupling?

A1: The iodine atom is significantly more reactive than the bromine atom in standard palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides towards the initial, often rate-limiting, oxidative addition step follows the general trend: I > Br > OTf >> Cl.[1] This inherent reactivity difference is the cornerstone of achieving chemoselectivity. By carefully selecting mild reaction conditions and an appropriate catalyst system, one can selectively functionalize the C-I bond while leaving the C-Br bond intact for a subsequent transformation.

Q2: What are the most common cross-coupling reactions performed on 3-Bromo-5-iodo-4-methylpyridine?

A2: This substrate is frequently employed in three main classes of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds in pharmaceutical and materials science applications:

  • Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) bonds with boronic acids or esters.[2]

  • Sonogashira Coupling: For forming C(sp²)-C(sp) bonds with terminal alkynes.[3][4]

  • Buchwald-Hartwig Amination: For forming C(sp²)-N bonds with a wide range of amine nucleophiles.[5][6]

Q3: Why is the choice of ligand so critical when working with a pyridine-based substrate?

A3: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium center. This coordination can sequester the active catalyst into a stable, off-cycle complex, leading to sluggish or failed reactions—a phenomenon often called the "2-pyridyl problem" or catalyst inhibition.[7][8] The strategic selection of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is crucial. These ligands serve a dual purpose: they stabilize the active Pd(0) species and their steric bulk physically hinders the pyridine nitrogen from coordinating with the palladium, thus preserving catalytic activity.[9][10]

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and actionable solutions.

Issue 1: Low or No Conversion to Product

Q: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted 3-Bromo-5-iodo-4-methylpyridine. What are the likely causes and how can I fix it?

A: A stalled reaction is one of the most common issues and typically points to problems with catalyst activity, reagent quality, or reaction setup.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive and can be deactivated through several pathways, including coordination with the pyridine substrate, aggregation into inactive palladium black, or oxidation by trace oxygen.[7][11]

    • Solution: Use a fresh, high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, ensure your conditions promote efficient in-situ reduction to Pd(0). Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced palladacycle precatalysts (e.g., G3 or G4) which are designed for higher stability and activity.[10]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C-Br bond or preventing catalyst inhibition by the pyridine nitrogen.[8]

    • Solution: Switch to a more robust ligand system tailored to the specific reaction. A systematic ligand screen is highly recommended. See the table below for starting points.

  • Poor Reagent/Solvent Quality: Water and oxygen are potent enemies of cross-coupling reactions. Water can lead to protodeboronation in Suzuki couplings, while oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like Glaser coupling in Sonogashira reactions.[8][10][12]

    • Solution: Employ rigorous anaerobic techniques. Use flame-dried glassware, anhydrous solvents, and thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes. Ensure bases like K₃PO₄ or Cs₂CO₃ are finely ground and dried under vacuum before use.[8]

Table 1: Recommended Starting Conditions for Selective C-I Functionalization

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Solvent SystemTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos or XPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N or DIPEA (2-3)THF or DMF25-65
Buchwald-Hartwig Pd(OAc)₂ (2)Xantphos or BINAP (4)NaOtBu or K₂CO₃ (1.5-2)Toluene or Dioxane80-110

Data compiled from multiple sources for analogous substrates.[2][12][13][14]

Issue 2: Lack of Chemoselectivity

Q: My reaction is producing a mixture of products, with functionalization at both the iodo and bromo positions. How can I achieve selective coupling at the C-I bond?

A: Achieving high chemoselectivity requires exploiting the inherent reactivity difference between the C-I and C-Br bonds. Non-selective reactions are often a result of conditions that are too harsh.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for oxidative addition into the stronger C-Br bond, leading to double-coupling or mixtures.

    • Solution: Reduce the reaction temperature. For C-I selective couplings, aim for the lowest temperature that gives a reasonable reaction rate (often between room temperature and 80 °C). Monitor the reaction carefully and stop it once the mono-substituted product is maximized.

  • Overly Active Catalyst System: Highly active catalyst/ligand combinations, while beneficial for difficult couplings, can sometimes be aggressive enough to react with less reactive halides.

    • Solution: If you are observing over-reactivity, consider a less electron-rich or bulky ligand. For instance, if a highly active Buchwald ligand gives poor selectivity, switching to a more traditional ligand like PPh₃ or a bidentate ligand like dppf might provide the desired outcome, albeit with a longer reaction time.[6]

Experimental Protocol: Establishing Chemoselective Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C.

  • Monitoring: Withdraw small aliquots periodically (e.g., every hour) and analyze by LC-MS to monitor the consumption of starting material and the formation of the mono-iodide coupled product versus the di-coupled product.

  • Workup: Once optimal conversion to the desired product is achieved, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with aqueous workup and purification.

Issue 3: Dominant Side Reactions (Protodehalogenation & Homocoupling)

Q: My main product is contaminated with 4-methylpyridine (from protodehalogenation) or biaryl/diyne byproducts (from homocoupling). What causes this and how can it be prevented?

A: These side reactions are classic indicators of specific flaws in the reaction setup or conditions.

  • Protodehalogenation (Loss of Halogen): This occurs when the aryl-palladium intermediate is intercepted by a proton source before it can couple with the intended partner.

    • Cause: Often caused by residual water in solvents or reagents, or by certain bases in combination with protic solvents that can generate palladium hydride species.[10]

    • Solution: Ensure all reagents and solvents are rigorously anhydrous. If using a solvent system like dioxane/water for a Suzuki coupling, ensure the water is degassed and the ratio is optimized. Screening alternative anhydrous bases (e.g., CsF) or solvent systems (e.g., toluene) can also be effective.[15][16]

  • Homocoupling (e.g., Glaser or Boronic Acid Homocoupling): This results in the dimerization of your coupling partner.

    • Cause: For Sonogashira reactions, this is typically the copper-catalyzed Glaser coupling, which is highly promoted by oxygen.[10] For Suzuki reactions, homocoupling of the boronic acid can be exacerbated by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[8]

    • Solution: The most critical step is the strict exclusion of oxygen. Use a robust inert atmosphere throughout the entire procedure. For Sonogashira reactions, consider a "copper-free" protocol if Glaser coupling remains a persistent issue. For Suzuki reactions, avoid using a large excess of the boronic acid, as this can favor homocoupling; a stoichiometry of 1.1-1.2 equivalents is often sufficient.[8]

Visualized Workflows and Mechanisms

To further aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and catalytic cycles.

G start Goal: Functionalize 3-Bromo-5-iodo-4-methylpyridine q1 Which position to functionalize? start->q1 c_i Selective C-I Coupling q1->c_i Iodo (more reactive) c_br Selective C-Br Coupling (after C-I functionalization) q1->c_br Bromo (less reactive) cond_i Use Mild Conditions: - Lower Temperature (RT to 80°C) - Standard Pd Catalyst/Ligand - Monitor reaction carefully c_i->cond_i cond_br Use More Forcing Conditions: - Higher Temperature (>100°C) - Highly Active Ligand (e.g., Buchwald type) - Longer reaction time c_br->cond_br

Caption: Decision tree for achieving chemoselective coupling.

G pd0 L₂Pd(0) (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex  + Ar-X ox_add Oxidative Addition ox_add->pd_complex pd_r Ar-Pd(II)-R(L)₂ pd_complex->pd_r  + R-B(OR)₂ transmetal Transmetalation transmetal->pd_r pd_r->pd0  - Ar-R red_elim Reductive Elimination pd_r->red_elim product Ar-R (Coupled Product) red_elim->product arx Ar-X (3-Bromo-5-iodo-pyridine) arx->ox_add r_m R-B(OR)₂ (Boronic Acid/Ester) r_m->transmetal base Base (e.g., K₃PO₄) mx M-X

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

G start Reaction Failed (Low Yield / No Conversion) q1 Observe Pd Black? start->q1 sol_deactivation Catalyst Deactivation Likely - Switch to more robust ligand (e.g., SPhos) - Use palladacycle precatalyst - Ensure strict anaerobic conditions q1->sol_deactivation Yes check_reagents Check Reagents & Setup q1->check_reagents No q2 Used anhydrous solvents & flame-dried glassware? check_reagents->q2 sol_reagents Water/Oxygen is likely cause - Redo with fresh anhydrous solvents - Degas thoroughly (Freeze-Pump-Thaw) - Dry base under vacuum q2->sol_reagents No check_params Review Reaction Parameters q2->check_params Yes q3 Base/Solvent/Temp appropriate for this specific coupling? check_params->q3 sol_params Systematic Optimization Required - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, DMF) - Optimize temperature incrementally q3->sol_params No

Caption: A logical workflow to diagnose and solve a failed reaction.

References

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . J-Stage. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... . ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a . ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . National Institutes of Health. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - . University of Southampton EPrints. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts . ResearchGate. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

  • Help needed with unreproducible Suzuki coupling . Reddit. [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant . National Institutes of Health. [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... . ResearchGate. [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions . ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts . SciSpace. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor . MDPI. [Link]

  • Advances in Cross-Coupling Reactions . National Institutes of Health. [Link]

  • Advances in Cross-Coupling Reactions . MDPI. [Link]

  • 3-bromo-5-iodo-2-methoxy-4-methylpyridine . PubChemLite. [Link]

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Technical Support Center: Purification of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-iodo-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who work with halogenated pyridine intermediates. Here, we address common challenges and frequently asked questions encountered during the purification of this and structurally similar compounds, blending established chemical principles with practical, field-tested solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing robust, step-by-step solutions.

Question 1: My crude reaction mixture is a dark, oily tar instead of a solid. How should I approach purification?

Answer: This is a frequent outcome, often resulting from polymerization, degradation byproducts, or residual high-boiling solvents. An oily or tar-like crude product is not suitable for direct recrystallization and should be purified using chromatography.

  • Causality: The basic nature of the pyridine nitrogen can catalyze side reactions, and residual acids or bases from the synthesis can contribute to degradation upon heating or concentration, leading to the formation of complex, non-crystalline mixtures.

  • Recommended Solution:

    • Initial Cleanup: Dissolve the crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Aqueous Wash: If your synthesis involved acidic or basic conditions, perform a gentle aqueous wash. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid or a dilute ammonium chloride (NH₄Cl) solution for excess base. Wash with brine to minimize product loss to the aqueous layer.[1]

    • Dry Loading for Chromatography: After drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filtering, add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution. Concentrate this slurry on a rotary evaporator until you obtain a dry, free-flowing powder.[2] This dry loading technique prevents the introduction of highly polar solvents to the column and often results in sharper bands and better separation.

    • Proceed to Flash Column Chromatography: Purify the material using the detailed protocol provided in this guide.

Question 2: I'm getting poor separation (co-elution) of my product from impurities during column chromatography. What can I do to improve resolution?

Answer: Poor separation is typically due to an improperly optimized mobile phase or challenging impurities like isomers, which have very similar polarities to the desired product.[3]

  • Causality: Isomeric byproducts, such as other regioisomers of bromo-iodo-4-methylpyridine, or starting material carryover can have Rf values very close to the product, making separation difficult with standard solvent systems.[1]

  • Recommended Solution: A Multi-faceted Approach

    • Optimize the Mobile Phase: The most critical factor is the eluent system.[3] Use Thin Layer Chromatography (TLC) to systematically screen solvent systems. A good starting point for halogenated pyridines is a gradient of ethyl acetate in hexanes.[1]

      • Goal: Aim for an Rf value of 0.25-0.35 for your target compound. This range provides a good balance between resolution and elution time.[4]

      • Strategy: If spots are co-eluting, decrease the overall polarity of the eluent system (e.g., go from 20% EtOAc/Hexanes to 10% or 5%). This will move all spots further down the TLC plate, increasing the separation between them.

      • Alternative Solvents: If an EtOAc/Hexanes system fails, try a different solvent combination that offers alternative selectivity. A dichloromethane/hexanes system can sometimes resolve impurities that co-elute in ethyl acetate.[1]

    • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a low polarity mobile phase (e.g., 2% EtOAc/Hexanes) and slowly increase the concentration of the more polar solvent. This technique helps to sharpen the bands of later-eluting compounds and can improve the separation of closely running spots.[3]

    • Increase the Column Length/Decrease Diameter: For very difficult separations, using a longer and narrower column increases the number of theoretical plates, providing more opportunities for the stationary phase to interact with the analytes and improve separation.[1]

    • Check Column Loading: Do not overload the column. A general rule is to use a silica-to-crude product mass ratio of at least 30:1 for easy separations, and 50:1 or even 100:1 for difficult ones.[3]

Question 3: My product seems to be decomposing or streaking badly on the silica gel column, leading to low recovery. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The issue stems from the interaction between the basic nitrogen atom and acidic silanol groups (Si-OH) on the silica surface.[5] This can lead to irreversible adsorption, peak tailing, and acid-catalyzed degradation.

  • Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the surface silanol groups. This strong interaction causes the compound to "stick" to the silica, resulting in broad, tailing peaks and, in some cases, decomposition.[5]

  • Recommended Solution:

    • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is standard.[3][6] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your product.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.[3]

      • Neutral Alumina: An excellent choice for acid-sensitive basic compounds.[3] You will need to re-optimize your solvent system, as alumina has different separation characteristics than silica.

      • Florisil: A magnesium silicate adsorbent that is less acidic than silica.[3]

    • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography. A shorter, wider column can also help reduce the total time the compound spends on the stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll find in my crude 3-Bromo-5-iodo-4-methylpyridine?

The impurity profile depends heavily on the synthetic route. Common synthesis involves the transformation of other pyridine derivatives.[7][8] Potential impurities include:

  • Unreacted Starting Materials: For example, if you are iodinating 3-Bromo-4-methylpyridine, some of this starting material will likely remain.

  • Isomeric Byproducts: Regioisomers formed during halogenation steps are common and often difficult to separate.[1]

  • Over-Halogenated Species: Formation of di-iodinated or di-brominated pyridines can occur if the reaction is not carefully controlled.[1]

  • Dehalogenated Species: Reductive removal of iodine or bromine can sometimes occur during workup or subsequent steps.

  • Reagents and Byproducts: Impurities from reagents used in synthesis, such as N-bromosuccinimide (NBS) yielding succinimide.[9]

Q2: Which purification technique should I try first: column chromatography or recrystallization?

The choice depends on the state and initial purity of your crude product. The following decision tree provides a general guideline.

G start Crude Product State? is_solid Is it a solid? start->is_solid Assess Physical Form is_oily Is it an oil/tar? is_solid->is_oily No recryst Attempt Recrystallization is_solid->recryst Yes chrom Perform Column Chromatography is_oily->chrom Yes success Success? (Pure Crystals) recryst->success end_pure Product Purified chrom->end_pure success->chrom No (Oiled out / Impure) success->end_pure Yes

Caption: Decision tree for selecting an initial purification method.

  • Rationale: Recrystallization is often faster and less solvent-intensive than chromatography.[10] If you have a solid product, it is worth attempting recrystallization first. If it fails or the product is an oil, column chromatography is the more robust and versatile method.

Q3: How do I properly assess the purity of my final product?

A combination of techniques is required to confidently establish purity, especially for materials intended for biological screening where purity of >95% is often required.[11]

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple different solvent systems. Co-spotting with your starting material is crucial to confirm it has been removed.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools.[11] A clean spectrum with correctly assigned peaks and integrations, showing no signals from impurities or residual solvents, is a strong indicator of purity. Absolute quantitative ¹H NMR (qNMR) can be used for precise purity determination.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by peak area percentage. It is considered a gold standard and is orthogonal to NMR, meaning it can detect impurities that might be invisible by NMR and vice versa.[11]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The reported melting point for the related compound 3-Bromo-5-iodopyridine is 127-131 °C, suggesting 3-Bromo-5-iodo-4-methylpyridine is also a solid at room temperature.[12]

Data Presentation & Key Parameters

Table 1: Recommended TLC Solvent Systems for Method Development

Solvent System (v/v)PolarityBest Suited ForComments
10% Ethyl Acetate / HexanesLowSeparating non-polar impurities from the moderately polar product.A standard starting point for many "normal" compounds.[6]
30% Ethyl Acetate / HexanesMediumGeneral purpose; often provides a good initial Rf value for the product.Good for getting a quick sense of the mixture's complexity.
10% Dichloromethane / HexanesLowResolving isomers that co-elute in EtOAc/Hexanes.Offers different selectivity compared to ester-based systems.[1]
50% Dichloromethane / HexanesMediumEluting moderately polar compounds.DCM has good dissolving power but can make columns run slower.[6]
1-2% Methanol / DichloromethaneHighVery polar impurities or highly functionalized pyridine derivatives.Use with caution; methanol can dissolve silica gel at >10% concentration.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a general procedure for purifying 3-Bromo-5-iodo-4-methylpyridine on a 20-50 gram scale of silica gel.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., a 2-3 cm diameter column for 1g of crude material).

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.[13]

    • Prepare a slurry of silica gel (e.g., 40 g of 230-400 mesh silica) in your starting, low-polarity eluent (e.g., 5% EtOAc/Hexanes).[1]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[13] Add another ~1 cm layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1 g) in a minimal amount of DCM.

    • Add 2-3 g of silica gel to this solution.

    • Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.

    • Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute drop level).[2]

    • Begin collecting fractions (e.g., 10-15 mL per tube).

    • If using a gradient, start with the low-polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, then 15%) after the non-polar impurities have eluted.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-5-iodo-4-methylpyridine.[3]

Protocol 2: Recrystallization

This protocol is for purifying a solid crude product that is mostly the desired compound.

  • Solvent Selection (The Critical Step):

    • Place a small amount of your crude solid (~20 mg) in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature.[14][15]

    • Heat the test tube in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.[14]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant, pure crystals should form.[16]

  • Main Recrystallization Procedure:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask with swirling. Add just enough hot solvent to completely dissolve the solid.[14] Adding too much solvent is a common mistake that will reduce your yield.[17]

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[18]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[16]

  • Crystal Collection and Drying:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent.

    • Pour the crystalline slurry into the funnel and apply vacuum.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[16]

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely.

Workflow Visualization

G start Start: Poor Column Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high rf_low Rf < 0.15 (Too Low) check_rf->rf_low rf_good Rf is 0.2-0.4 (Good Range) check_rf->rf_good sol_high Solution: Decrease Eluent Polarity (e.g., more Hexanes) rf_high->sol_high sol_low Solution: Increase Eluent Polarity (e.g., more EtOAc) rf_low->sol_low check_shape Check Spot Shape rf_good->check_shape shape_tail Streaking or Tailing? check_shape->shape_tail shape_coelute Spots Overlapping? check_shape->shape_coelute sol_tail Solution: Add 0.5-1% Triethylamine (TEA) to Eluent OR Switch to Alumina shape_tail->sol_tail sol_coelute Solution: 1. Try different solvent system (e.g., DCM/Hexanes) 2. Use a shallower gradient 3. Use a longer column shape_coelute->sol_coelute

Caption: Troubleshooting workflow for poor column chromatography separation.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Joseph, J. C., et al. (2012). General methods for flash chromatography using disposable columns. NIH Public Access. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Various Authors. (2014, April 2). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • Various Authors. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? ResearchGate. Retrieved from [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

Sources

troubleshooting low reactivity of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-iodo-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile, yet sometimes challenging, dihalogenated pyridine building block. My aim is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. This resource is structured as a series of frequently asked questions (FAQs) that directly address potential challenges in the lab.

Understanding the Reactivity of 3-Bromo-5-iodo-4-methylpyridine

Before diving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of 3-bromo-5-iodo-4-methylpyridine that govern its reactivity.

  • Electronic Effects : The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This generally makes the attached halogens more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to their benzene analogs. The nitrogen's lone pair can, however, coordinate to the metal center of a catalyst, potentially leading to inhibition.

  • Differential Halogen Reactivity : The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the iodine at the C-5 position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This differential reactivity is the key to achieving selective, stepwise functionalization.

  • Steric Hindrance : The methyl group at the C-4 position introduces steric bulk around the adjacent C-3 (bromo) and C-5 (iodo) positions. This hindrance can slow down reaction rates and may necessitate the use of bulkier ligands to promote efficient catalysis.

This interplay of electronic and steric factors, combined with the differential reactivity of the two halogens, dictates the optimal conditions for successful transformations.

Troubleshooting Guide & FAQs

Part 1: Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Question 1: I am seeing no reaction or very low conversion in my Suzuki coupling at the C-5 (iodo) position. What are the likely causes and how can I fix it?

Low reactivity in a Suzuki coupling at the more reactive C-I position often points to issues with the catalytic system or reaction setup.

Answer:

Several factors can contribute to the failure of a Suzuki-Miyaura coupling reaction. Let's break down the most common culprits:

  • Catalyst Inhibition or Deactivation:

    • Causality: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst. This is a very common issue with pyridine substrates.

    • Solution: Employ sterically hindered and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos). These bulky ligands create a coordinatively saturated environment around the palladium that can disfavor binding of the pyridine nitrogen while still allowing the catalytic cycle to proceed. Using a pre-catalyst, like an XPhos Pd G3 or G4 precatalyst, can also ensure a consistent source of active Pd(0).

  • Ineffective Base or Poor Solubility:

    • Causality: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. If the base is too weak or if it and the boronate are not sufficiently soluble in the reaction solvent, the reaction will stall.

    • Solution: For pyridine substrates, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Ensure your solvent system can dissolve the inorganic base; a co-solvent like water or using a phase-transfer catalyst can sometimes help. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are common choices.

  • Oxygen Contamination:

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it.

    • Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

Troubleshooting Workflow for Low Suzuki Conversion

G start Low Conversion at C-5 (Iodo) Position q1 Is your catalyst system optimized for pyridine substrates? start->q1 a1_no Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a modern Pd precatalyst (G3/G4). q1->a1_no No q2 Is the base strong enough and soluble? q1->q2 Yes a1_no->q2 a2_no Use a stronger base like K₃PO₄ or Cs₂CO₃. Consider a co-solvent (e.g., water) if solubility is an issue. q2->a2_no No q3 Was the reaction thoroughly degassed? q2->q3 Yes a2_no->q3 a3_no Improve degassing procedure (freeze-pump-thaw or extended inert gas sparging). q3->a3_no No end_node Re-run experiment with optimized conditions q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low Suzuki coupling reactivity.

Question 2: I have successfully coupled at the C-5 position, but now I'm struggling to get any reaction at the C-3 (bromo) position. Why is this happening?

Answer:

This is an expected challenge due to a combination of factors. The C-Br bond is inherently less reactive than the C-I bond in oxidative addition. Furthermore, after coupling a (potentially large) group at the C-5 position, the steric environment around the C-3 bromine becomes even more crowded.

  • Increased Steric Hindrance:

    • Causality: The newly introduced group at C-5, combined with the C-4 methyl group, creates significant steric congestion around the C-3 bromine, hindering the approach of the palladium catalyst.

    • Solution: You will likely need more forcing conditions. Increase the reaction temperature and consider using a catalyst system known to be effective for hindered substrates. Ligands with very large cone angles, like di-t-BuXPhos, might be necessary.

  • Lower Intrinsic Reactivity of C-Br:

    • Causality: The oxidative addition to a C-Br bond is slower than to a C-I bond. The initial catalytic system may not be active enough for this more challenging step.

    • Solution: A more electron-rich and reactive catalyst system is often required for aryl bromides compared to iodides. If you used a standard catalyst like Pd(PPh₃)₄ for the first step, it is unlikely to be effective for the second. Switch to a high-activity Buchwald-type catalyst system as mentioned previously.

Table 1: Recommended Starting Conditions for Stepwise Suzuki Coupling

ParameterStep 1: C-5 (Iodo) CouplingStep 2: C-3 (Bromo) Coupling
Pd Source Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3/G4 Precatalyst
Ligand SPhos or XPhosXPhos or di-t-BuXPhos
Pd/Ligand Ratio 1:2 to 1:41:2
Base K₃PO₄ or Cs₂CO₃K₃PO₄ or K-Ot-Bu
Solvent Toluene or 1,4-Dioxane/H₂OToluene or t-BuOH
Temperature 80-100 °C100-120 °C
Part 2: Metal-Halogen Exchange (Lithiation)

Question 3: I am attempting a lithium-halogen exchange to generate the 5-lithio species, but I am getting a complex mixture of products and low yield of my desired quenched product. What is going wrong?

Answer:

Metal-halogen exchange on pyridine rings is a powerful but delicate transformation that can be plagued by side reactions if not performed under optimal conditions.

  • Competitive Reaction Pathways:

    • Causality: Organolithium reagents like n-BuLi are both strong bases and strong nucleophiles. Besides the desired halogen exchange, n-BuLi can add nucleophilically to the electron-deficient pyridine ring (typically at C-2 or C-6) or deprotonate the methyl group. The exchange rate follows I > Br > Cl, so targeting the C-I bond is kinetically favored.

    • Solution:

      • Temperature is Critical: Perform the reaction at very low temperatures (typically -78 °C, but sometimes as low as -100 °C) to favor the kinetically faster lithium-iodine exchange over other pathways.

      • Solvent Choice: Use a non-coordinating solvent like toluene or hexanes. Ethereal solvents like THF can sometimes accelerate undesired side reactions, although they are often necessary for solubility. If THF is needed, it should be added cautiously at low temperature.

      • Inverse Addition: Add your solution of 3-bromo-5-iodo-4-methylpyridine slowly to the n-BuLi solution at low temperature. This "inverse addition" keeps the concentration of the organolithium reagent low, minimizing side reactions with the starting material or the newly formed pyridyllithium species.

  • Instability of the Lithiated Intermediate:

    • Causality: Pyridyllithium species can be unstable, especially at higher temperatures, and may decompose or oligomerize.

    • Solution: Trap the generated organolithium species with your electrophile immediately at low temperature. Do not allow the reaction mixture to warm up before the electrophile has been added and has had time to react.

Experimental Protocol: Selective Lithium-Iodine Exchange

This protocol provides a robust starting point for the selective generation of 3-bromo-4-methyl-5-pyridyllithium.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous toluene (or THF).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add n-butyllithium (1.05 equivalents) via syringe to the cooled solvent.

  • Inverse Addition: In a separate dry flask, dissolve 3-bromo-5-iodo-4-methylpyridine (1.0 equivalent) in a minimum amount of anhydrous toluene/THF. Slowly add this solution dropwise via syringe to the stirred n-BuLi solution, ensuring the internal temperature does not rise above -70 °C.

  • Exchange Reaction: Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add your desired electrophile (1.1 equivalents), either neat or as a solution in anhydrous solvent, dropwise to the reaction mixture at -78 °C.

  • Completion: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Proceed with standard aqueous workup and extraction.

Reactivity Hierarchy Diagram

G reactivity General Reactivity in Pd-Catalyzed Cross-Coupling node1 C-I (Position 5) - Weaker Bond - More Polarizable - Faster Oxidative Addition node2 C-Br (Position 3) - Stronger Bond - Less Polarizable - Slower Oxidative Addition node1->node2 More Reactive >

Caption: Relative reactivity of C-I vs. C-Br bonds.

By methodically addressing these common issues related to catalysis, reaction conditions, and substrate-specific properties, you can significantly improve the success rate of your experiments with 3-bromo-5-iodo-4-methylpyridine.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). National Institutes of Health (NIH).
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024, June 20). Dalton Transactions (RSC Publishing).
  • Optimization of Organolithium Reactions. (2020, May 15).
  • EAS Reactions of Pyridine Explained. (2024, September 23). Pearson.
  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (n.d.). PubMed.
  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate.
  • Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. (n.d.). ElectronicsAndBooks.
  • Pyridine Ligands - Ligands & Coordination Complexes. (n.d.). Alfa Chemistry.
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.). ResearchGate.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025, December). BenchChem.
  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422.
  • 3-Bromo-5-iodo-2-methoxy-6-methylpyridine. (n.d.). BenchChem.
  • Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions. (2025, August 6). ResearchGate.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog.
  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2025, August 6). ResearchGate.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). National Institutes of Health (NIH).
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Lithium Halogen Exchange in Pyridine. (n.d.). Scribd.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health (NIH).
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate.

Navigating Catalyst Poisoning in Cross-Coupling Reactions of 3-Bromo-5-iodo-4-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges encountered with 3-Bromo-5-iodo-4-methylpyridine in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalyst poisoning and reaction optimization with this versatile but challenging substrate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The Challenge: Understanding the "Enemy"

3-Bromo-5-iodo-4-methylpyridine is a valuable building block, offering two distinct reactive sites for sequential functionalization. However, the very feature that makes it attractive—the pyridine nitrogen—is also its Achilles' heel in transition-metal catalysis. The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center (typically palladium), effectively acting as a potent catalyst poison.[1] This coordination blocks the active sites required for the catalytic cycle, leading to a cascade of common experimental failures: stalled reactions, low yields, and the dreaded formation of palladium black.

This guide will equip you with the knowledge and practical steps to anticipate and overcome these challenges, turning potential failures into successful syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when working with 3-Bromo-5-iodo-4-methylpyridine.

Q1: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What's the likely cause?

A1: This is a classic symptom of catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen coordinates to the palladium center, inhibiting its catalytic activity.[1] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center, and their electron-donating nature facilitates the oxidative addition step.

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[1]

  • Choice of Base Matters: If you are using a weak base, consider switching to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and, if the reaction is water-sensitive, anhydrous.

  • Solvent System Optimization: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) with water is often effective for Suzuki reactions. Crucially, ensure your organic solvents are rigorously degassed to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of your boronic acid.

  • Temperature Increase: If the reaction remains sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be necessary to overcome the activation energy barrier for oxidative addition.

Q2: I'm attempting a sequential cross-coupling. Which halogen reacts first, and how can I ensure selectivity?

A2: In dihalogenated pyridines like 3-Bromo-5-iodo-4-methylpyridine, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for selective cross-coupling at the 5-iodo position under carefully controlled conditions.

Ensuring Selectivity:

  • Mild Reaction Conditions: To favor reaction at the more reactive C-I bond, start with milder conditions. This includes using a highly active catalyst system at a lower temperature.

  • Catalyst System: A catalyst like Pd(PPh₃)₄ can often provide good selectivity for the iodo position. For more challenging couplings, a more active catalyst system with a bulky phosphine ligand might be necessary, but careful temperature control is key.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organoboron reagent to ensure complete conversion at the iodo position before attempting the second coupling.

Q3: I'm observing significant formation of debrominated or deiodinated byproducts. What's happening and how can I stop it?

A3: The formation of these byproducts is due to a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.

Prevention Strategies:

  • Identify the Hydride Source: Potential hydride sources include the solvent (e.g., alcohols), impurities in the reagents, or even the boronic acid itself.

  • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions to minimize water as a potential hydride source.

  • Choice of Base: Some bases can promote hydrodehalogenation more than others. Experiment with different bases to find one that minimizes this side reaction.

  • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. They are often more stable and less prone to protodeboronation, a related side reaction that can also lead to hydrodehalogenation.

Q4: My Sonogashira coupling is failing. Are there specific considerations for this reaction?

A4: Yes, Sonogashira couplings are also susceptible to poisoning by the pyridine nitrogen. The traditional copper co-catalyst can also be complexed by the pyridine, further complicating the reaction.

Sonogashira-Specific Troubleshooting:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern catalyst systems are effective without a copper co-catalyst, which can simplify the reaction and avoid copper-related side reactions.

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are beneficial.

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and freshly distilled.

Proactive Measures: Setting Yourself Up for Success

Protocol 1: Purification of 3-Bromo-5-iodo-4-methylpyridine to Remove Potential Catalyst Poisons

Commercially available starting materials can contain impurities that act as catalyst poisons. A simple purification step can significantly improve reaction outcomes.

Materials:

  • 3-Bromo-5-iodo-4-methylpyridine

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude 3-Bromo-5-iodo-4-methylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Rationale: This standard column chromatography procedure effectively removes polar impurities that could coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocols

Protocol 2: Robust Suzuki-Miyaura Coupling of 3-Bromo-5-iodo-4-methylpyridine at the 5-Iodo Position

This protocol is designed to be robust against catalyst poisoning and achieve high yields for the selective coupling at the more reactive iodo position.

Materials:

  • Purified 3-Bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 3-Bromo-5-iodo-4-methylpyridine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of a bulky, electron-rich ligand (SPhos) and a strong base (K₃PO₄) in a degassed solvent system creates an environment that favors the catalytic cycle and minimizes deactivation pathways.

Quantitative Data Summary

The choice of ligand can have a dramatic impact on the yield of Suzuki-Miyaura reactions with bromopyridines. The following table provides a comparative overview of ligand performance.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100495
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298

Note: This data is representative for the Suzuki coupling of 3-bromopyridine with phenylboronic acid and serves as a general guide.[2] Actual results with 3-Bromo-5-iodo-4-methylpyridine may vary.

Visualizing the Problem and Solution

Diagram 1: The Mechanism of Catalyst Poisoning

G cluster_catalyst Active Catalyst cluster_substrate Substrate Pd(0)L2 Active Pd(0) Catalyst Poisoned_Complex Inactive Pd-Pyridine Complex (Poisoned Catalyst) Pd(0)L2->Poisoned_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Desired Catalytic Cycle (e.g., Suzuki Coupling) Pd(0)L2->Catalytic_Cycle Enters Cycle Pyridine 3-Bromo-5-iodo-4-methylpyridine (with N lone pair) Pyridine->Poisoned_Complex Poisoned_Complex->Catalytic_Cycle Blocked

Caption: Mechanism of catalyst poisoning by the pyridine substrate.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or Stalled Reaction Check_Purity Is Starting Material Pure? Start->Check_Purity Purify Purify Substrate (Protocol 1) Check_Purity->Purify No Check_Ligand Using Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) Check_Purity->Check_Ligand Yes Purify->Check_Ligand Change_Ligand Switch to Recommended Ligand Check_Ligand->Change_Ligand No Check_Conditions Are Conditions Optimized? (Base, Solvent, Temp) Check_Ligand->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Conditions Optimize Base, Solvent (Degassed), and Temperature Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Sources

Technical Support Center: Sonogashira Reactions of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing Sonogashira cross-coupling reactions, with a specific focus on the challenging substrate, 3-bromo-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C bond formation while minimizing undesirable side reactions. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Challenge of Selectivity and Homocoupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] When working with dihalogenated substrates like 3-bromo-5-iodo-4-methylpyridine, the primary goal is to achieve chemoselective coupling at the more reactive C-I bond.[1] The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[1][3]

However, a pervasive and often yield-limiting side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Glaser-Hay coupling.[1][4][5] This reaction, promoted by the copper(I) co-catalyst in the presence of oxygen, leads to the formation of symmetric 1,3-diynes, complicating purification and reducing the yield of the desired product.[1][4][6][7][8] This guide provides a structured approach to understanding, troubleshooting, and ultimately controlling this delicate balance.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My primary product is the homocoupled alkyne dimer (Glaser product), with very low yield of the desired 5-alkynyl-3-bromo-4-methylpyridine. What is happening and how do I fix it?

A1: This is a classic case of the Glaser coupling pathway outcompeting the Sonogashira cross-coupling cycle. The root cause is almost always the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[4][5][7][8]

  • Core Problem: The copper(I) acetylide, a key intermediate in the Sonogashira cycle, is susceptible to oxidation, leading to dimerization.[4][5]

  • Immediate Actions & Rationale:

    • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser homocoupling is to remove its primary catalyst.[1][7][8][9] Copper-free Sonogashira reactions are well-established and highly effective, though they may require adjustments in ligands, bases, or temperature to achieve optimal rates.[1][2][10]

    • Implement Rigorous Anaerobic Conditions: If a copper co-catalyst is necessary, oxygen exclusion is paramount.[1][7][8]

      • Degassing: Use a minimum of three freeze-pump-thaw cycles for all solvents. Simply bubbling argon or nitrogen is often insufficient to remove all dissolved oxygen.

      • Inert Atmosphere: Ensure a positive pressure of a high-purity inert gas (argon or nitrogen) is maintained throughout the entire setup and reaction duration.

    • Use an Amine Base: Amine bases like triethylamine or diisopropylethylamine (DIPEA) not only act as a proton scavenger but also help maintain copper in its reduced Cu(I) state, disfavoring the oxidative homocoupling pathway.[7]

    • Introduce a Reducing Atmosphere: One advanced technique is to perform the reaction under a diluted hydrogen gas atmosphere (e.g., mixed with nitrogen or argon), which has been shown to reduce homocoupling side products to as low as 2%.[11][12][13]

Q2: The reaction is sluggish or stalls completely, even at elevated temperatures. I see a black precipitate forming. What should I do?

A2: A stalled reaction accompanied by a black precipitate ("palladium black") indicates decomposition of your palladium catalyst. [3][14] This deactivation prevents the catalytic cycle from proceeding. The pyridine nitrogen in your substrate can also potentially coordinate to the palladium center, inhibiting its activity.

  • Core Problem: The active Pd(0) species is unstable and has precipitated from the solution.

  • Immediate Actions & Rationale:

    • Ligand Selection is Critical:

      • Bulky, Electron-Rich Ligands: Switch from common ligands like PPh₃ to more robust Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[15][16] These ligands create a sterically hindered and electron-rich environment around the palladium, which stabilizes the active catalyst, promotes the rate-limiting oxidative addition step, and prevents catalyst decomposition.[15]

      • Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective.[17]

    • Check Reagent Quality:

      • Palladium Precatalyst: Ensure you are using a fresh, high-quality palladium source. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[3]

      • Base Purity: Amine bases can oxidize over time. Using a freshly distilled amine is recommended.[14]

    • Solvent Choice: Certain solvents, anecdotally including THF, may promote the formation of palladium black.[14] Consider switching to solvents like DMF, dioxane, or using the amine base as the solvent.[17]

Q3: I am observing coupling at both the iodo and bromo positions, or I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the C-I bond?

A3: This indicates that your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.

  • Core Problem: The energy input is sufficient to activate the less reactive C-Br bond.

  • Immediate Actions & Rationale:

    • Control the Temperature: This is the most crucial parameter for selectivity.

      • Start at Room Temperature: The C-I bond is significantly more reactive and should couple at or near room temperature.[1] Only increase the temperature gradually if no reaction is observed. Aryl bromides typically require heating to react.[3][17]

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Using a large excess can drive the reaction towards di-substitution, especially if the reaction time is prolonged.

    • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the mono-iodinated product is maximized to prevent subsequent coupling at the bromine position.

Frequently Asked Questions (FAQs)

Q: Why is homocoupling called Glaser coupling? A: The reaction is named after Carl Glaser, who first reported the copper-mediated oxidative homocoupling of terminal alkynes in 1869.[4][5] It is one of the earliest examples of a C-C bond-forming reaction in organic synthesis.[4]

Q: What is the mechanistic difference between the Sonogashira cycle and the Glaser coupling pathway? A: They are competing catalytic cycles that share a common copper acetylide intermediate.

  • Sonogashira Cycle: Involves two interconnected cycles (Palladium and Copper). The copper acetylide undergoes transmetalation to the palladium center, which then reductively eliminates to form the cross-coupled product.[15]

  • Glaser Pathway: Involves only the copper catalyst. Two molecules of the copper acetylide undergo an oxidative dimerization in the presence of an oxidant (like O₂) to form the 1,3-diyne product.[4][5][7]

Q: Can I run the reaction under aerobic conditions? A: While some modern protocols have been developed for aerobic conditions, for standard Sonogashira reactions, especially those sensitive to homocoupling, it is strongly discouraged.[18] Oxygen is the primary promoter of the undesired Glaser coupling side reaction.[1][7][8][19] Strict anaerobic conditions are recommended for best results.[1]

Visualizing the Competing Pathways

To better understand the process, the following diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling Cycle cluster_copper Copper Acetylide Formation cluster_glaser Glaser Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-C≡CR² reductive_elimination->product alkyne H-C≡CR² base Base, Cu(I) alkyne->base cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation (Desired) cu_acetylide_glaser 2x Cu-C≡CR² cu_acetylide->cu_acetylide_glaser (Undesired Side Reaction) base->cu_acetylide oxidative_coupling Oxidative Coupling dimer_product R²-C≡C-C≡CR² oxidative_coupling->dimer_product o2 O₂ (Oxidant) cu_acetylide_glaser->oxidative_coupling

Caption: Competing Sonogashira and Glaser pathways originating from the copper acetylide intermediate.

Recommended Protocols & Data

Table 1: Key Parameter Optimization
ParameterRecommendation for Selectivity (C-I)Rationale
Catalyst System Copper-Free: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Copper-Based: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-2 mol%)Copper-free systems eliminate the primary cause of homocoupling.[1][7][20] Bulky ligands stabilize the Pd catalyst.[15]
Base Copper-Free: Cs₂CO₃ or K₃PO₄ (2 equiv)Copper-Based: DIPEA or Et₃N (2-3 equiv, or as solvent)Inorganic bases are effective in many copper-free protocols.[10][19] Amine bases help keep copper reduced.[7]
Solvent Dioxane, Toluene, or DMF (degassed)These solvents are common and effective for Sonogashira reactions.[17]
Temperature Room Temperature (20-25 °C)The C-I bond is highly reactive and should not require heating, thus maximizing selectivity over the C-Br bond.[1]
Atmosphere Strict Inert (Argon or Nitrogen)Essential to prevent oxygen-promoted Glaser coupling.[1][8][19]
Experimental Protocol: Selective Copper-Free Sonogashira Coupling

This protocol is a robust starting point for the selective mono-alkynylation of 3-bromo-5-iodo-4-methylpyridine.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 3-bromo-5-iodo-4-methylpyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

    • Add the inorganic base, such as Cs₂CO₃ (2.0 equiv).

    • Seal the flask with a septum.

  • Degassing and Reagent Addition:

    • Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.

    • Add the degassed solvent (e.g., dioxane) via cannula or syringe.

    • Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product.

    • The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • Sonogashira coupling - Wikipedia.
  • Glaser Coupling - Alfa Chemistry.
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  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Public
  • Glaser coupling - Grokipedia.
  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction | Request PDF - ResearchG
  • Technical Support Center: Minimizing Dimer Form
  • Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene - Benchchem.
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  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
  • Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions - ResearchG
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchG
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07).
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  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Public
  • Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007-09-08).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Sonogashira coupling reaction with diminished homocoupling - PubMed.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal.
  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-07).
  • Troubleshooting poor yields in Sonogashira reactions with halogen
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
  • (PDF)
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine - Benchchem.

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Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-5-iodo-4-methylpyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer scientifically grounded protocols to ensure a safe, efficient, and reproducible process.

Section 1: Synthetic Route Overview

The synthesis of 3-Bromo-5-iodo-4-methylpyridine is typically achieved via a two-step electrophilic halogenation of 4-methylpyridine. The electron-deficient nature of the pyridine ring necessitates carefully chosen conditions to achieve the desired regioselectivity.[1][2] The process involves an initial bromination at the C-3 position, followed by iodination at the C-5 position.

Synthetic_Workflow Start 4-Methylpyridine Step1 3-Bromo-4-methylpyridine (Intermediate) Start->Step1 Step 1: Bromination (e.g., Br₂, H₂SO₄) Step2 3-Bromo-5-iodo-4-methylpyridine (Final Product) Step1->Step2 Step 2: Iodination (e.g., I₂, HIO₃)

Caption: General synthetic workflow for 3-Bromo-5-iodo-4-methylpyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

The most established route involves a sequential two-step halogenation. First, 4-methylpyridine is brominated to yield 3-bromo-4-methylpyridine. This intermediate is then iodinated to produce the final product. Electrophilic halogenation of pyridines can be challenging due to the ring's low reactivity and often requires harsh acidic conditions, such as fuming sulfuric acid, to promote the reaction.[1][3]

Q2: What are the primary safety concerns when handling bromine and iodine at a large scale?

Both bromine and iodine are hazardous materials that require strict safety protocols.

  • Bromine (Br₂): A highly corrosive and toxic liquid that produces suffocating vapor. It can cause severe chemical burns on contact. Scale-up requires a closed system with excellent ventilation and a dedicated scrubber system (e.g., sodium thiosulfate or sodium bisulfite solution) to neutralize any vented fumes or accidental releases. In-situ generation of bromine from sources like HBr and an oxidant in a flow reactor is a modern approach to mitigate the risks of storing and handling bulk bromine.[4]

  • Iodine (I₂): A solid that readily sublimes to produce a violet, irritating vapor. While less acutely hazardous than bromine, inhalation can cause respiratory tract irritation.[5]

  • Exothermic Reactions: Both halogenation steps are exothermic. The risk of a thermal runaway is a major concern during scale-up because the reactor's volume increases by the cube of its radius, while the surface area available for heat exchange only increases by the square.[6][7] This disparity can lead to a catastrophic failure of temperature control.

Q3: How does the regioselectivity of the halogenation steps change during scale-up?

Regioselectivity is governed by reaction kinetics and thermodynamics, which can be influenced by scale-up parameters like mixing and heat transfer.

  • Bromination (C-3): In a strong acid, the pyridine nitrogen is protonated, making the ring highly electron-deficient and directing electrophilic attack to the meta-position (C-3 or C-5). The C-4 methyl group is a weak activator. The primary challenge is preventing over-bromination to yield 3,5-dibromo-4-methylpyridine.

  • Iodination (C-5): In the second step, the existing bromo and methyl groups direct the incoming iodine. The C-5 position is favored. Poor temperature control or localized concentration gradients due to inefficient mixing can lead to the formation of undesired isomers or impurities.[8]

Q4: Should I opt for a one-pot synthesis or a stepwise approach with intermediate isolation?

While a one-pot process seems more efficient, a stepwise approach with the isolation and purification of the 3-bromo-4-methylpyridine intermediate is strongly recommended for scale-up.

  • Advantages of Isolation: It allows for the removal of unreacted starting material and byproducts from the first step. This ensures that the iodination step begins with clean material, which simplifies the final purification and often leads to a higher overall yield and purity of the final product.

  • Disadvantages of One-Pot: Impurities from the bromination step can interfere with the iodination reaction, leading to a complex mixture that is difficult to purify at scale.

Section 3: Troubleshooting Guide
Problem Area: Reaction Control & Exotherms

Q: My bromination reaction is showing a dangerous temperature spike. What's happening and how can I control it?

A rapid temperature increase (exotherm) during the bromination of 4-methylpyridine is a sign of a potential thermal runaway. This occurs when the reaction generates heat faster than the reactor's cooling system can remove it.[9]

Potential Causes:

  • Reagent Addition Rate: The bromine is being added too quickly.

  • Inadequate Cooling: The reactor's cooling capacity is insufficient for the batch size. The surface-area-to-volume ratio decreases significantly at a larger scale.[7]

  • Poor Mixing: Inefficient stirring is creating localized "hot spots" where the reaction rate accelerates, triggering a runaway.[10][11]

Recommended Solutions:

  • Perform a Calorimetry Study: Before scaling up, use a technique like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[10] This data is essential for designing a safe process.

  • Implement Semi-Batch Addition: Add the bromine solution dropwise or via a pump at a controlled rate. The addition rate should be tied to the reactor's internal temperature, stopping or slowing if the temperature exceeds a set limit.[6]

  • Ensure Efficient Heat Transfer:

    • Verify that the reactor's jacket and/or internal cooling coils are functioning correctly and can handle the calculated heat load.

    • Use an overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine) to ensure good mixing and heat distribution.[11]

  • Dilution: Increasing the solvent volume can help absorb some of the heat generated, acting as a heat sink.

Q: I'm observing poor conversion in the iodination step at larger scales, even with extended reaction times. What could be the cause?

Potential Causes:

  • Poor Mass Transfer: The reaction mixture may be a heterogeneous slurry, and inefficient mixing at scale can prevent the reagents from interacting effectively.

  • Reagent Degradation: The iodinating agent may be unstable under the reaction conditions over long periods.

  • Insufficient Activation: The conditions (e.g., acid concentration, temperature) may not be sufficient to drive the reaction to completion at a larger volume.

Recommended Solutions:

  • Improve Agitation: Increase the stirrer speed (RPM) and ensure the impeller is correctly positioned to suspend all solids and create a homogeneous mixture.

  • Optimize Temperature: While avoiding high temperatures is crucial for safety, a modest increase within safe limits determined by calorimetry can improve the reaction rate.

  • Verify Reagent Stoichiometry: Ensure that the molar ratios of all reagents are correct for the scaled-up batch. Inaccurate measurements can lead to incomplete reactions.

Problem Area: Purity & Byproduct Formation

Q: My final product is contaminated with 3,5-dibromo-4-methylpyridine or 3-bromo-5,X-diiodo-4-methylpyridine. How can I prevent this?

This is an issue of over-halogenation due to poor reaction control.

Recommended Solutions:

  • Stoichiometric Control: Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95-0.98 equivalents) in each step to ensure the starting material is fully consumed before significant di-halogenation occurs.

  • Controlled Addition: Add the halogenating agent slowly and monitor the reaction progress closely using in-process controls (IPCs) like HPLC or GC. Stop the addition once the desired level of conversion is reached.

  • Temperature Management: Lowering the reaction temperature can often increase selectivity and reduce the rate of secondary reactions.

Troubleshooting_Low_Yield Problem Low Yield or Purity Cause1 Poor Thermal Control Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Impure Intermediate Problem->Cause3 Sol1a Perform Calorimetry Study Cause1->Sol1a Sol1b Control Reagent Addition Rate Cause1->Sol1b Sol2a Use Overhead Stirrer Cause2->Sol2a Sol2b Optimize Impeller Design/Speed Cause2->Sol2b Sol3a Isolate & Purify Intermediate Cause3->Sol3a Sol3b Implement In-Process Controls (IPCs) Cause3->Sol3b

Caption: Decision tree for troubleshooting low yield and purity issues.

Problem Area: Work-up & Purification

Q: My product is difficult to crystallize at a large scale. What parameters should I optimize?

Crystallization issues during scale-up are common and often related to purity and cooling profiles.

Recommended Solutions:

  • Solvent Screen: Perform a systematic screen of anti-solvents to find a system that provides good yield and high purity.

  • Controlled Cooling: Implement a slow, controlled cooling ramp instead of crash-cooling. This promotes the growth of larger, purer crystals.

  • Seeding: Introduce a small quantity of pure product (seed crystals) at the point of supersaturation to encourage controlled crystallization and prevent oiling out.

  • Purity Check: Ensure the crude material is sufficiently pure. High levels of impurities can inhibit crystallization. Consider a pre-purification step like a charcoal treatment or a wash to remove problematic impurities.

Section 4: Recommended Scale-Up Protocol & Analytical Methods

Disclaimer: This protocol is a guideline and must be adapted and optimized based on laboratory-scale experiments and rigorous safety assessments (e.g., calorimetry).

Step 1: Synthesis of 3-Bromo-4-methylpyridine
  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with an overhead stirrer, temperature probe, cooling jacket, and a line to a caustic scrubber with concentrated sulfuric acid.

  • Charge Starting Material: Cool the acid to 0-5 °C and slowly add 4-methylpyridine (1.0 eq) while maintaining the temperature below 20 °C.

  • Bromine Addition: Prepare a solution of bromine (0.98 eq) in concentrated sulfuric acid. Add this solution dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C and monitor the reaction by HPLC/GC until the 4-methylpyridine is consumed.

  • Quench: Slowly and carefully add the reaction mixture to a separate vessel containing ice and water, ensuring the quench temperature is kept below 25 °C.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to ~8-9 with a base (e.g., NaOH solution). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-methylpyridine. Purify further by distillation or crystallization if necessary.

Step 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine
  • Reactor Setup: Charge the reactor with 3-bromo-4-methylpyridine (1.0 eq) and a suitable solvent (e.g., acetic acid).

  • Charge Reagents: Add the iodinating reagents (e.g., iodine (1.0 eq) and an oxidant like iodic acid or nitric acid).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 60-80 °C) and stir. Monitor the reaction by HPLC/GC.

  • Work-up: After completion, cool the reaction mixture and quench by adding it to an aqueous solution of sodium thiosulfate to destroy any excess iodine.[8]

  • Isolation & Purification: Neutralize the solution, extract the product with an organic solvent, wash, dry, and concentrate. The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Recommended In-Process Controls (IPCs)
StageAnalytical MethodPurpose
Step 1: Bromination HPLC / GCMonitor consumption of 4-methylpyridine
Step 2: Iodination HPLC / GCMonitor consumption of 3-bromo-4-methylpyridine
Final Product HPLC, ¹H NMR, LC-MSConfirm purity, identity, and structure
References
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.

  • Scale-up Systems. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.

  • Mitchell, T. F., & Mullan, S. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.

  • Sandtorv, A. H., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

  • ACS Green Chemistry Institute. (n.d.). Bromination Reagent Guide.

  • Royal Society of Chemistry. (2013). Supplementary Information for Synthetic routes to compounds 5 and 10-19.

  • ChemicalBook. (n.d.). 3,5-Dibromo-4-methylpyridine synthesis.

  • Angene Chemical. (n.d.). 2,5-Dibromo-4-methylpyridine.

  • McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

  • Olah, G. A., & Qi, W. (1994). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of Organic Chemistry.

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.

  • PubChem. (n.d.). 4-Methylpyridine.

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.

  • Lee, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines.

  • Smoleń, S., et al. (2021). The Effect of Bromine and Iodine on the Plant Growth, Phytochemical Composition and Antioxidant Capacity of Dandelion. International Journal of Molecular Sciences.

  • ResearchGate. (n.d.). Co-Occurrence of Bromine and Iodine Species in US Drinking Water Sources.

  • Google Patents. (n.d.). Halogenation of pyridine compounds.

  • ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

  • BLDpharm. (n.d.). 3-Bromo-5-iodo-4-methylpyridin-2-amine.

  • Google Patents. (n.d.). Synthesis of 3, 5-dibromo-4-iodopyridine.

  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Steam Distillation.

  • Google Patents. (n.d.). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

  • EFSA Panel on Contaminants in the Food Chain. (2021). Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal.

  • BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.

  • American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation.

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.

  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.

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  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-iodo-4-methylpyridine and 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are ubiquitous cores in a vast array of pharmaceuticals and advanced materials. The precise introduction of substituents dictates molecular properties and biological activity. This guide provides an in-depth, objective comparison of the reactivity of two valuable, yet distinct, pyridine-based building blocks: 3-bromo-5-iodo-4-methylpyridine and 3,5-dibromopyridine .

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for designing efficient, selective, and high-yielding synthetic routes. We will explore the fundamental principles governing their behavior in key transformations, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.

Chapter 1: The Decisive Factor: Unraveling Halogen Reactivity

The synthetic utility of halogenated aromatic compounds is predominantly defined by their participation in reactions that form new carbon-carbon and carbon-heteroatom bonds. The choice of halogen is a critical parameter that dictates the required reaction conditions and the potential for selective transformations.

The C–X Bond: A Tale of Strength and Polarizability

The reactivity of aryl halides (Ar-X) in the majority of palladium-catalyzed cross-coupling reactions is governed by the oxidative addition step, which is often rate-determining.[1] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. The energy of this bond is therefore a crucial factor.

The carbon-halogen bond dissociation energies (BDEs) follow the trend C-Br > C-I. The carbon-iodine bond is longer and weaker, making it more susceptible to cleavage by the palladium catalyst.[2] This fundamental property establishes the general reactivity trend for aryl halides:

I >> Br > OTf >> Cl > F [3]

This hierarchy is the cornerstone of chemoselective synthesis. For a molecule like 3-bromo-5-iodo-4-methylpyridine, which contains two different halogens, this reactivity difference is a powerful tool. It allows for the selective functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond intact for subsequent transformations.[4]

Electronic and Steric Nuances

While bond strength is the primary driver, the electronic environment of the pyridine ring and steric factors also play a role. The pyridine ring is inherently electron-deficient. In 3-bromo-5-iodo-4-methylpyridine , the methyl group at the 4-position is a weak electron-donating group through induction, which can slightly modulate the reactivity of the adjacent halogens. However, its main influence is likely steric, potentially hindering the approach of bulky catalysts to the C-Br and C-I bonds. In 3,5-dibromopyridine , the two bromine atoms are electronically and sterically equivalent, making selective monofunctionalization more challenging and often leading to mixtures of mono- and di-substituted products unless reaction conditions are carefully controlled.

Chapter 2: A Head-to-Head Comparison in Key Transformations

The true measure of a building block's utility is its performance in the crucible of chemical reactions. Here, we compare the expected reactivity of our two target molecules in some of the most powerful reactions in the synthetic chemist's arsenal.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized the synthesis of complex organic molecules.[5] The differential reactivity of the C-I and C-Br bonds in 3-bromo-5-iodo-4-methylpyridine allows for a sequential and controlled approach to building molecular complexity.

Logical Workflow for Selective Cross-Coupling

G cluster_0 Starting Material cluster_1 First Coupling (Selective at C-I) cluster_2 Second Coupling (at C-Br) start 3-Bromo-5-iodo-4-methylpyridine reaction1 Mild Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) start->reaction1 Partner 1 (R-M) product1 3-Bromo-5-(R)-4-methylpyridine reaction1->product1 reaction2 Harsher Pd-Catalyzed Cross-Coupling with a different partner (R') product1->reaction2 Partner 2 (R'-M) product2 3-(R')-5-(R)-4-methylpyridine reaction2->product2

Caption: Sequential functionalization of 3-bromo-5-iodo-4-methylpyridine.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateExpected ConditionsSelectivity/Outcome
Sonogashira Coupling 3-Bromo-5-iodo-4-methylpyridinePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp. Highly selective coupling at the C-I position.
3,5-DibromopyridinePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Elevated Temp. (e.g., 60-100°C) Mixture of mono- and di-alkynylated products. Achieving high mono-selectivity is challenging.
Suzuki Coupling 3-Bromo-5-iodo-4-methylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, ~80°C Highly selective coupling at the C-I position.
3,5-DibromopyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, ~100°C Mixture of mono- and di-arylated products.

This table is based on established principles of halogen reactivity and data from analogous systems.

Metal-Halogen Exchange: A Rapid and Selective Tool

Lithium-halogen exchange is a powerful method for generating organolithium species, which can then react with a wide range of electrophiles. This reaction is extremely fast, and its rate is highly dependent on the halogen.[6]

The exchange rates follow the same trend as in palladium catalysis: I > Br > Cl .[3] This difference is so pronounced that treating 3-bromo-5-iodo-4-methylpyridine with an alkyllithium reagent (like n-BuLi or t-BuLi) at very low temperatures (e.g., -78°C to -100°C) will result in exclusive and rapid exchange at the C-I position.[7] The resulting 3-bromo-4-methyl-5-lithiopyridine is a versatile intermediate that can be trapped with electrophiles (e.g., DMF to form an aldehyde, CO₂ to form a carboxylic acid).

For 3,5-dibromopyridine, lithium-halogen exchange will occur, but it requires slightly higher temperatures or longer reaction times, and there is no inherent selectivity between the two bromine atoms.

Table 2: Comparative Performance in Lithium-Halogen Exchange

SubstrateConditionsSelectivity/Outcome
3-Bromo-5-iodo-4-methylpyridine n-BuLi, THF, -78°C to -100°C Exclusive and rapid exchange at the C-I position.
3,5-Dibromopyridine n-BuLi, THF, -78°C Exchange occurs, but achieving mono-lithiation selectively is difficult.

Chapter 3: Experimental Protocols: From Theory to Practice

The following protocols are provided as robust starting points for researchers. They are based on established methodologies for the selective functionalization of dihaloarenes and the coupling of bromopyridines.

Protocol 1: Selective Sonogashira Coupling of 3-Bromo-5-iodo-4-methylpyridine

This protocol is designed for the selective coupling of a terminal alkyne at the C-5 (iodo) position.

Experimental Workflow: Selective Sonogashira Coupling

G setup 1. Setup - Flame-dried flask under Argon - Add 3-bromo-5-iodo-4-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI reagents 2. Reagent Addition - Add anhydrous THF and Et₃N - Degas the mixture - Add terminal alkyne setup->reagents reaction 3. Reaction - Stir at room temperature - Monitor by TLC reagents->reaction workup 4. Workup - Quench with NH₄Cl (aq) - Extract with EtOAc - Wash with brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by flash chromatography workup->purify product Product 3-Bromo-5-(alkynyl)-4-methylpyridine purify->product

Sources

A Comparative Guide to Suzuki Coupling Reactions: 3-bromo-5-iodo-4-methylpyridine vs. 3-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its robustness and broad functional group tolerance in constructing carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of two key dihalogenated pyridine building blocks in Suzuki coupling: 3-bromo-5-iodo-4-methylpyridine and 3-chloro-5-iodopyridine . We will delve into the principles governing their reactivity, supported by established data, to empower you to make informed decisions in your synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Principle

The Suzuki coupling reaction mechanism hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is directly correlated to the carbon-halogen (C-X) bond strength. The established order of reactivity for halogens in Suzuki coupling is:

I > Br > Cl > F [1][3]

This trend is a direct consequence of the decreasing C-X bond energies down the group, making the C-I bond the weakest and most susceptible to cleavage by the palladium catalyst. This fundamental principle is the primary determinant of chemoselectivity when multiple halogens are present on the aromatic ring.

Structural and Reactivity Analysis of the Substrates

Let's examine the structures of our two pyridine building blocks:

Figure 1. Structures of 3-bromo-5-iodo-4-methylpyridine and 3-chloro-5-iodopyridine.

For both molecules, the presence of an iodine atom dictates that the Suzuki coupling will overwhelmingly occur at the C-I bond. The significantly lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds ensures a high degree of chemoselectivity.[3][4]

3-bromo-5-iodo-4-methylpyridine:
  • Primary Reactive Site: The C-I bond at the 5-position is the primary site for Suzuki coupling.

  • Secondary Reactive Site: The C-Br bond at the 3-position is significantly less reactive and would require more forcing conditions to participate in a subsequent coupling.

  • Influence of the Methyl Group: The methyl group at the 4-position introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which might slightly decrease the reactivity of the pyridine ring towards oxidative addition compared to an unsubstituted analogue. However, this effect is generally minor. Sterically, the methyl group is adjacent to both halogens. While it may exert some steric hindrance, particularly for bulky boronic acids or bulky phosphine ligands on the palladium catalyst, this is not expected to inhibit the reaction at the more accessible 5-position significantly.[5][6]

3-chloro-5-iodopyridine:
  • Primary Reactive Site: Similar to the bromo-analogue, the C-I bond at the 5-position is the exclusive site of reaction under standard Suzuki conditions.

  • Secondary Reactive Site: The C-Cl bond at the 3-position is substantially less reactive than the C-Br bond. Aryl chlorides are notoriously challenging substrates for Suzuki coupling and often require specialized, highly active catalyst systems.[3]

  • Comparative Reactivity: In a direct comparison, both molecules will react selectively at the C-I bond. The intrinsic reactivity of the C-I bond is so much greater than C-Br and C-Cl that the difference between the bromo and chloro substituents at the 3-position will have a negligible effect on the initial coupling at the 5-position.

Expected Performance in Suzuki Coupling: A Comparative Table

Feature3-bromo-5-iodo-4-methylpyridine3-chloro-5-iodopyridineRationale
Primary Reaction Site C-5 (Iodo)C-5 (Iodo)The C-I bond is significantly weaker and more reactive than C-Br and C-Cl bonds in oxidative addition.[1][3]
Chemoselectivity HighVery HighExcellent discrimination between the highly reactive iodine and the less reactive bromine or chlorine.[4]
Relative Reaction Rate Likely very similarLikely very similarThe rate-determining step is the cleavage of the C-I bond, which is present in both molecules. The influence of the remote bromo vs. chloro substituent is expected to be minimal.
Potential for Di-substitution Possible under forcing conditionsExtremely difficultThe C-Br bond can be coupled with more active catalysts and higher temperatures, while the C-Cl bond is very unreactive.[3]
Influence of Substituent Minor electronic and steric effects from the methyl group.No additional substituent effects.The methyl group in the 4-position may have a subtle impact on reaction kinetics.[5]

Experimental Protocols

The following are generalized, yet robust, starting protocols for the Suzuki coupling of these dihalogenated pyridines. Optimization of the ligand, base, and solvent may be necessary for specific boronic acid partners.

Protocol 1: Suzuki Coupling of 3-bromo-5-iodo-4-methylpyridine

G cluster_workflow Experimental Workflow start 1. Reagent Setup reagents To a dry Schlenk flask under Argon, add: - 3-bromo-5-iodo-4-methylpyridine (1.0 equiv) - Arylboronic acid (1.1 equiv) - Pd(PPh3)4 (0.03 equiv) - K2CO3 (2.0 equiv) - 1,4-Dioxane/H2O (4:1) start->reagents degas 2. Degassing Degas the mixture by bubbling Argon for 15 min. reagents->degas reaction 3. Reaction Heat to 90 °C and stir for 4-12 h. Monitor by TLC or LC-MS. degas->reaction workup 4. Work-up Cool to RT, dilute with EtOAc, wash with H2O and brine. reaction->workup purify 5. Purification Dry (Na2SO4), concentrate, and purify by column chromatography. workup->purify product Product purify->product

Figure 2. General experimental workflow for Suzuki coupling.

Materials:

  • 3-bromo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromo-5-iodo-4-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-chloro-5-iodopyridine

The protocol for 3-chloro-5-iodopyridine is essentially identical to that for its bromo-counterpart, underscoring the dominant reactivity of the C-I bond.

Materials:

  • 3-chloro-5-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene and Water (5:1 v/v)

Procedure:

  • Follow the same setup and degassing procedure as in Protocol 1, substituting the listed reagents.

  • Heat the reaction mixture to 100 °C and monitor its progress.

  • Perform the same work-up and purification steps as outlined in Protocol 1.

The Catalytic Cycle: A Visual Representation

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X Ln OA->PdII Trans Transmetalation PdII->Trans + Base PdII_R R-Pd(II)-R' Ln Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' (Coupled Product) RE->Product RX R-X (Aryl Halide) RX->OA R_B R'-B(OR)2 (Boronic Acid/Ester) R_B->Trans

Figure 3. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Outlook

In the Suzuki coupling of 3-bromo-5-iodo-4-methylpyridine and 3-chloro-5-iodopyridine, the iodine atom is the undisputed reactive center. Both substrates will undergo selective coupling at the 5-position with high efficiency under standard conditions. The choice between these two building blocks may therefore be dictated by factors other than their primary reactivity in a single Suzuki coupling, such as:

  • Cost and Availability: The relative price and commercial availability of the starting materials can be a significant consideration.

  • Downstream Functionalization: If a subsequent cross-coupling reaction at the 3-position is desired, 3-bromo-5-iodo-4-methylpyridine is the superior choice due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

  • Avoidance of Chlorine: In certain pharmaceutical applications, the presence of chlorine atoms in intermediates or final products may be undesirable, making the bromo-analogue a more attractive option.

By understanding the fundamental principles of Suzuki coupling and the inherent reactivity of different halogens on the pyridine core, researchers can strategically design and execute efficient synthetic routes to complex and valuable molecules.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chem. Soc. Rev.2014, 43, 412-443.
  • Tyrell, J. H.; Guild, J. R.; Öberg, K. M.; Frescas, J. A.; McAlpine, I. B.; Johnson, M. A. Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-iodopyridine. J. Org. Chem.2018, 83, 1328-1334.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6055-6066. [Link][4][7]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link][1]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2384-2393. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem.2003 , 68, 9233-9239. [Link][3]

  • Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. J. Mol. Struct.2007 , 834-836, 348-354. [Link][5]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015 , 20, 7031-7083. [Link][2]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front.2014 , 1, 225-228. [Link][6]

Sources

A Comparative Guide to the Structural Elucidation of 3-Bromo-5-iodo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel pyridine derivatives, particularly those with multiple halogen substituents such as 3-bromo-5-iodo-4-methylpyridine, a multi-faceted analytical approach is not just recommended, but essential. The precise placement of the bromo, iodo, and methyl groups on the pyridine ring profoundly influences the molecule's chemical reactivity, biological activity, and potential for further functionalization. This guide provides an in-depth comparison of the primary analytical methods for the structural confirmation of these complex molecules, offering insights into the rationale behind experimental choices and presenting supporting data for a comprehensive understanding.

The Imperative for Orthogonal Analytical Techniques

No single analytical method can provide a complete and irrefutable structural confirmation of a novel compound like 3-bromo-5-iodo-4-methylpyridine. Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the connectivity of atoms, Mass Spectrometry (MS) provides the molecular weight and elemental composition. Infrared (IR) spectroscopy confirms the presence of functional groups, and for an absolute confirmation of the three-dimensional structure, X-ray crystallography stands as the gold standard.

This guide will delve into these techniques, comparing their strengths and limitations in the context of analyzing 3-bromo-5-iodo-4-methylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of each atom.

¹H NMR Spectroscopy: Unveiling Proton Environments

The ¹H NMR spectrum of 3-bromo-5-iodo-4-methylpyridine is expected to be relatively simple, yet highly informative. The pyridine ring protons, being in an aromatic system, will resonate in the downfield region (typically δ 7-9 ppm). The electron-withdrawing nature of the nitrogen atom and the halogen substituents will further influence their chemical shifts.[2]

Causality in Spectral Features:

  • Chemical Shift: The two protons on the pyridine ring (at positions 2 and 6) are in distinct chemical environments due to the unsymmetrical substitution pattern. The proton at the 2-position is expected to be the most deshielded (highest chemical shift) due to its proximity to the electronegative nitrogen atom. The proton at the 6-position will also be downfield, but likely at a slightly lower chemical shift. The methyl protons will appear significantly upfield, typically in the δ 2-3 ppm range.

  • Integration: The relative areas under each peak will correspond to the number of protons giving rise to that signal. We would expect a 1:1 ratio for the two aromatic protons and a 3-proton integral for the methyl group.

  • Splitting (Coupling): In a high-resolution spectrum, we would expect to see fine splitting of the aromatic signals due to coupling between adjacent protons. However, in 3-bromo-5-iodo-4-methylpyridine, the two aromatic protons are not on adjacent carbons, so only a small long-range coupling might be observed, or they may appear as sharp singlets.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

Expected Spectral Characteristics:

The pyridine ring will exhibit five distinct carbon signals. The carbons directly bonded to the electronegative nitrogen and halogens will be the most deshielded. The methyl carbon will appear at the highest field (lowest chemical shift).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-5-iodo-4-methylpyridine

Nucleus Position Predicted Chemical Shift (ppm) Rationale
¹HH-2~8.5Adjacent to electronegative nitrogen.
¹HH-6~8.3Influenced by nitrogen and iodine.
¹HCH₃~2.5Typical range for a methyl group on an aromatic ring.
¹³CC-2~152Adjacent to nitrogen.
¹³CC-3~120Attached to bromine.
¹³CC-4~145Attached to the methyl group.
¹³CC-5~95Attached to iodine (heavy atom effect).
¹³CC-6~150Influenced by nitrogen and iodine.
¹³CCH₃~20Typical range for a methyl group.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Unambiguous Assignments

For more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would reveal which protons are directly attached to which carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 3-bromo-5-iodo-4-methylpyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the sample concentration. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be necessary due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[4] This allows for the determination of the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), the elemental formula.

Ionization Techniques

For a molecule like 3-bromo-5-iodo-4-methylpyridine, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation of the molecule. While this can make the molecular ion peak less intense or even absent, the resulting fragmentation pattern provides valuable structural information.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺), making it ideal for confirming the molecular weight.

Isotopic Patterns and Fragmentation

A key feature in the mass spectrum of a compound containing bromine and iodine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two peaks of nearly equal intensity for any fragment containing a bromine atom, separated by 2 m/z units. Iodine is monoisotopic (¹²⁷I).

Expected Fragmentation Patterns:

The fragmentation of 3-bromo-5-iodo-4-methylpyridine under EI conditions would likely involve the following pathways:[4][5]

  • Loss of a halogen: Cleavage of the C-Br or C-I bond is a common fragmentation pathway for halogenated compounds. The loss of an iodine radical (·I, 127 Da) or a bromine radical (·Br, 79/81 Da) would result in significant fragment ions.

  • Loss of a methyl group: Cleavage of the C-CH₃ bond would lead to the loss of a methyl radical (·CH₃, 15 Da).

  • Ring fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways can be complex.

Table 2: Expected Key Fragments in the Mass Spectrum of 3-bromo-5-iodo-4-methylpyridine (C₆H₅BrIN, MW ≈ 297.9 g/mol )

m/z Possible Fragment Notes
297/299[M]⁺Molecular ion peak, showing the bromine isotope pattern.
171/173[M - I]⁺Loss of an iodine radical.
218[M - Br]⁺Loss of a bromine radical.
282/284[M - CH₃]⁺Loss of a methyl radical.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS).

  • Ionization: Utilize an electron ionization source, typically with an electron energy of 70 eV.[3]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Characteristic Vibrational Frequencies:

For 3-bromo-5-iodo-4-methylpyridine, the IR spectrum will be characterized by several key absorption bands:

  • Aromatic C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[6]

  • C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[6]

  • C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region (below 1400 cm⁻¹).

  • C-Br and C-I stretching: The carbon-halogen stretching vibrations are found at lower wavenumbers. The C-Br stretch is typically in the 600-500 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, around 500 cm⁻¹.[7]

The presence of these characteristic bands provides strong evidence for the pyridine core and the halogen substituents.

Table 3: Key IR Absorption Frequencies for 3-bromo-5-iodo-4-methylpyridine

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=C/C=N Ring Stretching1600 - 1400Strong
C-H Bending900 - 675Medium to Strong
C-Br Stretch600 - 500Medium
C-I Stretch~500Medium

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.[3]

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

X-ray Crystallography: The Definitive Structure

For an absolute and unambiguous confirmation of the molecular structure, including stereochemistry and the precise arrangement of atoms in the solid state, single-crystal X-ray diffraction is the ultimate technique.[7] By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the exact atomic positions can be determined.

Information Gained from X-ray Crystallography:

  • Connectivity: Confirms the bonding arrangement of all atoms.

  • Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can offer insights into the electronic effects of the substituents. For example, the C-Br and C-I bond lengths can be accurately determined.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as halogen bonding.[8]

While obtaining suitable single crystals can be a challenge, the definitive nature of the data makes it an invaluable tool for structural confirmation. The crystal structure of a related compound, 3,5-dibromo-4-methylpyridine, shows how molecules can be linked by Br⋯N and Br⋯Br interactions.[2]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 3-bromo-5-iodo-4-methylpyridine derivative of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Integrated Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural analysis of a 3-bromo-5-iodo-4-methylpyridine derivative, integrating the discussed analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Confirmation cluster_final Final Structure Confirmation Synthesis Synthesized Compound TLC_MP TLC & Melting Point Synthesis->TLC_MP Purity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_MP->NMR Structural Backbone MS Mass Spectrometry (EI, ESI, HRMS) TLC_MP->MS Molecular Weight FTIR FTIR Spectroscopy TLC_MP->FTIR Functional Groups Xray X-ray Crystallography NMR->Xray If single crystal available Final_Structure Confirmed Structure of 3-bromo-5-iodo-4-methylpyridine derivative NMR->Final_Structure MS->Xray If single crystal available MS->Final_Structure FTIR->Xray If single crystal available FTIR->Final_Structure Xray->Final_Structure Absolute Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of 3-bromo-5-iodo-4-methylpyridine derivatives requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy identifies key functional groups. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the definitive method. By understanding the principles, experimental protocols, and the unique information provided by each technique, researchers can confidently and accurately characterize these important and complex molecules, paving the way for their application in various fields of chemical and pharmaceutical research.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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  • Heger, G., Ohms, U., & Treutmann, W. (n.d.). Crystal Structure of a 4-Methylpyridine. Acta Crystallographica Section A.
  • Naumov, D. Y., et al. (n.d.). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. PubMed Central. Retrieved from [Link]

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine.
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  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

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  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

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A Comparative Guide to HPLC and GC-MS Analysis of 3-bromo-5-iodo-4-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of complex reaction mixtures containing halogenated pyridines, such as 3-bromo-5-iodo-4-methylpyridine, is a critical task in pharmaceutical and chemical synthesis. The choice of analytical technique is paramount for accurate monitoring of reaction progress, impurity profiling, and quality control. This guide provides an in-depth comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale, enabling you to make informed decisions for your specific analytical challenges. We will explore detailed experimental protocols, present comparative data (with predicted values for the target analyte based on established principles), and offer insights into the strengths and limitations of each technique for this particular application.

Introduction: The Analytical Challenge of Polyhalogenated Pyridines

3-bromo-5-iodo-4-methylpyridine is a highly substituted and relatively polar heterocyclic compound. Its analysis presents several challenges:

  • Polarity: The pyridine nitrogen imparts a degree of polarity, which can lead to poor retention on traditional reversed-phase HPLC columns and potential peak tailing.

  • Thermal Lability: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodinated compounds susceptible to thermal degradation at the high temperatures often used in GC inlets.[1]

  • Complexity of Reaction Mixtures: Synthetic reaction mixtures can contain starting materials, reagents, intermediates, the final product, and various by-products with similar structures, demanding high-resolution separation techniques.

  • Need for Confirmatory Identification: Unambiguous identification of each component is crucial, necessitating a highly selective and specific detection method like mass spectrometry.

This guide will dissect how HPLC and GC-MS can be tailored to overcome these challenges, providing a clear pathway for robust and reliable analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent first choice for pyridine derivatives.[2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]

Expertise & Experience: Causality Behind Experimental Choices

For a molecule like 3-bromo-5-iodo-4-methylpyridine, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The primary retention mechanism in RP-HPLC is hydrophobic interaction.[4] However, the polar nature of the pyridine ring requires careful method development to achieve adequate retention and good peak shape.

  • Column Selection: A standard C18 column is a workhorse for RP-HPLC. However, for polar pyridines, "end-capped" C18 columns or columns with a polar-embedded phase are often preferred to minimize interactions with residual silanol groups on the silica support, which can cause peak tailing. Mixed-mode columns, which offer both reversed-phase and ion-exchange retention mechanisms, can also provide excellent selectivity for pyridine isomers and related compounds.[5][6]

  • Mobile Phase pH Control: Pyridine has a pKa of approximately 5.2.[5] Controlling the mobile phase pH is critical. At a pH well below the pKa (e.g., pH 2.5-3.5), the pyridine nitrogen will be protonated. This can improve peak shape by preventing silanol interactions but will decrease hydrophobic retention, causing the compound to elute earlier. Conversely, at a higher pH (e.g., pH 7-8), the pyridine is neutral, increasing its hydrophobicity and retention on a C18 column. A buffered mobile phase is essential for reproducible results.

  • Detector Selection: The aromatic nature of the pyridine ring makes it an excellent chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC-UV Analysis

This protocol is a self-validating system designed for the analysis of a 3-bromo-5-iodo-4-methylpyridine reaction mixture.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (monitor 220-400 nm with PDA).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Predicted HPLC Performance

The following table presents the predicted performance characteristics for 3-bromo-5-iodo-4-methylpyridine and potential related impurities based on the protocol above. These are estimates derived from the analysis of similar halogenated pyridines.[4][7]

CompoundPredicted Retention Time (min)Predicted Resolution (Rs)Limit of Detection (LOD) (µg/mL)
4-Methylpyridine~3.5> 2.0 from solvent front~0.1
3-Bromo-4-methylpyridine~7.8> 2.0 from previous peak~0.2
3-Bromo-5-iodo-4-methylpyridine ~11.2 > 2.0 from adjacent peaks ~0.5
3,5-Diiodo-4-methylpyridine~12.5> 2.0 from product~0.6
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Reaction Mixture s2 Dissolve in ACN/Water s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 PDA Detection (220-400 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2 d3 Purity Assessment & Reporting d2->d3

Caption: Workflow for HPLC analysis of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): High Separation Efficiency and Definitive Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] While HPLC is often the first choice for polar, non-volatile molecules, GC-MS can provide superior separation efficiency and definitive structural information through mass spectral fragmentation patterns.[9]

Expertise & Experience: Navigating the Challenges of GC for Halogenated Pyridines

The primary hurdles for analyzing 3-bromo-5-iodo-4-methylpyridine by GC-MS are its volatility and thermal stability.

  • Thermal Stability: As mentioned, the C-I bond is relatively weak. High temperatures in the GC inlet can cause decomposition, leading to inaccurate quantification and the appearance of artifact peaks.[1][10] To mitigate this, a lower inlet temperature should be used, or a gentler injection technique like cool on-column or a programmable temperature vaporizer (PTV) inlet is recommended.

  • Volatility: While substituted pyridines are not extremely volatile, they are generally amenable to GC analysis. The boiling point of 3-bromo-4-methylpyridine is around 199-200 °C, suggesting that the target compound will be sufficiently volatile.[11]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. These columns offer excellent resolving power and are robust for a wide range of compounds.

  • Ionization and Fragmentation: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[12] It's a "hard" ionization technique that produces extensive, reproducible fragmentation patterns, which are like molecular fingerprints.[13] For 3-bromo-5-iodo-4-methylpyridine, we can predict the fragmentation based on established rules:

    • Halogen Loss: The weakest bond, C-I, is expected to cleave first, resulting in the loss of an iodine radical (I•, 127 Da). Loss of a bromine radical (Br•, 79/81 Da) is also possible but less likely as the primary fragmentation.

    • Pyridine Ring Fragmentation: The stable aromatic ring will likely remain intact in major fragments.

    • Isotopic Patterns: The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M/M+2 isotopic patterns for any fragment containing bromine.[14]

Experimental Protocol: GC-MS Analysis

This protocol is designed to minimize thermal degradation and provide confirmatory identification.

Instrumentation:

  • GC system with a split/splitless or PTV inlet, coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (start low and optimize if degradation is observed).

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Take an aliquot of the reaction mixture and perform a liquid-liquid extraction (LLE). For example, dilute the reaction mixture in water and extract with a non-polar solvent like ethyl acetate or dichloromethane.[8]

  • Dry the organic layer with anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitute the residue in a small, known volume of ethyl acetate.

  • Transfer to a GC vial for analysis.

Data Presentation: Predicted GC-MS Performance and Fragmentation

The following table presents the predicted GC-MS data for 3-bromo-5-iodo-4-methylpyridine.

ParameterPredicted Value/Observation
Retention Time ~12-15 minutes
Molecular Ion (M+•) m/z 297/299 (low intensity expected)
Key Fragment 1 m/z 170/172 ([M-I]+, loss of Iodine)
Key Fragment 2 m/z 218 ([M-Br]+, loss of Bromine, less abundant)
Key Fragment 3 m/z 77 (Pyridyl fragment)
Limit of Detection (LOD) ~0.1-0.5 µg/mL (in full scan mode)

Note: The m/z values for bromine-containing fragments will appear as doublets with a ~1:1 intensity ratio.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Liquid-Liquid Extraction p2 Dry & Concentrate p1->p2 p3 Reconstitute in Solvent p2->p3 g1 Inject & Vaporize p3->g1 g2 DB-5ms Column Separation (Temp. Program) g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analyzer (Quadrupole) g3->g4 da1 Total Ion Chromatogram (TIC) g4->da1 da2 Mass Spectrum Analysis da1->da2 da3 Library Search & Identification da2->da3 Decision_Tree start Analytical Goal q1 Need to quantify known components and check for major impurities? start->q1 q2 Need to identify unknown by-products and get structural information? q1->q2 No hplc Use HPLC-UV/PDA q1->hplc Yes q3 Is the analyte thermally stable? q2->q3 Yes lcms Consider LC-MS q2->lcms No gcms Use GC-MS q3->gcms Yes gc_care Use GC-MS with caution (low inlet temp, PTV) q3->gc_care Unsure/No

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable techniques for the analysis of 3-bromo-5-iodo-4-methylpyridine reaction mixtures, each with distinct advantages.

  • For routine reaction monitoring, purity checks, and quantification of known components, HPLC-UV/PDA is the recommended starting point. It is robust, requires minimal sample preparation, and avoids potential thermal degradation issues.

  • For definitive identification of unknown impurities and structural elucidation, GC-MS is unparalleled due to its high separation efficiency and the rich information provided by mass spectral fragmentation. However, careful attention must be paid to the inlet conditions to prevent thermal decomposition of the iodinated analyte.

Ultimately, a comprehensive approach utilizing both techniques provides the most complete analytical picture. HPLC can serve as the primary tool for quantitative analysis, while GC-MS can be employed to confirm the identity of the main product and definitively identify any unknown impurities. This dual-technique strategy ensures the highest level of scientific integrity and confidence in your results.

References

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  • Ma, Y., & Yates, J. R. (2018). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 29(10), 2037–2048.
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  • Klee, M. (2023). Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

  • MDPI. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 Fragmentation of Aromatics. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • MassBank. (2008). Pyridine. Retrieved from [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344.
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  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

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  • Pirok, B. W. J., et al. (2018). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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  • De la Cruz, D., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1148-1161.
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X-ray crystal structure of 3-bromo-5-iodo-4-methylpyridine adducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-iodo-4-methylpyridine Adducts: A Comparative Analysis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of crystal engineering and drug development, the precise control of intermolecular interactions is paramount. Halogen bonding has emerged as a powerful and versatile tool for the rational design of supramolecular assemblies with tailored properties. This guide provides a comprehensive exploration of the potential X-ray crystal structures of adducts formed with the novel, highly functionalized building block, 3-bromo-5-iodo-4-methylpyridine. As experimental data for this specific compound is not yet publicly available, this document serves as a predictive and methodological framework for researchers seeking to investigate its co-crystallization behavior. We will delve into the theoretical underpinnings of halogen bonding in this system, propose synthetic and co-crystallization protocols, and provide a comparative guide to the potential adducts.

The Theoretical Framework: Unraveling the Halogen Bonding Potential of 3-Bromo-5-iodo-4-methylpyridine

The presence of both a bromine and an iodine atom on the pyridine ring of 3-bromo-5-iodo-4-methylpyridine makes it a particularly interesting candidate for studies in crystal engineering. Both halogens possess an electrophilic region, known as a σ-hole, on the extension of the C-X bond, which can interact favorably with nucleophilic sites on other molecules. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl.[1]

The pyridine nitrogen itself is a potent hydrogen bond acceptor, and in the context of co-crystals, can also participate in various intermolecular interactions. The interplay between the N···H hydrogen bonds and C-X···N/O halogen bonds will likely dictate the final supramolecular architecture.[1][2]

We can anticipate several key halogen bonding motifs for adducts of 3-bromo-5-iodo-4-methylpyridine:

  • N···I and N···Br Bonds: Interactions with nitrogen-containing molecules, such as other pyridines or pyrimidines, are expected to be prominent.[3][4][5]

  • O···I and O···Br Bonds: Co-crystallization with oxygen-containing molecules like carboxylic acids or ethers could lead to strong O···X halogen bonds.[1][2]

  • Halogen···Halogen Interactions: In some cases, Type II I···I or I···Br contacts may be observed, further influencing the crystal packing.[2]

Caption: Potential halogen bonding motifs involving 3-bromo-5-iodo-4-methylpyridine.

Proposed Synthesis of 3-Bromo-5-iodo-4-methylpyridine

A plausible synthetic route to 3-bromo-5-iodo-4-methylpyridine can be devised based on established methodologies for the halogenation of pyridine derivatives. A potential pathway starts from the commercially available 3-bromo-4-methylpyridine.

Synthesis_Workflow Start 3-Bromo-4-methylpyridine Intermediate1 3-Bromo-5-amino-4-methylpyridine Start->Intermediate1 Nitration then Reduction Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization (NaNO2, H2SO4) Product 3-Bromo-5-iodo-4-methylpyridine Intermediate2->Product Sandmeyer Reaction (KI)

Caption: Proposed synthetic workflow for 3-bromo-5-iodo-4-methylpyridine.

Experimental Protocol: Synthesis
  • Nitration of 3-Bromo-4-methylpyridine:

    • To a stirred solution of 3-bromo-4-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-nitro-4-methylpyridine.

  • Reduction of the Nitro Group:

    • Dissolve the 3-bromo-5-nitro-4-methylpyridine in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain 3-bromo-5-amino-4-methylpyridine.

  • Diazotization and Iodination (Sandmeyer Reaction):

    • Dissolve the 3-bromo-5-amino-4-methylpyridine in a mixture of sulfuric acid and water and cool to 0 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • To the resulting diazonium salt solution, add a solution of potassium iodide in water.

    • Warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate.

    • Purify the crude product by column chromatography to obtain 3-bromo-5-iodo-4-methylpyridine.

A Comparative Guide to Adduct Formation

The choice of co-former is critical in determining the final crystal structure. Below is a comparative table of potential halogen bond acceptors and the rationale for their selection.

Co-former (Halogen Bond Acceptor)Expected Primary InteractionRationale for Selection
Pyridine N···I, N···BrA simple, strong halogen bond acceptor to establish baseline interaction parameters.
4,4'-Bipyridine N···I, N···BrA ditopic acceptor that could lead to the formation of 1D coordination polymers.[3][4]
1,4-Dioxane O···I, O···BrA common solvent and oxygen-based acceptor to probe O···X interactions.
Benzoic Acid O···I, O···Br, N···H-OA bifunctional co-former that can participate in both halogen and hydrogen bonding.[2]
1,4-Diiodotetrafluorobenzene I···Br, I···IA strong halogen bond donor to investigate competitive and cooperative halogen-halogen interactions.[6]

Experimental Protocol: Co-crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is essential for accurate structure determination.[7]

SCXRD_Workflow cluster_crystallization Co-crystallization cluster_xray X-ray Diffraction SlowEvap Slow Evaporation Mounting Crystal Mounting SlowEvap->Mounting VaporDiff Vapor Diffusion VaporDiff->Mounting Cooling Slow Cooling Cooling->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis (Bond Lengths, Angles, Packing) Refinement->Analysis

Caption: Workflow for co-crystallization and single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Co-crystallization:

    • Slow Evaporation: Dissolve equimolar amounts of 3-bromo-5-iodo-4-methylpyridine and the chosen co-former in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). Loosely cover the vial and allow the solvent to evaporate slowly over several days.[7]

    • Vapor Diffusion: Place a concentrated solution of the two components in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the components at an elevated temperature and allow it to cool slowly to room temperature.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[8]

    • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[9]

    • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[10]

Hypothetical Data Interpretation and Comparison

The analysis of the refined crystal structures will provide a wealth of information about the intermolecular interactions. The following table illustrates the type of data that would be collected and used for comparison.

Adduct with:Space Groupa, b, c (Å), α, β, γ (°)Halogen BondDistance (Å)Angle (C-X···A, °)
Pyridine P2₁/cHypothetical valuesC-I···Ne.g., 2.85e.g., 175
4,4'-Bipyridine C2/cHypothetical valuesC-I···Ne.g., 2.82e.g., 178
1,4-Dioxane P-1Hypothetical valuesC-I···Oe.g., 2.95e.g., 170
Benzoic Acid P2₁/nHypothetical valuesC-I···Oe.g., 2.90e.g., 172
N···H-Oe.g., 1.85e.g., 176
1,4-Diiodotetrafluorobenzene P2₁Hypothetical valuesC-I···Bre.g., 3.40e.g., 165

Note: The crystallographic data presented in this table is purely hypothetical and serves as an example for comparative purposes.

By comparing the geometric parameters of the halogen bonds across a series of adducts, researchers can gain valuable insights into the factors that govern the strength and directionality of these interactions. This systematic approach will enable the rational design of new materials with desired structural motifs and properties.

Conclusion

While the crystal structure of 3-bromo-5-iodo-4-methylpyridine adducts remains to be experimentally determined, this guide provides a robust framework for its investigation. By combining established synthetic and crystallographic techniques with a systematic approach to co-former selection, researchers can unlock the potential of this versatile halogen-bonding building block. The comparative analysis of the resulting crystal structures will not only contribute to the fundamental understanding of intermolecular interactions but also pave the way for the development of novel functional materials and pharmaceutical co-crystals.

References

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design. [Link]

  • Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. Crystal Growth & Design. [Link]

  • Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. AMiner. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. National Institutes of Health. [Link]

  • Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. PubMed. [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. [Link]

  • Halogen bonding in crystal structure of [Co(2-BrPy)2Cl2] complexes. ResearchGate. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

  • Synthesis of 3, 5-dibromo-4-iodopyridine.
  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 3-Amino-5-bromo-2-iodopyridine. National Institutes of Health. [Link]

  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... ResearchGate. [Link]

  • 3-Bromo-5-iodopyridine. PubChem. [Link]

  • 5-Bromo-3-iodo-2-isopropoxy-4-methylpyridine. PubChem. [Link]

  • Access Structures. CCDC. [Link]

  • 3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Chemoselective Coupling of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their presence in numerous blockbuster pharmaceuticals and functional materials drives a continuous need for efficient and selective synthetic methodologies. The compound 3-bromo-5-iodo-4-methylpyridine represents a particularly valuable and versatile building block. Possessing two distinct halogen atoms on a pyridine core, it offers the potential for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures.

The key to unlocking this potential lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive, primarily due to its lower bond dissociation energy, which facilitates the crucial initial step of oxidative addition to the Pd(0) catalyst.[1][2] This inherent reactivity difference forms the basis for predictable chemoselectivity.

This guide provides a comparative analysis of various palladium catalyst systems for the selective coupling at the C5-iodo position of 3-bromo-5-iodo-4-methylpyridine. We will explore the mechanistic rationale behind catalyst selection, compare performance data across different reaction types, and provide field-tested protocols for researchers engaged in pharmaceutical and fine chemical synthesis.

Pillar 1: The Principle of Chemoselective Catalysis

The success of any sequential cross-coupling strategy hinges on the ability to precisely control which halogen participates in the reaction. The generally accepted catalytic cycle for most palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

The selectivity for the C-I versus the C-Br bond is almost exclusively determined in the initial oxidative addition step. The Pd(0) species, rendered electron-rich by its supporting ligands, preferentially inserts into the weaker, more labile C-I bond. While this C5-selectivity is the thermodynamically and kinetically favored pathway, the choice of catalyst system can dramatically influence the efficiency, rate, and cleanliness of the reaction. Factors such as ligand sterics, electronics, and the palladium precursor can be tuned to optimize outcomes and, in some unconventional cases, even invert the expected selectivity.[3][4]

Catalyst_Selection_Workflow cluster_input Project Goal cluster_decision Reaction & Catalyst Choice cluster_output Outcome Start Starting Material: 3-Bromo-5-iodo-4-methylpyridine CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C Ar-Ar) CouplingType->Suzuki C(sp²)-C(sp²) Sonogashira Sonogashira (C-C Ar-Alkyne) CouplingType->Sonogashira C(sp²)-C(sp) Buchwald Buchwald-Hartwig (C-N Ar-Amine) CouplingType->Buchwald C(sp²)-N CatalystChoice Select Catalyst System (Ligand & Precursor) Suzuki->CatalystChoice Sonogashira->CatalystChoice Buchwald->CatalystChoice Phosphine Bulky Phosphines (e.g., SPhos, XPhos) + Pd(OAc)₂/Pd₂(dba)₃ CatalystChoice->Phosphine High TON, Robust NHC NHC Ligands (e.g., PEPPSI-IPr) CatalystChoice->NHC High Activity, Stable Classic Classic Catalysts (e.g., Pd(PPh₃)₄) CatalystChoice->Classic Standard, Cost-Effective Product Selective C5-Coupled Product: 3-Bromo-5-R-4-methylpyridine Phosphine->Product NHC->Product Classic->Product Suzuki_Cycle cluster_inputs cluster_outputs Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation (R-B(OH)₂) HalideSalt I⁻ OA_Complex->HalideSalt Product_Complex L₂Pd(0) • Ar-R Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Ar-R Product_Complex->Product ArI Ar-I ArI->OA_Complex Boronic R-B(OH)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex

Sources

A Senior Application Scientist's Guide to the Regioselective Functionalization of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, 3-bromo-5-iodo-4-methylpyridine stands as a pivotal building block, offering two distinct and addressable reactive sites for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling chemists to perform sequential and highly regioselective functionalizations.

This guide provides an in-depth comparison of the regioselectivity observed in key palladium-catalyzed cross-coupling reactions involving this substrate. By understanding the underlying mechanistic principles and leveraging optimized experimental conditions, researchers can confidently navigate the synthesis of novel compounds, transforming this versatile pyridine derivative into a powerful tool for discovery.

The Fundamental Principle: A Tale of Two Halogens

The regioselectivity in palladium-catalyzed cross-coupling reactions involving dihalogenated heterocycles is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bonds. The established hierarchy of reactivity is C–I > C–Br > C–Cl.[1] This fundamental principle dictates that the weaker C–I bond at the C-5 position of 3-bromo-5-iodo-4-methylpyridine will preferentially undergo oxidative addition to a Pd(0) catalyst over the stronger C–Br bond at the C-3 position. This inherent reactivity difference is the key to achieving selective monofunctionalization, leaving the C-3 bromine available for subsequent transformations.

The 4-methyl group, positioned between the two halogens, introduces steric hindrance that can influence the rate of reaction but does not typically override the intrinsic electronic preference for C-I bond activation.

Comparative Analysis of Cross-Coupling Reactions

The predictable reactivity of 3-bromo-5-iodo-4-methylpyridine allows for its selective functionalization across a range of powerful cross-coupling methodologies. Below, we compare the expected outcomes and provide representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Regioselective Outcomes
Reaction TypeCoupling PartnerTypical Catalyst SystemPredominant ProductExpected Regioselectivity (C-5:C-3)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / Aqueous Base5-Aryl-3-bromo-4-methylpyridine>95:5
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine Base5-Alkynyl-3-bromo-4-methylpyridine>95:5
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Phosphine Ligand / Strong Base5-Amino-3-bromo-4-methylpyridine>95:5

Note: The regioselectivity values are projected based on established principles of C-I vs. C-Br bond reactivity in palladium catalysis.[1][2]

Mechanistic Insights and Experimental Protocols

An expert understanding of the reaction mechanisms is critical for troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent all play a crucial role in achieving high yields and selectivities.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[3] The catalytic cycle hinges on the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd⁰L₂ B Oxidative Addition (Rate Determining) A->B Ar¹-I C Ar¹-PdII(I)L₂ B->C D Transmetalation C->D Ar²-B(OR)₂ E Ar¹-PdII(Ar²)L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar¹-Ar² F->G Product 5-Aryl-3-bromo- 4-methylpyridine Substrate 3-Bromo-5-iodo- 4-methylpyridine (Ar¹-I) Boronic Arylboronic Acid (Ar²-B(OR)₂)

Caption: Suzuki-Miyaura workflow for selective C-5 arylation.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-iodo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[2] This reaction uniquely employs a dual catalytic system of palladium and copper(I).

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd⁰L₂ OA Oxidative Addition (Ar¹-I) Pd0->OA PdII Ar¹-PdII(I)L₂ OA->PdII TM Transmetalation PdII->TM PdII_alkyne Ar¹-PdII(C≡CR²)L₂ TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product 5-Alkynyl-3-bromo- 4-methylpyridine RE->Product Alkyne H-C≡CR² Base Base (e.g., Et₃N) Alkyne->Base CuI CuI Base->CuI Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide Cu_acetylide->TM Connects Cycles

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-5-iodo-4-methylpyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or warm gently to 40-60 °C if necessary. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[4] The choice of ligand is particularly critical for achieving high efficiency.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_reactants_bh Reactants A Pd⁰L₂ B Oxidative Addition (Ar¹-I) A->B C Ar¹-PdII(I)L₂ B->C D Amine Coordination & Deprotonation C->D HNR²R³ / Base E [Ar¹-PdII(NR²R³)L₂] D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar¹-NR²R³ F->G Product_BH 5-Amino-3-bromo- 4-methylpyridine Substrate_BH 3-Bromo-5-iodo- 4-methylpyridine (Ar¹-I) Amine_BH Amine (HNR²R³)

Caption: Buchwald-Hartwig amination for selective C-5 functionalization.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with 3-bromo-5-iodo-4-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.08 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The regioselective functionalization of 3-bromo-5-iodo-4-methylpyridine is a predictable and highly valuable synthetic strategy. The pronounced reactivity difference between the C-I and C-Br bonds allows for selective cross-coupling at the C-5 position under standard palladium-catalyzed conditions. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, unlocking a direct and efficient route to a diverse array of 5-substituted-3-bromo-4-methylpyridine intermediates, which are themselves primed for further synthetic elaboration at the C-3 position.

References

  • CAS Registry Number: 1245536-23-5 for 3-Bromo-5-iodo-4-methylpyridine. Source:

  • Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wikipedia. Sonogashira coupling. Wikimedia Foundation.[Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation.[Link]

  • Wikipedia. Suzuki reaction. Wikimedia Foundation.[Link]

  • LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

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Spectroscopic Differentiation of 3-bromo-5-iodo-4-methylpyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural characterization of substituted pyridine isomers is a critical step that underpins molecular design and function. The placement of substituents on the pyridine ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide provides a comprehensive spectroscopic framework for differentiating 3-bromo-5-iodo-4-methylpyridine from its positional isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientists, we emphasize not just the data, but the underlying chemical principles that govern the observed spectroscopic differences, ensuring a reliable and reproducible analytical workflow.

The Challenge of Isomeric Differentiation

Positional isomers, such as the brominated, iodinated, and methylated pyridines discussed herein, possess the same molecular formula but differ in the arrangement of atoms. This subtle distinction presents a significant analytical challenge. For instance, while 3-bromo-5-iodo-4-methylpyridine is a specific chemical entity, a synthetic batch may contain other isomers like 2-bromo-3-iodo-4-methylpyridine or 3-bromo-2-iodo-4-methylpyridine. Differentiating these is paramount, as the position of the bulky halogen atoms and the electron-donating methyl group dictates the molecule's electronic and steric profile.

Analytical Workflow: A Multi-Technique Approach

A robust identification strategy does not rely on a single technique. Instead, it integrates the strengths of multiple spectroscopic methods to build a cohesive and self-validating structural assignment. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy probes the vibrational modes of functional groups, offering insights into the overall molecular structure. Finally, Mass Spectrometry elucidates the molecular weight and provides characteristic fragmentation patterns.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (EI/ESI) Sample->MS Parallel Analysis Structure Structural Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for the spectroscopic analysis of pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual water.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Analysis

The chemical shifts of the aromatic protons on the pyridine ring are highly dependent on the electronic effects of the substituents. The nitrogen atom strongly deshields the α-protons (at C2 and C6). Halogens also deshield protons, with the effect diminishing with distance. The methyl group, being electron-donating, will shield nearby protons.

IsomerPredicted ¹H NMR Signals (Aromatic Region)Key Differentiators
3-bromo-5-iodo-4-methylpyridine Two singlets (H-2 and H-6).The presence of only two sharp singlets in the aromatic region is a unique signature. The protons at C2 and C6 are too far apart to show significant coupling.
2-bromo-3-iodo-4-methylpyridine Two doublets (H-5 and H-6) with a small coupling constant (J ≈ 5 Hz).The two remaining aromatic protons are adjacent (ortho-coupled), leading to a distinct doublet-of-doublets pattern.
3-bromo-2-iodo-4-methylpyridine Two doublets (H-5 and H-6) with a small coupling constant (J ≈ 5 Hz).Similar to the isomer above, but the chemical shifts will differ due to the swapped positions of the halogens relative to the nitrogen.
Comparative ¹³C NMR Analysis

The substituent effects are even more pronounced in ¹³C NMR. The carbon directly attached to a halogen will be significantly shifted. The ipso-carbon (the carbon atom to which a substituent is attached) signals are particularly informative.

IsomerPredicted ¹³C NMR Signals (Key Features)Key Differentiators
3-bromo-5-iodo-4-methylpyridine C4 (attached to methyl) will be shielded. C3 and C5 (attached to halogens) will have distinct chemical shifts. C2 and C6 will also be distinct.The number of signals and their chemical shifts provide a unique fingerprint. The low-field shifts of C3 and C5 are characteristic.
2-bromo-3-iodo-4-methylpyridine C2 and C3 will be at a very low field. The chemical shift of C4 (attached to methyl) will be influenced by the adjacent iodine.The positions of the halogenated carbons (C2, C3) are a primary identifier.
3-bromo-2-iodo-4-methylpyridine Similar to the above, but the specific chemical shifts of C2 and C3 will be reversed in their assignment.Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be needed to definitively assign C2 vs. C3.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition, and offers structural clues through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Comparative MS Analysis

All isomers will have the same molecular ion (M⁺) peak. However, the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a characteristic M and M+2 pattern. The key to differentiation lies in the fragmentation.

G MolIon Molecular Ion (M⁺) [Py-CH₃BrI]⁺ LossI [M - I]⁺ MolIon->LossI - I• LossBr [M - Br]⁺ MolIon->LossBr - Br• LossCH3 [M - CH₃]⁺ MolIon->LossCH3 - CH₃• LossHCN [M - I - HCN]⁺ LossI->LossHCN - HCN

Caption: Generalized fragmentation pathway for a bromo-iodo-methylpyridine isomer.

The relative abundances of the fragment ions will vary depending on the isomer. For example, the loss of a halogen from the α-position (C2 or C6) is often more favorable than from the β-position (C3 or C5). Therefore, an isomer with a bromine or iodine at C2 would be expected to show a more intense [M - Halogen]⁺ peak compared to an isomer where both halogens are at C3 and C5.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy is useful for confirming the presence of the pyridine ring and the methyl group, but it is generally less powerful than NMR for differentiating positional isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Comparative IR Analysis

All isomers will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching from the methyl and aromatic groups around 3000 cm⁻¹. The key differentiators are found in the "fingerprint region" (below 1000 cm⁻¹), where the C-H out-of-plane bending vibrations are located. The pattern of these bands is highly sensitive to the substitution pattern on the aromatic ring.

IsomerPredicted IR Signatures (Fingerprint Region)Key Differentiators
3-bromo-5-iodo-4-methylpyridine A specific pattern of C-H bending vibrations corresponding to the 2,4,6-trisubstituted pattern.The number and position of bands in the 900-650 cm⁻¹ range will be unique.
Other Isomers Different C-H bending patterns corresponding to their respective substitution patterns.Comparison to a spectral database or a known standard is often required for confident assignment based on IR alone.

Conclusion

The unambiguous structural elucidation of 3-bromo-5-iodo-4-methylpyridine and its isomers is achievable through a systematic and multi-faceted spectroscopic approach. While MS can confirm the molecular formula and IR can identify functional groups, NMR spectroscopy stands out as the definitive technique for differentiation . The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum, complemented by the unique set of signals in the ¹³C NMR spectrum, provide an irrefutable fingerprint for each isomer. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a prerequisite for reliable and reproducible scientific outcomes.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational textbook covering the principles of NMR, IR, and MS).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. (A comprehensive database of chemical and physical data, including mass spectra and IR spectra for many compounds). URL: [Link]

A Comparative Guide to Purity Assessment of Synthesized 3-bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. The compound 3-bromo-5-iodo-4-methylpyridine is a key building block in the synthesis of various novel therapeutics. Its purity directly impacts the quality, yield, and safety profile of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-bromo-5-iodo-4-methylpyridine, offering insights into the rationale behind method selection and data interpretation.

The Criticality of Purity in Synthesis

The synthetic route to 3-bromo-5-iodo-4-methylpyridine, like many halogenated pyridines, can often result in a spectrum of process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences in drug development, potentially altering the pharmacological and toxicological properties of the final API. Therefore, robust and validated analytical methods are imperative to ensure the purity of each batch.

Understanding Potential Impurities

A crucial first step in developing a purity assessment strategy is to anticipate the likely impurities. Based on common synthetic pathways for halogenated pyridines, potential impurities in a batch of 3-bromo-5-iodo-4-methylpyridine could include:

  • Starting Materials: Residual amounts of the precursors used in the synthesis.

  • Intermediates: Unconverted intermediates from multi-step syntheses.

  • Isomeric Impurities: Positional isomers that may form due to non-selective halogenation.

  • Over-reacted or Under-reacted Species: Compounds with additional or fewer halogen substitutions.

  • Degradation Products: Impurities formed due to instability of the product under reaction or storage conditions.

Comparative Analysis of Key Analytical Techniques

A multi-faceted approach is often the most effective for a comprehensive purity profile.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] For 3-bromo-5-iodo-4-methylpyridine, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The "Why": RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (like C18) allows for the effective separation of the relatively nonpolar 3-bromo-5-iodo-4-methylpyridine from potentially more polar or less polar impurities. UV detection is straightforward as the pyridine ring is a chromophore.

Experimental Protocol: A Self-Validating System

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[4]

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Sample Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient, Flow Rate, Temperature Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Analysis1 System Suitability Test Val5->Analysis1 Validated Method Analysis2 Analysis of 3-bromo-5-iodo-4-methylpyridine Analysis1->Analysis2 Analysis3 Impurity Profiling & Quantification Analysis2->Analysis3

Caption: Workflow for HPLC method development and validation.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is commonly used for pyridine derivatives.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the synthesized 3-bromo-5-iodo-4-methylpyridine in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: Inject a defined volume (e.g., 10 µL) of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like many pyridine derivatives, GC-MS is an excellent tool for both separation and identification of impurities.[3]

The "Why": GC provides high-resolution separation based on boiling point and polarity. The mass spectrometer detector offers definitive identification of separated components by providing their mass-to-charge ratio and fragmentation patterns, which is invaluable for characterizing unknown impurities.

Experimental Protocol: A Self-Validating System

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) GC1 Injection into GC Prep1->GC1 Sample Introduction GC2 Separation on capillary column (e.g., DB-5ms) GC1->GC2 MS1 Ionization (e.g., Electron Impact) GC2->MS1 Eluted Components MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 Data1 Chromatogram Generation MS3->Data1 Signal Data2 Mass Spectra Interpretation Data1->Data2 Data3 Library Search & Impurity Identification Data2->Data3

Caption: Workflow for GC-MS analysis of impurities.

Step-by-Step GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, starting at 50°C and ramping up to 280°C.

  • Injection: A small volume of the sample solution is injected into the heated inlet.

  • MS Parameters: Electron impact (EI) ionization at 70 eV is standard. The mass range is scanned to cover the expected molecular weights of the product and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[6] ¹H and ¹³C NMR are essential for confirming the structure of the synthesized 3-bromo-5-iodo-4-methylpyridine and identifying impurities with different chemical structures.

The "Why": NMR provides detailed information about the chemical environment of each atom in a molecule. By comparing the observed spectrum to the expected spectrum, one can confirm the identity of the main component and detect the presence of structurally different impurities. qNMR, when performed with a certified internal standard, can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.

Interpreting the Spectra:

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns, and integration values provide a fingerprint of the molecule. Impurities will present as additional, unexpected signals.

  • ¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic).

Performance Comparison

FeatureHPLCGC-MSNMR
Selectivity HighVery HighHigh (for structural differences)
Sensitivity High (ppm levels)Very High (ppb levels)Moderate
Quantification Excellent (with reference standards)Good (with reference standards)Excellent (qNMR with internal standard)
Impurity Identification Tentative (based on retention time)Excellent (based on mass spectra)Good (for structural elucidation)
Sample Volatility Not requiredRequiredNot required
Destructive YesYesNo

Conclusion: A Synergistic Approach for Uncompromised Purity

For a comprehensive and reliable assessment of the purity of synthesized 3-bromo-5-iodo-4-methylpyridine, a combination of these analytical techniques is highly recommended.[1] HPLC is the workhorse for routine purity checks and quantification of known impurities. GC-MS provides an orthogonal separation technique and is unparalleled for the identification of unknown volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and can provide an absolute purity value through qNMR. By judiciously selecting and validating these methods, researchers and drug developers can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Tentamus Pharma UK. Analysis of Related Substances and Impurities GMP. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 3-Bromo-5-iodo-4-methylpyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of substituents on the pyridine ring can dramatically influence the molecule's biological activity, making the exploration of its analogs a fertile ground for the discovery of novel drugs. This guide provides an in-depth comparative analysis of the biological activity of a specific class of halogenated pyridines: 3-bromo-5-iodo-4-methylpyridine and its analogs. By examining the available experimental data on structurally related compounds, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, with a particular focus on anticancer and antimicrobial applications.

The 3-Bromo-5-iodo-4-methylpyridine Scaffold: A Platform for Diverse Biological Activity

The 3-bromo-5-iodo-4-methylpyridine core is a unique chemical entity characterized by several key features that are of significant interest in drug design. The pyridine ring itself is a bioisostere for benzene and other aromatic systems, offering advantages in terms of solubility and metabolic stability. The presence and positioning of two different halogen atoms, bromine and iodine, at the 3 and 5 positions, respectively, create a distinct electronic and steric profile. Halogen bonding is a recognized significant interaction in ligand-protein binding, potentially enhancing the affinity and specificity of these compounds for their biological targets.[2] The methyl group at the 4-position further modulates the molecule's lipophilicity and can influence its orientation within a binding pocket.

While direct experimental data on a comprehensive series of 3-bromo-5-iodo-4-methylpyridine analogs is not extensively available in the public domain, we can infer their potential biological activities by examining structurally similar compounds. The following sections will delve into the known anticancer and antimicrobial properties of related halogenated and methylated pyridine derivatives, providing a framework for understanding the potential of this promising class of molecules.

Anticancer Activity: A Look at Structurally Related Halogenated Pyridines

The pyridine nucleus is a common feature in many anticancer agents. The introduction of halogen atoms can significantly enhance their cytotoxic properties.

Comparative Cytotoxicity of Brominated Pyridine Analogs

Research into various brominated pyridine derivatives has demonstrated their potential as anticancer agents. For instance, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant growth inhibition against a panel of human cancer cell lines.[3] The data from this study highlights how substitutions on the aryl ring attached to the triazole moiety can modulate the anticancer activity of the core brominated phenyl structure.

Compound IDModificationsMost Sensitive Cell LineGrowth Percent Inhibition (PGI)
4e 2,6-dimethyl substitutionSNB-75 (CNS Cancer)41.25%
4i 2,6-dimethyl substitutionSNB-75 (CNS Cancer)38.94%
4b 4-chloro substitutionUO-31 (Renal Cancer)31.14%
4f 4-fluoro substitutionUO-31 (Renal Cancer)37.17%
Data synthesized from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[3]

These findings suggest that a bromine atom on a phenyl ring, which is analogous to its presence on a pyridine ring, is compatible with potent anticancer activity. The variations in activity based on other substituents underscore the importance of a holistic approach to SAR, considering the interplay of all functional groups.

Insights from Dihalogenated Pyridine Derivatives

A study on 3,5-dichloropyridine derivatives as P2X(7) receptor antagonists provides valuable insights into the role of dihalogenation on the pyridine ring. While the biological target is different, the structure-activity relationships observed can inform the design of anticancer agents. This study found that the 3,5-dichloro substitution pattern was critical for antagonistic activity.[2] This suggests that the presence of halogens at both the 3 and 5 positions of the pyridine ring can create a favorable interaction with protein targets.

Antimicrobial Potential: The Role of Halogenation

Halogenated compounds have long been recognized for their antimicrobial properties. The incorporation of bromine and iodine into a pyridine scaffold is a promising strategy for the development of new antibacterial and antifungal agents.

Activity of Halogenated Pyridines against Pathogenic Bacteria

A study on halogen- and chalcogen-functionalized thiazoloquinazolines, which contain a halogenated ring system, demonstrated high bactericidal and fungicidal effects.[4] This supports the general principle that halogenation is a key contributor to antimicrobial activity.

Another relevant study investigated the antimicrobial activity of novel pyridine derivatives containing an imidazo[2,1-b][1][3][5]thiadiazole moiety.[6] Several of these compounds exhibited moderate to high antibacterial activity. Notably, a 4-fluoro substituted compound showed twice the activity of the control drug gatifloxacin.[6] This highlights the potential of halogenated pyridines as a class of potent antimicrobial agents.

Compound IDTarget OrganismMIC (μg/mL)
17d (4-F substituted) Bacterial strains0.5
Gatifloxacin (Control) Bacterial strains1.0
17a Candida albicans (ATCC 9763)8
17d Candida albicans (ATCC 9763)8
Fluconazole (Control) Candida albicans (ATCC 9763)8
Data from a study on pyridine derivatives containing an imidazo[2,1-b][1][3][5]thiadiazole moiety.[6]

These results suggest that 3-bromo-5-iodo-4-methylpyridine analogs are likely to possess significant antimicrobial properties, and further investigation into their spectrum of activity is warranted.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate start->prepare_dilutions inoculate_wells Inoculate each well with a standardized bacterial or fungal suspension prepare_dilutions->inoculate_wells incubation Incubate the plate at an appropriate temperature for 18-24 hours inoculate_wells->incubation visual_inspection Visually inspect the wells for turbidity (growth) incubation->visual_inspection determine_mic The MIC is the lowest concentration with no visible growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Prepare Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) and Future Directions

The collective data from related compounds allows us to propose a preliminary SAR for 3-bromo-5-iodo-4-methylpyridine analogs.

SAR_Logic Core 3-Bromo-5-iodo-4-methylpyridine Core Halogens Halogenation at C3 and C5 (Bromo and Iodo) Core->Halogens Key for potent activity Methyl Methyl Group at C4 Core->Methyl Modulates lipophilicity and binding Activity Biological Activity (Anticancer/Antimicrobial) Halogens->Activity Enhances potency Methyl->Activity Fine-tunes activity and selectivity Substituents Other Substituents on the Pyridine Ring Substituents->Activity Significant impact on potency and spectrum of activity

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 3-Bromo-5-iodo-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, the following procedures synthesize critical safety information, regulatory considerations, and field-proven best practices. The causality behind each recommendation is explained to ensure a culture of safety and scientific integrity within the laboratory.

Part 1: Hazard Assessment and Characterization

Understanding the hazard profile of a chemical is the foundation of its safe management. Based on its structure—a pyridine ring substituted with bromine, iodine, and a methyl group—3-Bromo-5-iodo-4-methylpyridine is anticipated to possess significant toxicological and environmental hazards.

1.1 Anticipated Hazards Halogenated organic compounds are often toxic and environmentally persistent. The pyridine moiety itself presents known health risks. Based on data from similar compounds like 3-Bromo-4-methylpyridine and 3-Bromo-5-iodopyridine, the primary hazards are expected to be:

  • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4]

  • Skin and Eye Irritation: Expected to cause serious skin and eye irritation or damage.[5][6][7]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[2][5][6]

  • Environmental Hazards: Halogenated compounds can be persistent in the environment. Special care must be taken to prevent release into drains or waterways.[1][2][3]

1.2 GHS Hazard Classification Summary (Based on Analogs)

For procedural clarity, the anticipated GHS classifications are summarized below. These are extrapolated from related compounds and should be treated as a conservative baseline.

Hazard ClassHazard CategoryGHS Hazard StatementSource (Analog Compounds)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][5][6]

Part 2: Personnel Protection and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when handling this compound.

2.1 Engineering Controls

  • Fume Hood: All handling of 3-Bromo-5-iodo-4-methylpyridine, including weighing, transfers, and preparation of waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][8]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][9]

2.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) inspected before each use. A flame-resistant lab coat and closed-toe shoes are required.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with an appropriate combination filter (e.g., ABEK) should be used.[1][2]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

3.1 Spill Response Steps

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition, as related compounds are combustible liquids.[2][10]

  • Containment: For liquid spills, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[2][3] Do not use combustible materials like paper towels for the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS department) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate before resuming normal work.

Part 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-Bromo-5-iodo-4-methylpyridine is that it must be managed as hazardous waste through a licensed disposal company.[2][6][7] Never dispose of this chemical down the drain or in regular trash.[11]

4.1 Waste Segregation and Collection The primary causal factor in laboratory waste incidents is improper segregation. Halogenated waste streams must be kept separate from non-halogenated organic waste to ensure proper final disposal via incineration.

  • Step 1: Select a Designated Container: Obtain a dedicated, properly vetted hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[9][12]

  • Step 2: Label the Container: Immediately label the container with the words "HAZARDOUS WASTE ".[12] The label must also include the full chemical name ("3-Bromo-5-iodo-4-methylpyridine") and an estimate of its concentration if in a solution.[12][13]

  • Step 3: Collect the Waste: Collect all waste containing this compound, including surplus material, contaminated consumables (gloves, wipes), and spill cleanup materials, in this container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[2][13]

  • Step 4: Keep the Container Closed: The waste container must remain sealed at all times except when waste is being added.[12][13] This prevents the release of vapors and reduces the risk of spills.

4.2 Storage Pending Disposal

  • Step 5: Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be away from heat, sparks, or open flames.[7][9]

  • Step 6: Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[13]

4.3 Arranging for Final Disposal

  • Step 7: Request Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or its contracted hazardous waste disposal vendor.[9] Follow your institution's specific procedures for requesting a waste pickup.

  • Step 8: Final Disposal Method: The designated disposal facility will almost certainly use high-temperature incineration. This method is chosen for halogenated organic compounds because the high temperatures are necessary to ensure the complete destruction of the molecule, preventing the formation of highly toxic and persistent byproducts such as dioxins or furans. The presence of iodine requires special consideration in the incineration process to manage potential iodine vapor release.[14]

The following diagram illustrates the decision-making workflow for the disposal of 3-Bromo-5-iodo-4-methylpyridine.

G cluster_prep Phase 1: Waste Generation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal A Generate Waste (Surplus, Contaminated Items) B Select Compatible Hazardous Waste Container A->B C Label Container Correctly 'HAZARDOUS WASTE' + Chemical Name & % B->C D Add Waste to Container in Fume Hood C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment (e.g., Spill Bin) F->G H Container Full or Project Complete? G->H H->F No I Request Pickup via Institutional EHS Protocol H->I Yes J Licensed Vendor Collects Waste I->J K Final Disposal: High-Temperature Incineration J->K

Sources

A Comprehensive Guide to the Safe Handling of 3-Bromo-5-iodo-4-methylpyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety is as paramount as our pursuit of innovation. The following guide provides essential, in-depth safety and logistical information for the handling of 3-Bromo-5-iodo-4-methylpyridine, a key intermediate in various synthetic pathways.[1] This document is designed to empower you with the knowledge to work safely, effectively, and responsibly with this compound.

The procedural guidance herein is built upon the foundational principles of laboratory safety, drawing from established protocols for handling halogenated pyridines and other potentially hazardous chemical reagents.[2][3][4] Our aim is to provide a self-validating system of protocols that, when followed, inherently minimizes risk and ensures a secure laboratory environment.

Understanding the Hazard Profile

While specific toxicological data for 3-Bromo-5-iodo-4-methylpyridine is not extensively documented, its structure as a halogenated pyridine suggests that it should be handled with the same level of caution as related compounds.[3] Halogenated organic compounds can present a range of hazards, including skin and eye irritation, respiratory irritation, and potential toxicity upon ingestion or absorption.[5] Therefore, a multi-layered approach to personal protection and engineering controls is non-negotiable.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following table summarizes the recommended PPE for handling 3-Bromo-5-iodo-4-methylpyridine.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended when there is a significant risk of splashing.[2][3]Protects against splashes and potential vapors that can cause serious eye irritation.[5][6]
Skin Protection Impervious gloves (e.g., nitrile rubber) inspected prior to use. A flame-retardant lab coat is mandatory. For larger quantities or higher-risk operations, consider chemical-resistant aprons or coveralls.[2][7][8]Prevents skin contact, as related compounds are known to cause skin irritation.[5][6] Nitrile gloves offer good general chemical resistance.[4][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] If engineering controls are insufficient or during a large-scale spill, a full-face respirator with a combination organic vapor/acid gas/particulate filter (e.g., ABEK type) is necessary.[2][7]Protects against the inhalation of potentially harmful dust or vapors which may cause respiratory irritation.[5][6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE A Task Involves 3-Bromo-5-iodo-4-methylpyridine? B Small Scale (<1g) Weighing/Transfer? A->B Yes C Solution Work/ Reaction Setup? A->C Yes D Large Scale (>1g) or Potential for Dusting? A->D Yes E Spill or Emergency Response? A->E Yes F Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->F G Enhanced PPE: - Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat C->G D->G H Maximum PPE: - Full-face Respirator - Chemical Resistant Suit - Double Gloves (Nitrile) - Chemical Resistant Boots E->H

Caption: PPE selection workflow for handling 3-Bromo-5-iodo-4-methylpyridine.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.

Engineering Controls:
  • Ventilation: Always handle 3-Bromo-5-iodo-4-methylpyridine in a well-ventilated area.[6][9] A properly functioning chemical fume hood is the preferred engineering control.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

Procedural Steps for Handling:
  • Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table and workflow diagram above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the process involves heating, ensure it is done in a well-ventilated fume hood with appropriate temperature control and monitoring.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6][9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Type First-Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, seek medical advice.[9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][10] Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][10]
Spill Response:
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the material with an inert absorbent such as sand or earth.[6] Avoid creating dust.

  • Clean-up: Wearing appropriate PPE (including respiratory protection), carefully scoop the contained material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident to your institution's environmental health and safety department.

Storage and Disposal: A Responsible Conclusion to Your Work

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental compliance.[2][3]

Storage:
  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[9]

  • Keep the container tightly closed to prevent exposure to moisture and air.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be clearly labeled as a hazardous chemical storage area.[11]

Disposal Plan:

Disposal of 3-Bromo-5-iodo-4-methylpyridine and its containers must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste material, including any contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.[11]

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[11]

    • Store the waste container in a designated, well-ventilated waste accumulation area.[11]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[11]

    • All disposal activities must be in strict accordance with local, state, and federal regulations.[11] Do not dispose of this chemical in the regular trash or down the drain.[11]

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.